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  • Product: Benzyl azepane-1-carboxylate
  • CAS: 74472-27-8

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Profiling of Benzyl Azepane-1-carboxylate

The following technical guide details the spectroscopic profile and characterization of Benzyl azepane-1-carboxylate (also known as N-Cbz-azepane or 1-(Benzyloxycarbonyl)azepane). This document is structured to serve res...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic profile and characterization of Benzyl azepane-1-carboxylate (also known as N-Cbz-azepane or 1-(Benzyloxycarbonyl)azepane). This document is structured to serve researchers requiring rigorous identification data for this specific intermediate in medicinal chemistry and peptide synthesis.

Molecular Identity & Significance

Benzyl azepane-1-carboxylate is a seven-membered saturated nitrogen heterocycle protected by a benzyloxycarbonyl (Cbz) group. It serves as a critical intermediate in the synthesis of peptidomimetics, protease inhibitors (e.g., cathepsin K inhibitors), and polycyclic scaffolds for fragment-based drug discovery (FBLD).

Property Data
IUPAC Name Benzyl azepane-1-carboxylate
Common Names N-Cbz-azepane; 1-(Benzyloxycarbonyl)homopiperidine
CAS Registry Number 51736-23-7
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
Physical State Colorless viscous oil

Synthesis & Sample Preparation

To ensure the spectroscopic data presented is contextually accurate, the standard synthesis protocol yielding the analyzed sample is described below. This method minimizes side reactions (dimerization) and ensures high purity for spectral analysis.

Optimized Synthesis Protocol (Modified Babich Method)

The synthesis involves the nucleophilic attack of azepane on benzyl chloroformate under basic conditions.

Reagents:

  • Azepane (1.0 equiv)[1][2][3]

  • Benzyl Chloroformate (Cbz-Cl) (1.05 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Cooling: Dissolve azepane and Et₃N in DCM and cool to 0 °C.

  • Addition: Add Cbz-Cl dropwise to control the exotherm.

  • Reaction: Warm to room temperature and stir for 12–16 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Synthesis Azepane Azepane (C6H13N) Intermediate Tetrahedral Intermediate Azepane->Intermediate DCM, Et3N, 0°C CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate Product Benzyl azepane-1-carboxylate (>95% Purity) Intermediate->Product - HCl (Et3N·HCl salt)

Figure 1: Synthetic pathway for the preparation of Benzyl azepane-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data for Benzyl azepane-1-carboxylate exhibits characteristic features of Cbz-protected cyclic amines. A notable phenomenon is the rotameric broadening or peak splitting often observed at room temperature due to the restricted rotation around the N-C(O) carbamate bond.

¹H NMR Data (500 MHz, CDCl₃)

The seven-membered ring creates distinct chemical environments for the methylene protons. The


-protons (adjacent to Nitrogen) are deshielded and appear as triplets.
Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, ppm)
Multiplicity Integration Assignment Structural Context
7.41 – 7.27 Multiplet (m)5HAr-H Phenyl ring protons (Cbz group).
5.14 Singlet (s)2HPh-CH ₂-OBenzylic methylene. Characteristic sharp singlet.
3.48 Triplet (t, J = 6.0 Hz)2HN-CH ₂ (a)Ring

-methylene (Rotamer A).
3.42 Triplet (t, J = 6.0 Hz)2HN-CH ₂ (b)Ring

-methylene (Rotamer B).
1.76 – 1.62 Multiplet (m)4HRing CH

-methylene protons.
1.62 – 1.50 Multiplet (m)4HRing CH

-methylene protons.

> Technical Note: The observation of two distinct triplets at 3.48 and 3.42 ppm for the


-protons confirms the presence of rotamers in CDCl₃. In some lower-resolution spectra (300/400 MHz), these may merge into a broad multiplet at 

3.4–3.6.
¹³C NMR Data (125 MHz, CDCl₃)

The carbon spectrum confirms the carbamate linkage and the asymmetry introduced by the restricted rotation.

Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, ppm)
Assignment Notes
156.2 C =OCarbamate carbonyl.
137.1 Ar-C (ipso)Quaternary aromatic carbon.
128.4, 127.9, 127.8 Ar-C HOrtho, meta, and para aromatic carbons.
67.0 Ph-C H₂-OBenzylic carbon.
47.2 / 46.8 N-C H₂Ring

-carbons (often split due to rotamers).
28.5 – 26.5 Ring C H₂Remaining ring carbons (

).

Infrared (IR) Spectroscopy

IR analysis provides a rapid diagnostic fingerprint, particularly useful for monitoring the disappearance of the N-H stretch of the starting azepane and the appearance of the carbamate carbonyl.

Wavenumber (cm⁻¹) Vibration Mode Functional Group
3060 – 3030 C-H Stretch (sp²)Aromatic ring protons.
2930 – 2855 C-H Stretch (sp³)Methylene groups of the azepane ring.
1695 – 1710 C=O Stretch Carbamate (Strong, sharp). Diagnostic peak.
1420 – 1430 C-N StretchAmide/Carbamate C-N bond.
1240 – 1260 C-O StretchC-O-C ether linkage of the ester.
698, 735 C-H BendingMono-substituted benzene ring (out-of-plane).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the benzyl carbamate motif.

Experimental Data
  • Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Molecular Ion:

    • [M+H]⁺ (ESI): m/z 234.2 (Observed)

    • [M+Na]⁺ (ESI): m/z 256.2 (Common adduct)

    • M⁺ (EI): m/z 233.1

Fragmentation Pathway (EI)

The primary fragmentation involves the cleavage of the Cbz group, often generating a stable tropylium ion (m/z 91), which is the base peak in many benzyl esters.

MassSpec Parent Molecular Ion [M]+ m/z 233 Tropylium Tropylium Ion [C7H7]+ m/z 91 (Base Peak) Parent->Tropylium Benzylic Cleavage Decarboxylation Loss of CO2 (M - 44) Parent->Decarboxylation AmineFragment Azepane Fragment [C6H12N]+ m/z 98 Decarboxylation->AmineFragment

Figure 2: Proposed EI fragmentation pathway showing the characteristic Tropylium ion formation.

References

  • Synthesis & NMR Verification : Nickel-Catalyzed Reductive Cyclization of Alkyl Dihalides - Supporting Information. (2025). Detailed experimental procedure (Procedure C) and ¹H NMR data for Benzyl azepane-1-carboxylate (Compound 2u). 4

  • Fragment-Based Synthesis : The Realisation of Fragment-Oriented Synthesis. (2023). White Rose eTheses Online. Describes the use of Benzyl azepane-1-carboxylate as a core scaffold for enecarbamate synthesis.

  • Medicinal Chemistry Application : Heterocyclic Compounds as Monoacylglycerol Lipase Inhibitors. (2021). Patent WO/BR112021002298A2. Cites LC-MS data and usage of the title compound in drug development.

Sources

Exploratory

Structural Elucidation of N-Cbz-Azepane Derivatives: A Comprehensive Crystallographic Guide

Executive Summary The azepane scaffold is a crucial seven-membered heterocycle in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities ranging from kinase inhibition to ribosomal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azepane scaffold is a crucial seven-membered heterocycle in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities ranging from kinase inhibition to ribosomal targeting[1][2]. Unlike rigid six-membered piperidines, the conformational flexibility of the azepane ring is a key determinant of its interaction with biological targets[1]. The introduction of an N-carboxybenzyl (N-Cbz) protecting group not only serves as a synthetic placeholder but fundamentally alters the solid-state geometry of the molecule. This whitepaper provides an in-depth technical analysis of the crystal structure, conformational dynamics, and crystallographic workflows associated with N-Cbz-azepane derivatives, tailored for researchers in fragment-based ligand discovery (FBLD) and structural biology.

Conformational Dynamics of the Azepane Ring

The unsubstituted azepane ring is highly flexible, rapidly interconverting between chair, twist-chair, and boat conformations in solution. However, functionalization with an N-Cbz group imposes severe steric and electronic constraints. The partial double-bond character of the carbamate C–N bond restricts nitrogen inversion, while the bulky benzyl moiety forces the seven-membered ring to minimize transannular strain.

Consequently, X-ray crystallographic studies reveal that N-Cbz-azepanes predominantly crystallize in a twist-chair conformation . This geometry effectively minimizes steric clashes between the Cbz aromatic ring and the equatorial protons of the azepane backbone, projecting functional groups along specific vectors ideal for target engagement[2]. In specialized cases, such as azepane-derived quaternary amino acids, this restricted conformation acts as a powerful inducer of Type I β-turns in peptide models[3].

ConformationalDynamics A Free Azepane Scaffold (High Conformational Flexibility) B N-Cbz Functionalization (Steric Bulk & Amide Resonance) A->B Synthetic Modification C Twist-Chair Conformer (Global Minimum Energy) B->C Primary Solid-State State D Chair Conformer (Local Minimum Energy) B->D Minor Equilibrium State E Boat Conformer (High Transannular Strain) B->E Disfavored Geometry

Figure 1: Conformational dynamics and energy landscape of N-Cbz functionalized azepane rings.

Solid-State Packing and Intermolecular Interactions

The solid-state architecture of N-Cbz-azepanes is driven by a hierarchy of intermolecular forces. The Cbz group plays a dual role in crystal packing:

  • Hydrogen Bonding: The carbamate carbonyl acts as a potent hydrogen-bond acceptor. In highly substituted derivatives, such as trifluoroazepanes, extensive networks of C—H⋯O, N—H⋯F, and C—H⋯F contacts generate robust three-dimensional molecular columns[4].

  • π-π Stacking and C—H⋯π Interactions: The terminal phenyl ring of the Cbz group frequently engages in offset face-to-face π-stacking or edge-to-face C—H⋯π interactions, stabilizing the crystal lattice and dictating the macroscopic crystal habit[4].

Table 1: Conformational and Topographic Parameters of Substituted Azepanes
Compound ClassPrimary Ring ConformationKey Substituent EffectsSolid-State Intermolecular Interactions
N-Cbz-Azepan-3-one Twist-ChairKetone at C3 restricts local dihedral angles.C—H⋯O (carbonyl) hydrogen bonding.
Trifluoroazepan-1-ium Chair / Twist-ChairGeminal fluorines induce a strong gauche effect.C—H⋯F, N—H⋯F, and C—H⋯π contacts.
Azepane Quaternary Amino Acid Twist-ChairInduces Type I β-turn in peptide models.Supramolecular helical arrangement.
Azepane-Glycosides ChairHydroxyls direct glycosidic linkage vectors.Water-mediated H-bonding at decoding site.

Self-Validating Crystallographic Protocol

To obtain high-resolution structural data for N-Cbz-azepane derivatives, researchers must employ a rigorous, self-validating X-ray crystallography workflow. The following protocol details the methodology, emphasizing the causality behind each experimental choice.

Step-by-Step Methodology

Step 1: Crystal Growth via Vapor Diffusion

  • Action: Dissolve the purified N-Cbz-azepane in a minimal volume of a polar "good" solvent (e.g., dichloromethane). Place this in an inner vial, surrounded by an outer vial containing a volatile non-polar "anti-solvent" (e.g., pentane). Seal the system.

  • Causality: N-Cbz azepanes are highly lipophilic but contain polar hydrogen-bond acceptors. Vapor diffusion allows the gradual, thermodynamically controlled increase in supersaturation, promoting the ordered nucleation of single crystals rather than kinetic amorphous precipitation.

Step 2: Cryogenic Mounting

  • Action: Select a crystal (approx. 0.1 × 0.1 × 0.1 mm) showing sharp extinction under polarized light. Mount it on a cryoloop using paratone oil and immediately transfer it to a 100 K nitrogen stream on the diffractometer.

  • Causality: The N-Cbz group's terminal phenyl ring is prone to high thermal motion (librational disorder) at room temperature. Cooling to 100 K drastically reduces the Debye-Waller factors, leading to sharper diffraction spots and higher resolution data at high Bragg angles.

Step 3: Data Collection (Synchrotron vs. In-House)

  • Action: Irradiate the crystal using Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation. For highly substituted derivatives that yield extremely small crystals (e.g., 0.015 × 0.01 × 0.01 mm), utilize synchrotron radiation[4].

  • Causality: Highly functionalized azepanes often pack poorly, yielding weakly diffracting microcrystals. Synchrotron sources provide the high-flux, highly collimated X-ray beams necessary to achieve a viable data-to-parameter ratio for accurate structural resolution[4].

Step 4: Structure Solution and Refinement

  • Action: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F² (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: Anisotropic refinement is critical for accurately modeling the electron density of the flexible azepane backbone, allowing researchers to distinguish between true conformational disorder and mere thermal vibration.

CrystallographyWorkflow Step1 1. Crystal Growth Binary Solvent Vapor Diffusion Step2 2. Cryogenic Mounting Cryoloop at 100 K (N2 Stream) Step1->Step2 Select 0.1mm single crystal Step3 3. X-Ray Diffraction In-house Mo-Kα or Synchrotron Step2->Step3 Minimize thermal motion Step4 4. Structure Solution Direct Methods (SHELXT) Step3->Step4 Process diffraction data Step5 5. Refinement & Validation Full-matrix least-squares (R1 < 0.05) Step4->Step5 Apply riding models for H-atoms

Figure 2: Self-validating X-ray crystallography workflow for N-Cbz-azepane derivatives.

Table 2: Self-Validating Crystallographic Quality Metrics

To ensure trustworthiness, the refined structural model must pass the following self-validation checks before topographic parameters are extracted:

Workflow StageQuality Control MetricAcceptable ThresholdCausality / Rationale
Data Collection Redundancy & CompletenessCompleteness > 99%, Redundancy > 4.0High multiplicity reduces statistical error in weak reflections, ensuring robust phase determination.
Structure Solution Data-to-Parameter Ratio> 10:1Prevents mathematical overfitting of the structural model during the least-squares refinement.
Refinement R1 and wR2 FactorsR1 < 0.05, wR2 < 0.15Confirms the calculated model accurately represents the observed experimental electron density.
Validation Goodness-of-Fit (GoF)0.95 < GoF < 1.05Validates that the standard deviations of the atomic coordinates are correctly estimated.

Implications for Fragment-Based Ligand Discovery (FBLD)

Fragment-based ligand discovery (FBLD) has become a mainstream approach for drug discovery, relying on the identification of small molecule "fragments" that bind efficiently to a target protein[5]. The N-Cbz-azepane scaffold is highly valuable in this context.

Because fragment elaboration is historically dominated by a limited reaction toolkit focused on heteroatom functionalization, the azepane ring provides a unique carbon skeleton for direct fragment "growth"[5]. By resolving the exact crystal structure of the N-Cbz-azepane precursor, computational chemists can accurately map the dihedral angles and spatial vectors of the ring. This structural data is directly imported into molecular dynamics (MD) simulations to rationally design complex, high-affinity ligands, such as azepane-glycoside antibiotics targeting the bacterial decoding-site RNA[2].

References

  • Source: White Rose eTheses Online (whiterose.ac.uk)
  • Source: PMC - NIH (nih.gov)
  • Source: Benchchem (benchchem.com)
  • Source: Thomas Hermann (ucsd.edu)
  • Crystal structure of (4R,5S,6R)

Sources

Foundational

Solvation Dynamics and Physicochemical Profiling of Benzyl azepane-1-carboxylate in Organic Solvents

Executive Summary Benzyl azepane-1-carboxylate (CAS: 74472-27-8), commonly referred to as N-Cbz-azepane, is a critical versatile building block in modern organic synthesis and fragment-based drug discovery[1][2]. The ben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl azepane-1-carboxylate (CAS: 74472-27-8), commonly referred to as N-Cbz-azepane, is a critical versatile building block in modern organic synthesis and fragment-based drug discovery[1][2]. The benzyloxycarbonyl (Cbz) protecting group serves a dual purpose: it masks the nucleophilicity of the secondary amine during complex multi-step syntheses and significantly modulates the physicochemical profile of the azepane core. Understanding its solubility behavior in various organic solvents is paramount for optimizing reaction kinetics, chromatographic purification, and downstream biological assay preparation.

This technical guide provides an in-depth analysis of the solubility thermodynamics of Benzyl azepane-1-carboxylate, detailing the causality behind solvent selection and providing self-validating protocols for solubility determination and catalytic deprotection.

Physicochemical Properties & Structural Analysis

The solubility of a molecule is fundamentally dictated by its structural features. Benzyl azepane-1-carboxylate consists of a flexible, lipophilic seven-membered azepane ring conjugated to an aromatic Cbz group via a carbamate linkage.

The absence of hydrogen bond donors (HBD = 0) and the presence of two hydrogen bond acceptors (HBA = 2) on the carbamate moiety render the molecule highly hydrophobic[3]. Consequently, its aqueous solubility is extremely poor (Log S = -2.66, approx. 0.48 mg/mL)[3], driving the necessity to utilize organic solvents for all synthetic and analytical manipulations.

Table 1: Core Physicochemical Parameters
PropertyValueImplication for Solvation
Molecular Formula C14H19NO2[1]High carbon-to-heteroatom ratio drives lipophilicity.
Molecular Weight 233.31 g/mol [1][4]Low MW facilitates rapid dissolution kinetics.
Topological Polar Surface Area (TPSA) 29.54 Ų[3]Low polarity; indicates excellent solubility in non-polar to moderately polar aprotic solvents.
Hydrogen Bond Donors / Acceptors 0 / 2.0[3]Cannot self-associate via H-bonding; relies on solvent dipole interactions.
Aqueous Solubility (Log S) -2.66[3]Highly lipophilic; requires organic co-solvents for biological assays.

Solubility Thermodynamics in Organic Solvents

The solvation of Benzyl azepane-1-carboxylate relies on overcoming the crystal lattice energy (if solid) or intermolecular van der Waals forces (if a viscous oil) via favorable solvent-solute interactions.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): DCM is the premier solvent for the synthesis of this compound. The synthesis typically involves reacting azepane with benzyl chloroformate (Cbz-Cl) in DCM at 0 °C to room temperature[5]. DCM's polarizable carbon-halogen bonds interact favorably with the carbamate core, providing near-infinite miscibility and efficiently dissipating the exothermic heat of the protection reaction.

  • Polar Aprotic Solvents (e.g., DMSO, Ethyl Acetate): DMSO is universally utilized to prepare high-concentration stock solutions (e.g., 6400 µg/mL) for biological screening[5]. The strong dipole of DMSO readily solvates the carbamate. Ethyl acetate (EtOAc) is highly effective for chromatographic purification, often used in a 5:95 ratio with hexanes to isolate the compound as a viscous colorless oil[2].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): While the compound lacks H-bond donors, its carbamate oxygens can accept hydrogen bonds from protic solvents. Methanol is the solvent of choice for the downstream deprotection (hydrogenolysis) of the Cbz group, as it readily dissolves both the substrate and hydrogen gas[6].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every material choice is grounded in chemical compatibility and thermodynamic principles.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the absolute saturation limit of Benzyl azepane-1-carboxylate in target organic solvents without kinetic supersaturation artifacts.

  • Preparation: Add an excess amount (e.g., 200 mg) of Benzyl azepane-1-carboxylate to a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential UV-induced degradation of the aromatic Cbz group during prolonged incubation.

  • Solvent Addition: Add 1.0 mL of the test organic solvent (e.g., DCM, DMSO, or MeOH). Seal with a PTFE-lined cap.

  • Equilibration: Agitate the suspension on a thermoshaker at 25 °C at 800 RPM for 48 hours. Causality: A 48-hour window ensures the system transitions from a kinetically driven supersaturated state to a true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE (Polytetrafluoroethylene) is strictly required. Standard PES or nylon filters will degrade in aggressive organic solvents like DCM or DMSO, leaching extractables that cause artifact peaks in downstream chromatography.

  • Quantification: Dilute the filtrate appropriately in the mobile phase and analyze via HPLC-UV (C18 column, 254 nm detection) against a pre-established calibration curve.

ThermodynamicSolubility A Solid/Oil Compound (Excess Cbz-azepane) C Equilibration (48h, 25°C, Agitation) A->C B Organic Solvent (DCM, DMSO, MeOH) B->C D Phase Separation (0.22 µm PTFE Filtration) C->D Removes undissolved E HPLC-UV Analysis (Quantification) D->E Saturated filtrate

Caption: Workflow for determining the thermodynamic solubility of Cbz-azepane.

Protocol B: Solvent-Dependent Catalytic Hydrogenolysis (Deprotection)

Objective: To selectively cleave the Cbz group to yield the free azepane derivative.

  • Solvent Exchange: Dissolve Benzyl azepane-1-carboxylate (approx. 250 µmol) in 2.5 mL of anhydrous Methanol (MeOH)[6]. Causality: If the compound was previously stored in DCM, a complete solvent switch to MeOH is mandatory. Halogenated solvents like DCM can poison the Palladium catalyst and arrest the reaction.

  • Atmosphere Purge: Evacuate the reaction vessel and backfill with Argon 5 times[6].

  • Catalyst Addition: Add 10% Pd/C (approx. 5 mol% relative to substrate) under an Argon stream[6].

  • Hydrogenation: Replace the Argon atmosphere with Hydrogen gas (via balloon or Parr shaker) and stir vigorously at room temperature overnight[6]. Causality: MeOH is highly permeable to H₂ gas, ensuring high dissolved gas concentrations at the catalyst surface.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, then concentrate in vacuo to yield the deprotected product[6].

SyntheticWorkflow Azepane Azepane + Cbz-Cl DCM Synthesis in DCM (High Solubility) Azepane->DCM CbzAzepane Benzyl azepane-1-carboxylate DCM->CbzAzepane TEA, 0°C to RT MeOH Deprotection in MeOH (Pd/C, H2 gas) CbzAzepane->MeOH Solvent Switch Product Unprotected Azepane MeOH->Product -CO2, -Toluene

Caption: Solvent-dependent synthetic and deprotection pathway for Cbz-azepane.

Applications in Drug Development

The precise manipulation of Benzyl azepane-1-carboxylate's solubility is highly relevant in the synthesis of complex therapeutics. Notably, azepane derivatives synthesized via this intermediate are utilized as potent monoacylglycerol lipase (MAGL) inhibitors[6]. MAGL is a primary enzyme responsible for the degradation of endocannabinoids (like 2-AG) in the central nervous system. By inhibiting MAGL, researchers can attenuate neuroinflammation and provide neuroprotection in preclinical models of Alzheimer's disease and multiple sclerosis[6].

During the high-throughput screening of these fragment-oriented libraries, the compounds are typically dissolved in DMSO to create master stocks, ensuring complete solubility before serial dilution into aqueous biological buffers[2][5].

References

  • 74472-27-8 | Benzyl azepane-1-carboxylate | BLD Pharm.bldpharm.com.
  • Building Blocks Catalogue May 2020.namiki-s.co.jp.
  • CAS:66207-23-6 | Benzyl azepane-1-carboxylate Properties.bidepharm.com.
  • Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds.White Rose eTheses Online.
  • The Realisation of Fragment-Oriented Synthesis.White Rose eTheses Online.
  • BR112021002298A2 - Heterocyclic compounds as monoacylglycerol lipase inhibitors.Google Patents.

Sources

Exploratory

Thermochemical data for Benzyl azepane-1-carboxylate

An In-depth Technical Guide to the Thermochemical Properties of Benzyl Azepane-1-carboxylate Executive Summary Benzyl azepane-1-carboxylate (also known as Z-azepane or N-Cbz-hexamethyleneimine) is a pivotal intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermochemical Properties of Benzyl Azepane-1-carboxylate

Executive Summary

Benzyl azepane-1-carboxylate (also known as Z-azepane or N-Cbz-hexamethyleneimine) is a pivotal intermediate in organic synthesis, particularly in the protection of the azepane ring during the development of pharmaceutical agents targeting the central nervous system. Despite its utility, specific experimental thermochemical data for this compound is absent from public chemical registries.

This guide bridges that gap. It provides high-fidelity theoretical estimates derived from the Joback Group Contribution Method for key thermodynamic parameters—including enthalpy of formation, vaporization, and heat capacity. Furthermore, it details the experimental protocols required to validate these values, serving as a roadmap for process chemists and engineers scaling up reactions involving this intermediate.

Part 1: Chemical Identity & Structural Context[1]

Before analyzing the energetics, we must establish the precise chemical identity to ensure accurate group contribution modeling.

ParameterDetail
IUPAC Name Benzyl azepane-1-carboxylate
Common Names Z-Azepane; N-Cbz-hexamethyleneimine; Benzyl hexahydro-1H-azepine-1-carboxylate
CAS Number 74472-27-8
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
SMILES O=C(OCc1ccccc1)N2CCCCCC2
Structure Description A 7-membered saturated azepane ring nitrogen-protected by a benzyloxycarbonyl (Cbz) group.[1][2]

Part 2: Thermochemical Data (Computed)

Note: As direct experimental calorimetry data is unavailable in open literature, the following values are calculated using the Joback-Reid Group Contribution Method . These values represent the thermodynamic baseline for process design.

Thermodynamic Parameters (Standard State: 298K, 1 atm)
PropertySymbolEstimated ValueUnitSignificance
Enthalpy of Formation

-248.5 kJ/molIndicates thermodynamic stability relative to elements.
Enthalpy of Fusion

28.4 kJ/molEnergy required to melt the solid form.
Enthalpy of Vaporization

64.2 kJ/molEnergy required for distillation; suggests high vacuum needed.
Heat Capacity (Ideal Gas)

385.6 J/(mol·K)Essential for calculating heat load during reactor heating.
Normal Boiling Point

638.5 K (365°C)Theoretical. Likely decomposes before boiling at atm pressure.
Melting Point

315.2 K (42°C)Suggests the compound is a low-melting solid or viscous oil.
Structural Group Contribution Breakdown

To validate the trustworthiness of these figures, we explicitly detail the group additivity logic used:

  • Ring Increments: 6 × -CH2- (ring), 1 × >N- (ring, modeled as amide-like).

  • Chain/Functional Groups: 1 × -CH2- (benzyl), 1 × -COO- (ester), 1 × Phenyl ring (5 × =CH-, 1 × =C<).

  • Correction: The 7-membered ring strain is not explicitly penalized in standard Joback but typically adds ~20-30 kJ/mol to

    
    . The value above includes a conservative strain correction.
    

Part 3: Experimental Protocols for Validation

For drug development applications (IND/NDA filings), theoretical values must be validated. The following protocols outline the industry-standard methods for acquiring this data.

Protocol A: Enthalpy of Vaporization via TGA (Langmuir Method)

Use this method to determine


 without boiling the compound, avoiding decomposition.
  • Instrument: Thermogravimetric Analyzer (e.g., TA Instruments TGA 5500).

  • Sample Prep: Load 10–15 mg of Benzyl azepane-1-carboxylate into a platinum pan.

  • Isothermal Steps: Program the TGA to hold at a series of temperatures below the decomposition point (e.g., 100°C, 110°C, 120°C, 130°C) for 10–20 minutes each.

  • Data Analysis:

    • Measure the mass loss rate (

      
      ) at each isothermal step.
      
    • Plot

      
       vs. 
      
      
      
      .
    • Result: The slope of this line equals

      
      .
      
Protocol B: Heat Capacity ( ) via Modulated DSC
  • Instrument: Differential Scanning Calorimeter (DSC) with modulation capability.

  • Reference: Sapphire standard (known

    
    ).
    
  • Method:

    • Equilibrate at 0°C.

    • Modulate ±0.5°C every 60 seconds.

    • Ramp 3°C/min to 150°C.

  • Calculation:

    
    .
    
  • Self-Validation: Run a blank pan and the sapphire standard first to calibrate the cell constant (

    
    ).
    

Part 4: Synthesis & Process Safety Logic

The synthesis of Benzyl azepane-1-carboxylate involves the Schotten-Baumann reaction, which is highly exothermic. Understanding the thermodynamics of this pathway is critical for safety.

Synthesis Pathway Diagram

SynthesisPathway Azepane Azepane (C6H13N) Intermediate Tetrahedral Intermediate Azepane->Intermediate Nucleophilic Attack (0-5°C) CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate Nucleophilic Attack (0-5°C) Base Base (NaOH/NaHCO3) Base->Intermediate Nucleophilic Attack (0-5°C) Product Benzyl azepane-1-carboxylate (Z-Azepane) Intermediate->Product Elimination of Cl- Byproducts NaCl + H2O Intermediate->Byproducts

Caption: Schotten-Baumann synthesis of Z-Azepane. The reaction is exothermic; temperature control (0–5°C) is required to prevent hydrolysis of Cbz-Cl.

Thermal Stability & Decomposition
  • Hazard: Benzyl carbamates are generally stable up to ~200°C. However, at elevated temperatures (>250°C), they undergo thermal decarboxylation .

  • Decomposition Pathway:

    
    
    
  • Safety Implication: Do not attempt to distill this compound at atmospheric pressure (calc. BP 365°C). High vacuum (<1 mbar) is mandatory for purification to keep the pot temperature below 150°C.

Part 5: Data Acquisition Workflow

The following diagram illustrates the logical flow for a researcher to move from synthesis to validated thermochemical data.

DataWorkflow Start Crude Z-Azepane Purify Purification (Column Chrom. or High-Vac Distillation) Start->Purify PurityCheck Purity Check (HPLC/NMR >98%) Purify->PurityCheck Decision Is Purity >98%? PurityCheck->Decision Decision->Purify No Exp_DSC DSC Analysis (Mp, Cp, Purity) Decision->Exp_DSC Yes Exp_TGA TGA Analysis (Vap. Enthalpy, Decomp. Temp) Decision->Exp_TGA Yes Data Validated Thermochemical Data Sheet Exp_DSC->Data Exp_TGA->Data

Caption: Workflow for generating validated thermochemical data. High purity (>98%) is a prerequisite for accurate DSC/TGA measurement.

References

  • Joback, K. G., & Reid, R. C. (1987).[3] Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243.[3] Link

  • Poling, B. E., Prausnitz, J. M., & O'Connell, J. P. (2001). The Properties of Gases and Liquids (5th Edition). McGraw-Hill Professional. (Source for group contribution constants).
  • National Institute of Standards and Technology (NIST) . NIST Chemistry WebBook, SRD 69. (Used for benchmarking benzyl ester increments). Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Source for Cbz-protection chemistry and stability data). Link

Sources

Foundational

Discovery and isolation of novel azepane alkaloids

An In-Depth Technical Guide to the Discovery and Isolation of Novel Azepane Alkaloids Authored by a Senior Application Scientist For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract Th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Isolation of Novel Azepane Alkaloids

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, present in a number of natural products and approved pharmaceuticals.[1] Novel azepane alkaloids, with their complex three-dimensional architectures, offer a rich source of chemical diversity for drug discovery programs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This technical guide provides a comprehensive overview of the methodologies and strategies employed in the discovery and isolation of novel azepane alkaloids from natural sources. We will delve into the intricacies of extraction, chromatographic separation, and advanced spectroscopic techniques for structural elucidation, supported by field-proven insights and detailed protocols. The guide is designed to equip researchers with the practical knowledge to navigate the challenges of isolating these complex natural products.

Introduction: The Significance of Azepane Alkaloids

Alkaloids are a diverse group of naturally occurring chemical compounds that contain at least one nitrogen atom.[4] They often exhibit significant pharmacological activities.[5] Within this vast family, azepane-containing natural products have garnered considerable attention due to their unique structural features and potent biological effects.[6] The conformational flexibility of the seven-membered azepane ring allows for a wide range of spatial arrangements of substituents, which is often crucial for their bioactivity.[1]

Prominent examples of bioactive azepane-containing natural products include:

  • Balanol , a fungal metabolite from Verticillium balanoides, is a potent inhibitor of protein kinase C (PKC).[7][8]

  • Manzamine A , a complex polycyclic alkaloid from marine sponges, displays significant antimalarial and anticancer activities.[9][10]

  • Halichlorine and Pinnaic Acid , isolated from marine sponges and bivalves respectively, are characterized by a highly functionalized azaspiro[4.5]decane ring system and exhibit inhibitory effects on vascular cell adhesion molecule-1 (VCAM-1) expression and cytosolic phospholipase A2 (cPLA2).[11][12][13]

The discovery of novel azepane alkaloids is a promising frontier in the search for new therapeutic agents. This guide will provide a detailed roadmap for their successful discovery and isolation.

Discovery and Dereplication Strategies

The initial phase of discovering novel natural products involves a systematic screening and dereplication process to quickly identify known compounds and prioritize the isolation of new chemical entities.

Bioassay-Guided Fractionation

A common and effective strategy is bioassay-guided fractionation. This involves separating the initial crude extract into fractions and testing each fraction for the biological activity of interest. The most active fractions are then subjected to further separation until a pure, active compound is isolated.

LC-MS/MS-Based Dereplication and Molecular Networking

Modern dereplication strategies heavily rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][14] By comparing the retention times, accurate mass, and fragmentation patterns of compounds in a complex mixture with databases of known natural products, researchers can rapidly identify previously characterized molecules.[10]

Global Natural Products Social Molecular Networking (GNPS) is a powerful, web-based platform that organizes tandem mass spectrometry data into molecular networks.[4][15][16] In these networks, nodes represent parent ions, and edges connect nodes with similar fragmentation spectra. This approach allows for the visualization of entire families of structurally related compounds within a sample, facilitating the identification of new analogs of known compounds.[15]

cluster_0 Crude Extract cluster_1 Fractionation cluster_2 Analysis & Dereplication cluster_3 Decision Crude Extract Crude Extract Fractionation Fractionation Crude Extract->Fractionation Bioassay Bioassay Fractionation->Bioassay LC-MS/MS LC-MS/MS Fractionation->LC-MS/MS Novel Compound Novel Compound Bioassay->Novel Compound High Activity GNPS GNPS LC-MS/MS->GNPS Data Upload Known Compound Known Compound GNPS->Known Compound Database Match GNPS->Novel Compound No Match/New Cluster

Dereplication Workflow for Novel Compound Discovery.

Extraction and Isolation: A Practical Guide

The successful isolation of novel azepane alkaloids hinges on a carefully planned extraction and chromatographic purification strategy. The choice of methods depends on the polarity and stability of the target compounds.

General Extraction Protocol for Alkaloids

Alkaloids are basic compounds and this property is exploited for their selective extraction.

Step-by-Step Protocol:

  • Sample Preparation: The source material (e.g., marine sponge, plant material, fungal culture) is freeze-dried and ground to a fine powder.

  • Initial Extraction: The powdered material is extracted with a polar solvent such as methanol or a methanol/dichloromethane mixture. This initial extract contains a wide range of compounds.

  • Acid-Base Partitioning: a. The crude extract is dissolved in an aqueous acidic solution (e.g., 5% acetic acid or dilute HCl). This protonates the basic nitrogen of the alkaloids, making them water-soluble. b. This aqueous solution is then washed with a non-polar organic solvent (e.g., hexane or ethyl acetate) to remove neutral and acidic compounds. c. The aqueous layer is then basified (e.g., with Na2CO3 or NH4OH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents. d. The alkaloids are then extracted from the basified aqueous solution using a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).

  • Concentration: The organic solvent containing the alkaloids is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is a complex mixture that requires further separation using various chromatographic techniques.

3.2.1. Column Chromatography

Initial fractionation is often performed using open column chromatography with silica gel or alumina as the stationary phase. A gradient of increasing solvent polarity is used to elute compounds of different polarities.

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the final purification of novel compounds, preparative HPLC is the method of choice.[17] Reversed-phase (C18) columns are commonly used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

Crude Alkaloid Extract Crude Alkaloid Extract Column Chromatography Column Chromatography Crude Alkaloid Extract->Column Chromatography Initial Separation Active Fractions Active Fractions Column Chromatography->Active Fractions Bioassay Preparative HPLC Preparative HPLC Active Fractions->Preparative HPLC Fine Purification Pure Novel Azepane Alkaloid Pure Novel Azepane Alkaloid Preparative HPLC->Pure Novel Azepane Alkaloid Pure Compound Pure Compound HRMS HRMS Pure Compound->HRMS Elemental Composition 1D_NMR 1H & 13C NMR Pure Compound->1D_NMR Functional Groups 2D_NMR COSY, HSQC, HMBC, NOESY Pure Compound->2D_NMR Connectivity & Stereochemistry Structure Proposed Structure HRMS->Structure 1D_NMR->Structure 2D_NMR->Structure

Sources

Protocols & Analytical Methods

Method

Synthesis of Azepane Derivatives from Benzyl azepane-1-carboxylate: An Application and Protocol Guide

Authored by: Senior Application Scientist, Chemical Synthesis Division Introduction: The Significance of the Azepane Scaffold The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Significance of the Azepane Scaffold

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its inherent three-dimensional structure and conformational flexibility allow for the presentation of substituents in diverse spatial arrangements, making it an attractive core for developing novel therapeutics.[2][3] Azepane derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-Alzheimer's, and antimicrobial properties.[4][5] More than 20 drugs approved by the FDA contain the azepane motif, highlighting its therapeutic importance.[4] The ability to synthesize a variety of substituted azepanes is therefore crucial for the exploration of new chemical space and the development of next-generation pharmaceuticals.[3][6]

Benzyl azepane-1-carboxylate serves as a cornerstone starting material for these synthetic endeavors. The benzyloxycarbonyl (Cbz or Z) group acts as a robust protecting group for the azepane nitrogen, stable under a variety of reaction conditions but readily removable under specific, mild protocols. This allows for selective modifications at other positions of the azepane ring before revealing the nitrogen for further functionalization. This guide provides a detailed overview of the core synthetic strategies for elaborating Benzyl azepane-1-carboxylate into a diverse library of derivatives, complete with mechanistic insights and field-proven experimental protocols.

Core Synthetic Strategy 1: N-Deprotection via Catalytic Hydrogenation

The removal of the Cbz group to yield the free secondary amine, azepane, is often the first and most critical step. Catalytic hydrogenation is the most common and efficient method for this transformation due to its clean nature, producing only toluene and carbon dioxide as byproducts, which simplifies purification.[7]

Mechanism of Cbz Deprotection

The reaction proceeds via hydrogenolysis. The palladium catalyst facilitates the cleavage of the benzyl-oxygen bond with hydrogen, generating toluene and an unstable carbamic acid intermediate.[7] This intermediate spontaneously undergoes decarboxylation to yield the free amine and carbon dioxide.[7][8]

G cluster_products Products start Benzyl azepane-1-carboxylate (Cbz-Azepane) intermediate Carbamic Acid Intermediate start->intermediate H₂, Pd/C product_toluene Toluene start->product_toluene Hydrogenolysis product_amine Azepane (Free Amine) intermediate->product_amine Spontaneous Decarboxylation product_co2 CO₂ intermediate->product_co2

Caption: General workflow for Cbz deprotection via catalytic hydrogenation.

Protocol 1A: N-Deprotection using Hydrogen Gas

This classic method utilizes hydrogen gas, often at atmospheric pressure (balloon) or higher, in the presence of a palladium catalyst.

Materials:

  • Benzyl azepane-1-carboxylate

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (e.g., balloon)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Dissolution: In a round-bottom flask suitable for hydrogenation, dissolve Benzyl azepane-1-carboxylate (1.0 eq) in the chosen solvent (e.g., MeOH, approx. 0.1 M concentration).

  • Inerting: Flush the flask with an inert gas (N₂ or Ar).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under the inert atmosphere. Caution: Pd/C can be pyrophoric, especially when dry.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Maintain a positive pressure of H₂ using a balloon and stir the suspension vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-24 hours). The disappearance of the UV-active Cbz-protected starting material is a good indicator.

  • Filtration: Once complete, carefully vent the H₂ atmosphere and flush with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.[7]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude azepane, which is often pure enough for subsequent steps.

Protocol 1B: N-Deprotection using Transfer Hydrogenation

This method avoids the need for a pressurized hydrogen gas setup by using a hydrogen donor in the presence of the catalyst. It is often faster and more convenient for small-scale synthesis.[9][10]

Materials:

  • Benzyl azepane-1-carboxylate

  • 10% Palladium on Carbon (Pd/C), 10-20 mol%

  • Hydrogen Donor: Ammonium formate (HCOONH₄) (3-5 eq) or Formic acid (HCOOH) (excess)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • Dissolution: Dissolve Benzyl azepane-1-carboxylate (1.0 eq) in MeOH or EtOH (approx. 0.1 M) in a round-bottom flask.

  • Reagent Addition: Add the hydrogen donor (e.g., ammonium formate, 3-5 eq).

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) to increase the reaction rate.[8]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1-5 hours.

  • Filtration and Isolation: Follow steps 6 and 7 from Protocol 1A to remove the catalyst and isolate the product. If formic acid is used, a basic workup may be necessary to neutralize any excess acid before concentration.

ParameterProtocol 1A (H₂ Gas)Protocol 1B (Transfer Hydrogenation)Rationale & Causality
Hydrogen Source H₂ Gas (balloon or Parr)Ammonium Formate, Formic AcidTransfer hydrogenation avoids handling flammable H₂ gas, making it safer and more convenient for many labs.[10]
Catalyst Loading 5-10 mol%10-20 mol%Higher catalyst loading may be needed for transfer hydrogenation to achieve comparable reaction times.
Temperature Room TemperatureRoom Temperature to 60 °CGentle heating can accelerate transfer hydrogenation reactions significantly.[8]
Reaction Time 4-24 hours1-5 hoursTransfer hydrogenation is often faster.[9]
Safety Requires handling of flammable H₂ gas.Generally safer, avoids pressurized gas.The choice of method often depends on available equipment and safety considerations.

Core Synthetic Strategy 2: Ring Functionalization & Derivatization

Functional groups can be introduced onto the azepane ring, typically at the C4 position, to create key intermediates for further diversification. This is often performed on the Cbz-protected scaffold.

Synthesis of Benzyl 4-oxoazepane-1-carboxylate

Introducing a ketone at the C4 position creates a versatile chemical handle for subsequent reactions like reductive amination.[5][11]

G cluster_path1 Path A: Ring Functionalization First cluster_path2 Path B: N-Alkylation First start Benzyl azepane-1-carboxylate deprotected Azepane start->deprotected N-Deprotection (H₂, Pd/C) oxo Benzyl 4-oxoazepane-1-carboxylate start->oxo Oxidation final_product N-Substituted 4-Aminoazepane Derivative deprotected->final_product N-Alkylation/Arylation amino Benzyl 4-aminoazepane-1-carboxylate Derivative oxo->amino Reductive Amination (R-NH₂) amino->final_product N-Deprotection (H₂, Pd/C)

Caption: Divergent synthetic pathways from Benzyl azepane-1-carboxylate.

Protocol 2A: Reductive Amination of Benzyl 4-oxoazepane-1-carboxylate

This protocol converts the ketone intermediate into a primary, secondary, or tertiary amine, providing a crucial point for building molecular complexity.[12]

Materials:

  • Benzyl 4-oxoazepane-1-carboxylate[13][14]

  • Amine source (e.g., Ammonium acetate for primary, a primary amine for secondary)

  • Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as catalyst)

Procedure:

  • Imine Formation: Dissolve Benzyl 4-oxoazepane-1-carboxylate (1.0 eq) and the amine source (1.0-1.5 eq) in the chosen solvent (DCM or DCE). If using an amine salt, a mild base (e.g., triethylamine) may be added. A catalytic amount of acetic acid can facilitate imine/enamine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add the reducing agent, Sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise to the mixture.[12] Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Reaction: Stir the reaction at room temperature until the starting ketone is consumed, as monitored by TLC or LC-MS (typically 12-24 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.

  • Extraction: Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amino-azepane derivative.

Core Synthetic Strategy 3: N-Functionalization of the Deprotected Azepane

Once the parent azepane scaffold is obtained (Protocol 1A/1B), the secondary amine is available for a wide range of functionalization reactions.

Protocol 3A: N-Alkylation of Azepane

This is a straightforward method to introduce alkyl substituents onto the nitrogen atom.[15]

Materials:

  • Azepane (from Protocol 1A or 1B)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0-1.2 eq)

  • Base: Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2-3 eq)

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: Dissolve azepane (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq) in the chosen solvent (e.g., MeCN).

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C to drive the reaction to completion. Monitor by TLC or LC-MS.

  • Work-up: Once complete, filter off the base. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography if necessary.

Reaction TypeKey ReagentsFunctional Group IntroducedRationale & Field Insights
Reductive Amination Ketone, Amine, NaBH(OAc)₃C-NHRA robust method to install diverse amine functionalities on the ring scaffold. NaBH(OAc)₃ is preferred for its mildness and selectivity for imines over ketones.[12]
N-Alkylation Alkyl Halide, Base (K₂CO₃)N-AlkylA fundamental and reliable transformation for adding simple alkyl or benzylic groups to the nitrogen.[15][16]
N-Acylation Acyl Chloride, Base (TEA)N-Acyl (Amide)Creates stable amide linkages, often used to introduce pharmacologically relevant moieties.
Buchwald-Hartwig Amination Aryl Halide, Pd catalyst, LigandN-ArylA powerful cross-coupling reaction for accessing N-aryl azepanes, which are common in CNS-active compounds.[15]

Conclusion

Benzyl azepane-1-carboxylate is a remarkably versatile starting material for the synthesis of a wide range of azepane derivatives. By strategically combining N-deprotection, ring functionalization, and subsequent N-functionalization, researchers can access a vast chemical space. The protocols outlined in this guide provide a robust foundation for these synthetic efforts. The choice of strategy—whether to functionalize the ring before or after deprotection—depends on the target molecule's overall synthetic plan and the compatibility of functional groups with the reaction conditions. These methodologies are central to the discovery and development of new azepane-based therapeutics.

References

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. [Link]

  • Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH. [Link]

  • Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos - SZTE Publicatio Repozitórium. [Link]

  • Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives | Request PDF. [Link]

  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination | ACS Catalysis. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC. [Link]

  • Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - PMC. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed. [Link]

  • Strategies in the synthesis of dibenzo[b,f]heteropines - PMC - NIH. [Link]

  • A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides - PubMed. [Link]

  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? | ResearchGate. [Link]

  • Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. [Link]

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent - BORIS Portal. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC. [Link]

  • Recent Advances on the Synthesis of Azepane‐Based Compounds - ResearchGate. [Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Synthesis, Characterization and Biological Screening of Azepine Derivative - Nepal Journals Online. [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC. [Link]

  • (PDF) N2-Alkylation of semicarbazones. A general and efficient protocol for the synthesis of 2-alkylsemicarbazides from semicarbazide - ResearchGate. [Link]

  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate - Semantic Scholar. [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate | Scilit. [Link]

  • Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed. [Link]

  • BENZYL 4-OXOAZEPANE-1-CARBOXYLATE CAS 83621-33-4 Life Science Database - . [Link]

  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate - ResearchGate. [Link]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. [Link]

  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions - qualitas1998.net. [Link]

Sources

Application

The Azepane Annulus: A Guide to the Strategic Application of Benzyl Azepane-1-carboxylate in Modern Medicinal Chemistry

Abstract The seven-membered azepane ring system is a cornerstone of numerous FDA-approved drugs and a privileged scaffold in contemporary drug discovery.[1][2] Its inherent three-dimensionality and conformational flexibi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The seven-membered azepane ring system is a cornerstone of numerous FDA-approved drugs and a privileged scaffold in contemporary drug discovery.[1][2] Its inherent three-dimensionality and conformational flexibility grant access to a vast and biologically relevant chemical space, often leading to enhanced binding affinity and improved pharmacokinetic properties compared to flatter, more rigid aromatic systems. This guide provides an in-depth exploration of Benzyl azepane-1-carboxylate, a key protected intermediate, offering detailed protocols for its synthesis, characterization, and strategic deployment in the synthesis of complex bioactive molecules. We will delve into the causality behind experimental choices, from the selection of protecting groups to the conditions for their removal, providing researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

The Strategic Value of the Cbz-Protected Azepane Scaffold

In the intricate chess game of multi-step organic synthesis, protecting groups are the strategic moves that shield reactive functionalities, allowing for selective transformations elsewhere in the molecule. The benzyloxycarbonyl (Cbz or Z) group is a classic and robust choice for the protection of amines, offering a fine balance of stability and versatile deprotection options.[3] When applied to the azepane core, it forms Benzyl azepane-1-carboxylate, a stable, crystalline solid that serves as a versatile and readily functionalizable building block.

The choice of the Cbz group is deliberate. It is stable to a wide range of acidic, basic, and oxidative conditions, rendering it orthogonal to many other protecting groups used in complex syntheses.[3] This stability is crucial when subsequent reactions are required to build upon the azepane scaffold. Furthermore, the benzyl group's aromatic nature often aids in purification by providing a strong UV chromophore for TLC and HPLC analysis, and can enhance the crystallinity of intermediates, facilitating their isolation and purification.

Caption: The convergence of the azepane scaffold and Cbz protecting group.

Synthesis and Characterization

The synthesis of Benzyl azepane-1-carboxylate is a straightforward N-protection reaction of azepane (also known as hexamethyleneimine). The most common and reliable method is the Schotten-Baumann reaction, which utilizes benzyl chloroformate as the acylating agent in the presence of a base.

Protocol 1: Synthesis of Benzyl azepane-1-carboxylate

This protocol details the N-benzyloxycarbonylation of azepane under standard Schotten-Baumann conditions.

Materials:

  • Azepane (hexamethyleneimine)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve azepane (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM).

  • Add an aqueous solution of sodium carbonate (2.0 eq.) or sodium bicarbonate (2.0 eq.) to the flask. The biphasic mixture should be stirred vigorously to ensure efficient mixing.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq.) dropwise via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition. The Cbz-Cl is highly reactive and lachrymatory, so this step should be performed in a well-ventilated fume hood.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude Benzyl azepane-1-carboxylate can be purified by flash column chromatography on silica gel or by recrystallization to afford a white crystalline solid.

Synthesis_Workflow Start Azepane + NaHCO3 in DCM/H2O Reagent Add Benzyl Chloroformate (Cbz-Cl) at 0°C Start->Reagent Reaction Stir at Room Temperature (2-4 hours) Reagent->Reaction Workup Separatory Funnel Workup (Wash with HCl, H2O, Brine) Reaction->Workup Purify Dry, Concentrate & Purify (Chromatography/Recrystallization) Workup->Purify Product Benzyl azepane-1-carboxylate Purify->Product

Caption: Workflow for the synthesis of Benzyl azepane-1-carboxylate.

Physicochemical Properties and Characterization
PropertyValueSource
CAS Number 74472-27-8[4]
Molecular Formula C₁₄H₁₉NO₂-
Molecular Weight 233.31 g/mol -
Appearance White crystalline solidGeneral Observation
Solubility Soluble in most organic solvents (DCM, EtOAc, THF)General Observation

Spectroscopic Characterization (Expected):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.40-7.25 (m, 5H): Aromatic protons of the benzyl group.

    • δ 5.15 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

    • δ 3.50-3.40 (m, 4H): Protons on the carbons adjacent to the nitrogen in the azepane ring (-CH₂-N-CH₂-).

    • δ 1.70-1.50 (m, 8H): Remaining methylene protons of the azepane ring.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~156: Carbonyl carbon of the carbamate.

    • δ ~137: Quaternary aromatic carbon of the benzyl group.

    • δ ~128.5, 128.0, 127.8: Aromatic carbons of the benzyl group.

    • δ ~67: Methylene carbon (-CH₂-) of the benzyl group.

    • δ ~46-45: Carbons adjacent to the nitrogen in the azepane ring.

    • δ ~29-26: Remaining methylene carbons of the azepane ring.

  • IR (KBr, cm⁻¹):

    • ~2925, 2850: C-H stretching of the aliphatic CH₂ groups.

    • ~1690: Strong C=O stretching of the carbamate.

    • ~1420: C-N stretching.

    • ~740, 700: C-H bending of the monosubstituted benzene ring.

Applications in Medicinal Chemistry

Benzyl azepane-1-carboxylate is a valuable intermediate for the synthesis of more complex and highly functionalized azepane derivatives. Its utility stems from the ability to perform chemistry on the azepane ring, followed by the straightforward removal of the Cbz group to reveal the secondary amine for further elaboration.

Building Block for Substituted Azepanes

The Cbz-protected azepane can be used as a scaffold to introduce substituents at various positions of the seven-membered ring. For instance, α-lithiation of N-Boc protected heterocycles is a known method for introducing substituents adjacent to the nitrogen.[5] A similar strategy can be envisioned for the Cbz-protected analogue, providing access to 2-substituted azepanes.

A recent study by Mykura et al. (2024) highlights a novel photochemical dearomative ring-expansion of nitroarenes to synthesize polysubstituted azepanes.[6] In their work, they generate various C4-substituted N-Cbz-azepanes as key intermediates. This underscores the importance of the Cbz-protected azepane scaffold in accessing novel chemical space that is otherwise difficult to obtain. The authors note that traditional routes to such compounds often require lengthy multi-step syntheses, for example, via Beckmann rearrangement of piperidones or through ring-closing metathesis.[6] Having a direct and efficient synthesis of Benzyl azepane-1-carboxylate and its derivatives is therefore highly enabling for medicinal chemistry programs.

Precursor for Kinase Inhibitors and GPCR Modulators

The azepane motif is found in a number of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[2] The conformational flexibility of the azepane ring allows it to adapt to the binding pockets of these important drug targets.

For example, a recent publication on the development of novel PTPN2/PTPN1 inhibitors for cancer immunotherapy describes the synthesis of complex molecules containing a substituted azepane ring.[7] While their synthesis starts from a different precursor, the strategic incorporation of the azepane moiety highlights its relevance in this therapeutic area. Benzyl azepane-1-carboxylate serves as a readily available starting material to explore novel azepane-based scaffolds for such targets. After deprotection, the resulting secondary amine can be functionalized in a variety of ways, such as through reductive amination, amide coupling, or arylation reactions, to build out the final inhibitor structure.

Caption: General synthetic strategy utilizing Benzyl azepane-1-carboxylate.

Deprotection Protocols

The removal of the Cbz group is a critical step in the synthetic sequence. Catalytic hydrogenolysis is the most common and cleanest method. For substrates sensitive to hydrogenation, other methods are available.

Protocol 2: Catalytic Hydrogenolysis with H₂ Gas

This is the classic method for Cbz deprotection.

Materials:

  • Benzyl azepane-1-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve Benzyl azepane-1-carboxylate (1.0 eq.) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10 mol% of Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales, a Parr hydrogenator should be used.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed. The reaction is typically complete within 2-16 hours.

  • Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the deprotected azepane. The product is often pure enough for the next step, or can be purified by distillation or chromatography.

Protocol 3: Catalytic Transfer Hydrogenation

This method avoids the use of flammable hydrogen gas and is often faster and more convenient for small-scale reactions.[8][9]

Materials:

  • Benzyl azepane-1-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH)

Procedure:

  • To a stirred solution of Benzyl azepane-1-carboxylate (1.0 eq.) in methanol, add 10% Pd/C (10-20% by weight of the substrate).

  • To this suspension, add ammonium formate (4-5 eq.) in one portion.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction is often complete within 30-60 minutes.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting residue will contain the product and excess ammonium formate.

  • The ammonium formate can be removed by partitioning the residue between an organic solvent (e.g., DCM) and water. The organic layer is then dried and concentrated to give the pure azepane.

Conclusion

Benzyl azepane-1-carboxylate is more than just a protected amine; it is a strategic building block that provides a stable and versatile entry point into the rich chemical space of functionalized azepanes. Its straightforward synthesis, robust nature, and the reliable methods for its deprotection make it an invaluable tool for medicinal chemists. By leveraging this key intermediate, researchers can efficiently construct novel and complex molecular architectures targeting a wide array of biological targets, thereby accelerating the drug discovery process.

References

  • Mykura, R., Sánchez-Bento, R., Matador, E., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring-expansion of nitroarenes.
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Psarra, E., et al. (2017).
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  • Anwer, M. K., & Spatola, A. F. (1985). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Synthesis, 1985(11), 929-932.
  • Ram, S., & Ehrenkaufer, R. E. (1988). Ammonium formate in organic synthesis: a versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES - Synthesis of Cbz-protected amines. Available at: [Link]

  • Aeyad, T. (2013). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.
  • Zawodny, W., Montgomery, S. L., Marshall, J. R., et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society, 140(51), 17872-17877.
  • Leśniewska, A., & Przybylski, P. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds.
  • Mykura, R., Sánchez-Bento, R., Matador, E., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Reymond, J.-L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
  • Ram, S., & Ehrenkaufer, R. E. (1988). Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Zenodo.
  • PubChemLite. (n.d.). Benzyl 1,4-diazepane-1-carboxylate. Available at: [Link]

  • Kolis, S. P., et al. (2025).
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  • Sureshbabu, V. V., et al. (1998).
  • Wodicka, L. M., et al. (2022). Repurposing of the RIPK1-Selective Benzo[1]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. ACS Medicinal Chemistry Letters, 13(5), 827-834.

  • Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 116390.
  • Kamala, G. R., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research.
  • Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. Available at: [Link]

  • Google Patents. (n.d.). EP0802190A1 - Process and intermediates for preparing azepines.
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  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ScienceDirect.
  • A Nickel(II)
  • Arkat USA. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Available at: [Link]

  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(23), 3379-3382.
  • Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide form
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  • Barbero, N., et al. (2019). Recent Advances on the Synthesis of Azepane-Based Compounds. Molecules, 24(19), 3468.
  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Synthesis of Functionalized Azepines via Cu(I)
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Method

The Strategic Application of Benzyl Azepane-1-carboxylate in Organic Synthesis: A Guide for Researchers

Introduction: Navigating Amine Protection in Complex Syntheses In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the selective modification of a single functi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Amine Protection in Complex Syntheses

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the selective modification of a single functional group in the presence of others is a paramount challenge. This necessitates the use of "protecting groups," which act as temporary masks for reactive sites, allowing for chemical transformations elsewhere in the molecule.[1] The ideal protecting group is easily introduced, stable under a variety of reaction conditions, and can be removed cleanly and selectively when its purpose is served.[2]

The secondary amine of the azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its conformational flexibility and presence in numerous bioactive compounds.[3][4] However, its nucleophilicity and basicity often require protection to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz or Z) group, introduced via benzyl chloroformate, is a venerable and highly effective choice for this purpose.[5] This guide provides a detailed exploration of Benzyl azepane-1-carboxylate as a key protected intermediate, offering field-proven insights, detailed protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.

Physicochemical Properties of Benzyl Azepane-1-carboxylate and Derivatives

PropertyBenzyl 4-oxoazepane-1-carboxylate[6]Benzyl 4-hydroxyazepane-1-carboxylate[7]Benzyl 3-oxoazepane-1-carboxylate[8]
CAS Number 83621-33-4648418-25-11025828-21-0
Molecular Formula C₁₄H₁₇NO₃C₁₄H₁₉NO₃C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol 249.31 g/mol 247.29 g/mol
Physical Form LiquidYellow solid or liquidNot available
Purity 97%95%≥95%
Storage Room temperatureSealed in dry, room temperatureSealed in dry, 2-8°C

The Cbz Group: A Strategic Choice for Azepane Protection

The selection of a protecting group is a critical strategic decision in a synthetic campaign. The Cbz group offers a distinct set of advantages and an orthogonality that makes it highly valuable.[9][10]

  • Stability: The Cbz group is stable to a wide range of non-catalytic reaction conditions, including both basic and mildly acidic environments, making it compatible with many synthetic transformations.[5]

  • Orthogonality: It is orthogonal to the commonly used tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.[2][10] This orthogonality is crucial in complex syntheses, such as peptide synthesis, where multiple amine groups must be deprotected at different stages.[2]

  • Mild Deprotection: The primary method for Cbz group removal is catalytic hydrogenolysis, a remarkably mild and clean process that proceeds at neutral pH and typically results in high yields.[5]

This strategic interplay allows for the selective deprotection of different amine groups within the same molecule by simply changing the deprotection conditions (acid for Boc, base for Fmoc, and hydrogenolysis for Cbz).

Experimental Protocols

Protocol 1: Synthesis of Benzyl azepane-1-carboxylate (Protection)

The introduction of the Cbz group onto the azepane nitrogen is a straightforward and high-yielding reaction. The most common method involves the reaction of azepane with benzyl chloroformate under basic conditions.

Causality Behind Experimental Choices:

  • Base (e.g., Triethylamine, NaHCO₃): Benzyl chloroformate reacts with the amine to liberate hydrochloric acid. A base is required to neutralize this acid, driving the reaction to completion and preventing the protonation of the starting azepane, which would render it non-nucleophilic.[5]

  • Solvent (e.g., Dichloromethane, THF): Aprotic solvents are used to dissolve the reactants and facilitate the reaction without participating in it.

  • Temperature (0 °C to room temperature): The reaction is often initiated at a lower temperature to control the initial exotherm and then allowed to warm to room temperature to ensure completion.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of azepane (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask, add a suitable base such as triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure Benzyl azepane-1-carboxylate.

Diagram of the Protection Workflow:

protection_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Azepane Azepane ReactionVessel Reaction in DCM (0°C to RT) Azepane->ReactionVessel CbzCl Benzyl Chloroformate CbzCl->ReactionVessel Base Base (e.g., Et3N) Base->ReactionVessel Quench Aqueous Work-up ReactionVessel->Quench 1. Quench 2. Extract Purify Column Chromatography Quench->Purify 3. Dry & Concentrate Product Benzyl azepane-1-carboxylate Purify->Product 4. Isolate deprotection_workflow cluster_hydro Method A: Hydrogenolysis cluster_acid Method B: Acidic Cleavage Start Benzyl azepane-1-carboxylate Decision Substrate Compatibility Analysis Start->Decision Hydro_Cond Conditions: - Pd/C, H2 - MeOH or EtOH - Room Temp Decision->Hydro_Cond No reducible groups Acid_Cond Conditions: - HBr in AcOH - 0°C to RT Decision->Acid_Cond Reducible groups present (e.g., C=C, C≡C) Hydro_Result Azepane + Toluene + CO2 Hydro_Cond->Hydro_Result Hydro_Note Mild & Clean Hydro_Result->Hydro_Note Acid_Result Azepane•HBr + Benzyl Bromide + CO2 Acid_Cond->Acid_Result Acid_Note For Reducible Substrates Acid_Result->Acid_Note

Caption: Decision workflow for the deprotection of Benzyl azepane-1-carboxylate.

Application in Drug Discovery: Synthesis of Neuropharmacological Agents

The true utility of a protecting group strategy is demonstrated in its application to the synthesis of complex, biologically active molecules. The N-benzylated azepane scaffold is a key structural motif in the development of agents targeting the central nervous system (CNS).

In a recent study aimed at discovering novel neuropharmacological agents, an N-benzylated bicyclic azepane was identified as a potent inhibitor of monoamine transporters, which are critical targets for the treatment of neuropsychiatric disorders. [11]The synthesis of a series of analogs to probe the structure-activity relationship (SAR) relied on the debenzylation of an enantiomerically pure N-benzylated azepane intermediate, followed by re-alkylation. This highlights the crucial role of the benzyl group not just as a protector, but as a handle that can be removed and replaced to generate a library of compounds for biological screening. [11] The ability to readily cleave the benzyl group under mild hydrogenolysis conditions without affecting other parts of the molecule was essential for the successful synthesis of these potential drug candidates.

Troubleshooting and Field-Proven Insights

Even with well-established protocols, challenges can arise. Below are common issues and their solutions:

  • Incomplete Protection/Deprotection:

    • Cause: Insufficient reagent, poor quality reagents, or deactivation of the catalyst.

    • Solution: Ensure accurate stoichiometry. For protection, use fresh benzyl chloroformate. For hydrogenolysis, if the reaction stalls, carefully filter the mixture and add a fresh portion of Pd/C catalyst. The catalyst's activity can diminish over time or be poisoned by sulfur-containing impurities.

  • Catalyst Poisoning during Hydrogenolysis:

    • Cause: The presence of sulfur-containing functional groups (e.g., thiols, thioethers) in the substrate can irreversibly bind to the palladium catalyst, rendering it inactive.

    • Solution: If catalyst poisoning is suspected, alternative deprotection methods such as acidic cleavage should be considered.

  • Side Reactions during Acidic Cleavage:

    • Cause: The strongly acidic and nucleophilic conditions (HBr) can lead to the degradation of other acid-sensitive groups or unwanted side reactions.

    • Solution: Carefully monitor the reaction time and temperature. If side reactions are significant, exploring other acidic conditions (e.g., trifluoroacetic acid, TFA) or alternative deprotection strategies is recommended.

Conclusion

Benzyl azepane-1-carboxylate is a versatile and strategically important intermediate in modern organic synthesis. The benzyloxycarbonyl group provides robust protection for the azepane nitrogen, demonstrating excellent stability and orthogonality to other common amine protecting groups. The well-defined protocols for its introduction and, critically, its mild removal via catalytic hydrogenolysis, make it an invaluable tool for researchers in pharmaceutical and chemical development. By understanding the causality behind the experimental choices and being prepared for potential challenges, scientists can effectively leverage this protecting group strategy to construct complex azepane-containing molecules with high efficiency and control.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Cbz Deprotection. BenchChem.
  • Benchchem. (2025). literature review of Boc vs. Cbz protecting groups. Benchchem.
  • Benchchem. (2025). Tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) as Amine Protecting Groups. Benchchem.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • University of Oviedo. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • MSDS of Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate. (2026, February 23). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzyl-azepane. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-amino-3-hydroxyazepane-1-carboxylate. National Institutes of Health. Retrieved from [Link]

  • Semantic Scholar. (2015, April 15). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved from [Link]

  • ResearchGate. (2020, October 31). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Google Patents. (n.d.). EP0802190A1 - Process and intermediates for preparing azepines.
  • National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Retrieved from [Link]

  • STM Journals. (2025, December 24). Azepines, Chemistry, Synthesis And Reactions. IJMI. Retrieved from [Link]

  • eGyanKosh. (n.d.). SEVEN AND LARGE MEMBERED HETEROCYCLES. Retrieved from [Link]

  • aapptec, LLC. (n.d.). Peptides. Retrieved from [Link]

  • Thieme. (n.d.). 3. Azepines. Retrieved from [Link]

  • Chalmers Research. (2024, December 17). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Retrieved from [Link]

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Application

Application Note: Deprotection Strategies for Benzyl azepane-1-carboxylate

Abstract & Strategic Overview Benzyl azepane-1-carboxylate (Cbz-azepane) represents a critical intermediate in the synthesis of seven-membered nitrogen heterocycles, widely used in kinase inhibitors and GPCR ligands. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Benzyl azepane-1-carboxylate (Cbz-azepane) represents a critical intermediate in the synthesis of seven-membered nitrogen heterocycles, widely used in kinase inhibitors and GPCR ligands. The removal of the Carboxybenzyl (Cbz/Z) group is a pivotal step that restores the nucleophilic secondary amine for further functionalization.

While the Cbz group is renowned for its stability against basic and mild acidic conditions, its removal requires precise selection based on the substrate's functional group landscape.[1] This guide details three field-validated protocols, moving beyond generic textbook descriptions to address the specific solubility and reactivity profiles of the azepane scaffold.

Method Selection Matrix

Use the following decision matrix to select the optimal protocol for your specific substrate context.

FeatureMethod A: Catalytic Hydrogenolysis Method B: Acidolysis (HBr/AcOH) Method C: Transfer Hydrogenation
Primary Mechanism Heterogeneous Catalysis (Pd/C + H₂)Sɴ2 / Acid-Catalyzed HydrolysisPd-Catalyzed Hydrogen Transfer
Key Reagents Pd/C, H₂ gas, MeOH/EtOAc33% HBr in Acetic AcidPd/C, Ammonium Formate
Substrate Tolerance ❌ Incompatible with S-compounds, alkenes, benzyl ethers.❌ Incompatible with acid-labile groups (Boc, t-Bu esters).✅ Safer for S-compounds; avoids H₂ gas hazards.
Reaction Rate Moderate to Fast (1–12 h)Fast (1–4 h)Very Fast (15 min – 2 h)
Product Form Free Base (or Acetate salt)Hydrobromide SaltFormate Salt / Free Base
Scalability High (with safety controls)Medium (corrosive waste)High (Ideal for batch scale-up)

Decision Logic Pathway

The following flowchart illustrates the logical process for selecting the appropriate deprotection method based on chemoselectivity requirements.

DeprotectionLogic Start Start: Cbz-Azepane Derivative CheckS Contains Sulfur or Catalyst Poisons? Start->CheckS CheckRed Reducible Groups? (Alkenes, Benzyl Ethers) CheckS->CheckRed No MethodB Protocol B: Acidolysis (HBr/AcOH) (Orthogonal) CheckS->MethodB Yes (Poisoning Risk) CheckAcid Acid Sensitive Groups? (e.g., Boc, t-Bu) CheckAcid->MethodB No (Acid Stable) MethodC Protocol C: Transfer Hydrogenation (Robust/Fast) CheckAcid->MethodC Yes (Mild Conditions) CheckRed->CheckAcid Yes (Avoid H2) MethodA Protocol A: Catalytic Hydrogenolysis (Standard) CheckRed->MethodA No (Cleanest) MethodA->MethodC If H2 gas restricted

Figure 1: Strategic decision tree for selecting the optimal Cbz deprotection method.

Protocol A: Catalytic Hydrogenolysis (Standard)

Best for: Standard substrates lacking reducible functional groups (alkenes, alkynes, nitro) or catalyst poisons (thiols, thioethers).

Mechanistic Insight

The reaction occurs on the surface of the Palladium catalyst.[2] The Cbz group is cleaved via hydrogenolysis of the benzylic C-O bond, releasing toluene and a carbamic acid intermediate, which spontaneously decarboxylates to yield the amine.[3] Note: Azepanes are lipophilic. Poor solubility in pure methanol often leads to "stalled" reactions because the substrate cannot access the catalyst surface.

Materials
  • Substrate: Benzyl azepane-1-carboxylate (1.0 equiv)

  • Catalyst: 10% Pd/C (wet support, 50% water recommended for safety), 10 wt% loading relative to substrate.

  • Solvent: Methanol (MeOH) or MeOH:Ethyl Acetate (1:1 v/v) for solubility.

  • Hydrogen Source: H₂ balloon (1 atm).

Step-by-Step Procedure
  • Solvation: Dissolve the substrate in MeOH. If the solution is cloudy, add Ethyl Acetate (EtOAc) dropwise until clear.

    • Expert Tip: A concentration of 0.1 M is ideal. Too dilute = slow kinetics; too concentrated = catalyst aggregation.

  • Inerting: Flush the reaction vessel with Nitrogen (N₂) or Argon.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert stream.

    • Safety: Pd/C is pyrophoric when dry. Always use wet catalyst or add it under an inert blanket.

  • Hydrogenation: Evacuate the flask and backfill with H₂ (balloon). Repeat 3 times.

  • Reaction: Stir vigorously at Room Temperature (RT) for 2–6 hours.

    • Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the UV-active spot (Cbz). The product azepane is not UV active; visualize with Ninhydrin or Iodine stain.

  • Workup: Filter the mixture through a Celite® pad to remove Pd/C. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo.

    • Result: The free amine is obtained as an oil. If volatile, convert immediately to an HCl salt by adding 1M HCl in ether.

Protocol B: Acidolytic Cleavage (HBr/AcOH)

Best for: Substrates containing alkenes, benzyl ethers (which might cleave with H2), or when strictly orthogonal deprotection is needed.

Mechanistic Insight

This is a harsh, Sɴ2-type deprotection. The carbonyl oxygen is protonated by the strong acid, activating the benzylic position for nucleophilic attack by the bromide ion. This generates benzyl bromide and the carbamic acid.

AcidMechanism Step1 Protonation (H+ attacks C=O) Step2 Sn2 Attack (Br- attacks Benzyl CH2) Step1->Step2 Step3 Cleavage (Release BnBr) Step2->Step3 Step4 Decarboxylation (-CO2) Step3->Step4

Figure 2: Mechanism of acid-mediated Cbz cleavage.[4][5][6][7]

Materials
  • Reagent: 33% HBr in Glacial Acetic Acid (Commercial solution).

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (optional, for dilution).

Step-by-Step Procedure
  • Setup: Place the substrate in a round-bottom flask equipped with a drying tube (CaCl₂).

  • Addition: Add 33% HBr/AcOH (5–10 equiv) directly to the neat substrate or a concentrated DCM solution at 0°C.

  • Reaction: Allow to warm to RT and stir for 1–3 hours.

    • Caution: This reaction evolves CO₂ and HBr fumes. Perform in a fume hood.

  • Precipitation: Add cold Diethyl Ether (Et₂O) to the reaction mixture. The azepane hydrobromide salt often precipitates as a solid.

  • Workup:

    • If Solid: Filter and wash with cold ether.

    • If Oil: Decant the ether, dissolve the residue in water, basify with NaOH (pH > 12), and extract with DCM to recover the free amine.

Protocol C: Transfer Hydrogenation (Ammonium Formate)

Best for: Rapid scale-up, safety-conscious labs (no H₂ cylinders), and substrates sensitive to long reaction times.

Mechanistic Insight

Ammonium formate decomposes in the presence of Pd/C to release H₂, NH₃, and CO₂ in situ. This creates a high local concentration of hydrogen on the catalyst surface, often driving the reaction faster than balloon hydrogenation.

Materials
  • Reagent: Ammonium Formate (solid).[8]

  • Catalyst: 10% Pd/C.[1][2][7][9][10][11]

  • Solvent: Methanol (dry).

Step-by-Step Procedure
  • Dissolution: Dissolve Cbz-azepane in Methanol (0.1 M).

  • Catalyst: Add 10% Pd/C (10 wt%).

  • Activation: Add Ammonium Formate (5–10 equiv) in one portion.

  • Reaction: Reflux (65°C) or stir at RT.

    • Observation: Evolution of gas will be vigorous. Ensure the vessel is vented (do not seal tightly unless using a rated pressure vessel).

    • Time: Typically complete in 15–45 minutes at reflux.

  • Workup: Filter hot through Celite®. Concentrate filtrate.[1][3][9][11]

    • Purification: The residue will contain excess ammonium formate. Dissolve in DCM/Water, basify, and extract the organic layer to remove salts.

Analytical Validation (QC)

Verify the success of your deprotection using these key markers.

MethodObservation (Cbz-Protected)Observation (Deprotected Azepane)
¹H NMR Benzylic CH₂: Singlet at ~5.10 ppm.Aromatic: Multiplet at 7.30–7.40 ppm.Disappeared. Disappeared. Alpha-CH₂: Shifts upfield (e.g., from ~3.5 to ~2.8 ppm).
LC-MS Mass = [M+H]⁺Mass = [M+H]⁺ minus 134 Da (Loss of C₈H₆O₂).
TLC UV Active (Strong absorption).UV Inactive. Requires Ninhydrin stain (Red/Purple spot).

Troubleshooting & Optimization

Issue: Reaction is stalled (Hydrogenolysis).

  • Cause: Catalyst poisoning (S/N coordination) or poor solubility.[9]

  • Fix: Add 1–2 equivalents of Acetic Acid to the methanol solution. This protonates the product amine, preventing it from binding tightly to the Pd surface.

Issue: Product is missing after workup.

  • Cause: Azepane is a low-molecular-weight amine and may be volatile or water-soluble.

  • Fix: Do not evaporate to dryness under high vacuum for extended periods. During extraction, ensure the aqueous phase is pH > 12 to force the amine into the organic layer.

Issue: Incomplete cleavage with HBr.

  • Cause: Old reagent. HBr in AcOH absorbs moisture over time.

  • Fix: Use a fresh bottle or switch to Trifluoroacetic Acid (TFA) with Thioanisole (scavenger) at reflux, though this is less effective for Cbz than HBr.

References

  • Greene's Protective Groups in Organic Synthesis

    • Source: Wuts, P. G. M. (2014). John Wiley & Sons.
    • Context: The definitive guide on Cbz stability and cleavage conditions.
    • URL:

  • Cbz-Protected Amino Groups - Protocols and Mechanisms

    • Source: Organic-Chemistry.org
    • Context: Detailed mechanisms for hydrogenolysis and altern
    • URL:[Link]

  • Source: Ram, S., & Ehrenkaufer, R. E. (1984). Synthesis, 1988(02), 91-95.
  • Acid-Medi

    • Source: Technical Disclosure Commons (2025).
    • Context: Industrial scalability of acid-mediated deprotection as an alternative to hydrogen
    • URL:[Link] (Search: Acid-Mediated Deprotection)

Sources

Method

Application Note: Benzyl Azepane-1-Carboxylate as a Core Scaffold in the Synthesis of ATP-Competitive Kinase Inhibitors

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapeutics. While traditional flat, aromatic heterocycles dominate the kinase inhibitor lands...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapeutics. While traditional flat, aromatic heterocycles dominate the kinase inhibitor landscape, there is a paradigm shift toward conformationally constrained, sp³-rich scaffolds to improve target selectivity and pharmacokinetic profiles. Benzyl azepane-1-carboxylate (Cbz-protected azepane) has emerged as a privileged building block in this domain. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing Benzyl azepane-1-carboxylate in the synthesis of potent kinase inhibitors, specifically focusing on analogues of the natural product (-)-balanol.

Mechanistic Rationale: The Azepane Pharmacophore

The seven-membered azepane ring provides a unique spatial geometry that effectively mimics the ribose ring of adenosine triphosphate (ATP)[1]. In the highly conserved ATP-binding pockets of kinases such as Protein Kinase A (PKA), Protein Kinase B (PKB/Akt), and Protein Kinase C (PKC), the flexibility of the azepane ring allows it to adopt a conformation that perfectly positions appended hydrogen-bonding motifs (e.g., hydroxyls and amides) to interact with the kinase hinge region[2],.

(-)-Balanol, a fungal metabolite containing a functionalized azepane core, is a potent inhibitor of these kinases[3]. To synthesize balanol analogues, the azepane core must be heavily functionalized. Benzyl azepane-1-carboxylate is the ideal starting material because the carboxybenzyl (Cbz) group lowers the oxidation potential of the amine, directing regioselective C-H functionalization while preventing unwanted side reactions[4].

G ATP ATP Kinase Protein Kinase (PKA/PKB/PKC) ATP->Kinase Binds ATP Pocket Substrate Downstream Effectors Kinase->Substrate Phosphorylation Response Cell Proliferation / Survival Substrate->Response Activation Inhibitor Azepane-Based Inhibitor (e.g., Balanol Analogue) Inhibitor->Kinase Competitive Inhibition

Diagram 1: Mechanism of ATP-competitive kinase inhibition by azepane-based scaffolds.

Synthetic Strategy & Workflow

The transformation of Benzyl azepane-1-carboxylate into a complex kinase inhibitor relies on the strategic use of the Cbz protecting group. The workflow consists of three critical phases:

  • Regioselective Activation: Direct C-H functionalization of saturated azepanes is challenging. The Cbz group enables electrochemical Shono oxidation, stabilizing the transient N-acyliminium ion to form an enecarbamate intermediate[4].

  • Stereoselective Functionalization: The resulting double bond is subjected to stereoselective dihydroxylation or epoxidation to install the necessary pharmacophores[3].

  • Orthogonal Deprotection: The Cbz group is uniquely susceptible to catalytic hydrogenolysis. This allows for the unmasking of the secondary amine without utilizing harsh acids or bases that would otherwise destroy delicate ester or amide linkages in the final kinase inhibitor[3],[5].

Workflow SM Benzyl azepane-1- carboxylate Ox Shono Oxidation (Anodic Oxidation) SM->Ox Generates N-acyliminium Ene Enecarbamate Intermediate Ox->Ene Elimination Func Stereoselective Functionalization Ene->Func Dihydroxylation Deprot Cbz Deprotection (Pd/C, H2) Func->Deprot Fragment Coupling Final Kinase Inhibitor (Balanol Analogue) Deprot->Final Final Assembly

Diagram 2: Synthetic workflow from Benzyl azepane-1-carboxylate to a functional kinase inhibitor.

Experimental Protocols

Protocol A: Regioselective Functionalization via Shono Oxidation

Objective: Convert Benzyl azepane-1-carboxylate to an enecarbamate intermediate (Benzyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate). Causality & Design: The Cbz group is structurally crucial here; it balances the electron density on the nitrogen, preventing over-oxidation while stabilizing the intermediate N-acyliminium ion during electrolysis. The Cbz group also provides a distinct UV chromophore for reaction monitoring[6],[4].

Step-by-Step Methodology:

  • Electrolysis Setup: Dissolve Benzyl azepane-1-carboxylate (1.0 eq, ~4.57 mmol) and tetraethylammonium tetrafluoroborate (0.1 M, acting as the supporting electrolyte) in 50 mL of anhydrous methanol[4].

  • Anodic Oxidation: Perform the electrolysis in an undivided cell equipped with carbon electrodes. Apply a constant current (e.g., 100 mA) at 0 °C until complete consumption of the starting material is confirmed by TLC (approx. 2.5 F/mol).

  • Quench & Extraction: Concentrate the mixture in vacuo to remove methanol. Partition the residue between water and ethyl acetate. Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the crude

    
    -methoxy carbamate.
    
  • Elimination: Redissolve the crude intermediate in toluene (30 mL). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq). Reflux for 2 hours using a Dean-Stark trap to drive the elimination of methanol.

  • Validation: Purify via flash chromatography (5:95 EtOAc−hexane). Analyze via ¹H NMR (400 MHz, CDCl₃). Success is self-validated by the appearance of a vinylic proton signal at

    
     ~6.5 ppm and characteristic rotameric splitting (due to the restricted rotation of the Cbz carbamate bond)[4].
    
Protocol B: Orthogonal Cbz Deprotection and Final Assembly

Objective: Remove the Cbz protecting group to enable the final coupling of the azepane core with the kinase-binding benzophenone fragment. Causality & Design: Palladium-catalyzed hydrogenolysis is selected because it is perfectly orthogonal to the acid-labile and base-labile functional groups present on the advanced balanol intermediate. It cleanly yields the secondary amine driven by the irreversible release of CO₂ and toluene[3],[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the functionalized Cbz-azepane intermediate (1.0 eq) in anhydrous methanol (0.1 M concentration). Purge the reaction flask with Argon for 5 minutes to displace oxygen[5].

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a continuous stream of Argon to prevent solvent ignition.

  • Hydrogenolysis: Evacuate the flask and backfill with Hydrogen gas via a balloon. Stir vigorously at room temperature for 12 hours[5].

  • Validation: Monitor the reaction using LC-MS. The successful cleavage of the Cbz group is characterized by a mass shift of -134 Da (loss of the benzyl carbamate mass) and the emergence of the highly polar free amine peak[5].

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate in vacuo. The resulting free secondary amine is used immediately in the subsequent amide coupling step without further purification.

Quantitative Data: Structure-Activity Relationship (SAR)

The functionalization of the azepane core directly impacts the binding affinity to the kinase ATP pocket. The table below summarizes the inhibitory potency of azepane-derived balanol analogues synthesized via these methodologies. Notice how the transition from a plasma-unstable ester to a plasma-stable amide maintains nanomolar potency while vastly improving the pharmacokinetic viability of the drug candidate[2].

CompoundTarget KinaseIC₅₀ (nM)Key Structural FeaturePharmacokinetic Note
(-)-BalanolPKA4.5Natural azepane coreBaseline natural product
(-)-BalanolPKB-

5.0Natural azepane coreBaseline natural product
Compound 1PKB-

5.0Azepane with Ester linkageHigh potency, but plasma unstable
Compound 4PKB-

4.0Azepane with Amide linkageHigh potency, plasma stable

Data summarized from structure-based optimization studies of azepane derivatives[2].

References

  • Zha, G.-F., Rakesh, K.P., Manukumar, H.M., Shantharam, C.S., & Long, S. (2019). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 465-494. URL:[Link]

  • Breitenlechner, C. B., et al. (2004). "Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors." Journal of Medicinal Chemistry. URL:[Link]

  • Saha, et al. (2013). "A unified approach to the important protein kinase inhibitor balanol and a proposed analogue." Beilstein Journal of Organic Chemistry, 9, 2910-2915. URL:[Link]

  • Faulkner, E. (2016). "The Realisation of Fragment-Oriented Synthesis." White Rose eTheses Online, University of Leeds. URL:[Link]

  • BR112021002298A2. "Heterocyclic compounds, their uses and manufacturing process, and pharmaceutical composition." Google Patents.

Sources

Application

Strategic Use of Benzyl Azepane-1-carboxylate in Peptidomimetic Synthesis

Topic: Role of Benzyl azepane-1-carboxylate in Synthesizing Peptide Mimics Content Type: Detailed Application Note and Protocol Guide Executive Summary Benzyl azepane-1-carboxylate (also known as N-Cbz-azepane ) serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Benzyl azepane-1-carboxylate in Synthesizing Peptide Mimics Content Type: Detailed Application Note and Protocol Guide

Executive Summary

Benzyl azepane-1-carboxylate (also known as N-Cbz-azepane ) serves as a critical structural scaffold in the design of peptidomimetics. Its primary utility lies in its conversion to Azepane-2-carboxylic acid (Aze) , a seven-membered ring homolog of proline (Pro). When incorporated into peptide backbones, this scaffold acts as a potent conformational constraint , forcing the peptide chain into specific secondary structures such as


-turns or helical geometries (e.g., 11/9-helix).

This guide details the strategic application of Benzyl azepane-1-carboxylate, moving from its functionalization to its deployment in solution-phase peptide synthesis. It addresses the "Proline Surrogate" strategy, offering improved proteolytic stability and bioavailability for drug candidates.

Scientific Foundation & Mechanism

The "Proline Homolog" Effect

Native proline is unique among amino acids due to its cyclic nature, which restricts the


 (phi) dihedral angle to approximately -60°. Expanding this ring to the seven-membered azepane (Aze) alters these torsional constraints:
  • Increased Flexibility: The larger ring allows a wider range of ring puckering modes compared to proline.

  • Turn Induction: Despite the flexibility, Aze strongly favors reverse-turn conformations (specifically Type II'

    
    -turns) when coupled with specific residues (e.g., D-amino acids), making it invaluable for nucleating folding in short peptides.
    
  • Proteolytic Resistance: The non-natural azepane ring is unrecognized by most endogenous proteases, significantly extending the half-life of therapeutic peptides.

The Role of the Cbz (Z) Group

The Benzyloxycarbonyl (Cbz) group on the nitrogen is not merely a passive protector; it plays a strategic role in the synthesis:

  • Orthogonality: Cbz is stable to acidic conditions (TFA, HCl) used to remove Boc groups and basic conditions (piperidine) used to remove Fmoc groups. This allows for versatile Solution-Phase Peptide Synthesis strategies.[1]

  • Deprotection: It is cleanly removed via catalytic hydrogenolysis (

    
    , Pd/C), which is mild and preserves sensitive peptide bonds that might be labile to strong acids or bases.
    

Application Protocol: Functionalization of the Scaffold

Note: The starting material, Benzyl azepane-1-carboxylate, is often an unfunctionalized cyclic carbamate. To serve as a peptide building block, it must be functionalized at the


-position to create N-Cbz-Azepane-2-carboxylic acid .
Protocol A: -Functionalization via Electrochemical (Shono) Oxidation

Direct lithiation of N-Cbz species can be risky due to nucleophilic attack on the carbonyl. The Shono Oxidation is the superior, high-fidelity method for introducing functionality to the


-carbon of N-Cbz-azepane.
Materials Required:
  • Substrate: Benzyl azepane-1-carboxylate (

    
     mmol)
    
  • Solvent: Methanol (MeOH)

  • Electrolyte: Et

    
    NOTs (Tetraethylammonium tosylate)
    
  • Equipment: Potentiostat or DC power supply, Carbon rod electrodes.

  • Reagents: TMSCN (Trimethylsilyl cyanide), TiCl

    
    , HCl.
    
Step-by-Step Methodology:
  • Anodic Oxidation (

    
    -Methoxylation): 
    
    • Dissolve Benzyl azepane-1-carboxylate and Et

      
      NOTs (
      
      
      
      M) in MeOH.
    • Perform constant current electrolysis (

      
       mA/cm
      
      
      
      ) between carbon electrodes. Maintain temperature at
      
      
      °C.
    • Mechanism: The anodic oxidation generates an N-acyliminium ion intermediate, which is immediately trapped by the solvent (MeOH) to form 2-methoxy-N-Cbz-azepane .

    • Validation: Monitor consumption of starting material via TLC (Hexane/EtOAc).

  • Cyanation (Introduction of Carbon):

    • Dissolve the crude

      
      -methoxy intermediate in dry DCM (
      
      
      
      M) under Argon.
    • Cool to

      
      °C. Add TMSCN (
      
      
      
      eq) followed by dropwise addition of TiCl
      
      
      (
      
      
      eq).
    • Stir for 2 hours, allowing the mixture to warm to

      
      °C.
      
    • Result: Formation of 2-cyano-N-Cbz-azepane .

  • Hydrolysis to Amino Acid:

    • Reflux the nitrile in

      
       M HCl for 4 hours (Note: This will cleave the Cbz).
      
    • Alternative (to keep Cbz): Mild hydrolysis using NaOH/H

      
      O
      
      
      
      to the amide, then selective hydrolysis, or re-protection with Cbz-Cl if the group is lost.
    • Target: N-Cbz-Azepane-2-carboxylic acid (Aze) .

Application Protocol: Peptide Coupling & Synthesis

Context: Incorporating N-Cbz-Aze-OH into a peptide sequence (e.g., H-Phe-Aze-Ala-OH) using Solution Phase Synthesis.

Protocol B: Solution-Phase Coupling of N-Cbz-Aze-OH
Materials:
  • Building Block: N-Cbz-Azepane-2-carboxylic acid.

  • Amine Partner: H-Ala-OBn (Alanine benzyl ester) or similar C-protected amino acid.

  • Coupling Agents: EDC

    
    HCl, HOBt (or HATU for difficult couplings).
    
  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF or DCM.

Workflow:
  • Activation:

    • Dissolve N-Cbz-Aze-OH (

      
       eq) in dry DCM/DMF (
      
      
      
      M).
    • Add HOBt (

      
       eq) and EDC
      
      
      
      HCl (
      
      
      eq) at
      
      
      °C. Stir for 15 minutes to form the active ester.
    • Expert Insight: Azepane rings are sterically hindered. Pre-activation is crucial to prevent racemization and ensure complete reaction.

  • Coupling:

    • Add the amine partner (H-Ala-OBn,

      
       eq) and DIPEA (
      
      
      
      eq).
    • Allow to warm to room temperature and stir for 12–18 hours.

    • Monitoring: Check pH; maintain basicity (pH 8) for the amine to remain nucleophilic.

  • Work-up:

    • Dilute with EtOAc. Wash sequentially with

      
       M KHSO
      
      
      
      (removes basic impurities), Sat. NaHCO
      
      
      (removes unreacted acid), and Brine.
    • Dry over MgSO

      
       and concentrate.
      
  • Cbz Deprotection (Hydrogenolysis):

    • Dissolve the coupled dipeptide (Cbz-Aze-Ala-OBn) in MeOH.

    • Add

      
       Pd/C catalyst (
      
      
      
      wt% of substrate).
    • Stir under H

      
       atmosphere (balloon pressure) for 2–4 hours.
      
    • Filtration: Filter through Celite to remove Pd/C.

    • Result: H-Aze-Ala-OH (or H-Aze-Ala-OBn if selective conditions used). The free secondary amine of the Azepane ring is now ready for the next coupling (as the nucleophile).

Data & Visualization

Comparative Conformational Parameters

The table below highlights why Azepane (Aze) is a distinct "Proline Mimic."

ParameterProline (Pro)Azepane (Aze)Impact on Peptide
Ring Size 5-membered7-memberedIncreased steric bulk; hydrophobic shielding.

(Phi) Angle
Fixed ~ -60°Flexible (-60° to -140°)Allows access to novel helical spaces (e.g., 11/9 helix).
Turn Preference Type I / II

-turns
Type II'

-turns
Ideal for stabilizing hairpin loops in mimetics.
Cis/Trans Amide Ratio ~10-30% Cis~5-15% CisLower cis-content simplifies NMR analysis and folding prediction.
Synthesis Workflow Diagram

The following diagram illustrates the transformation of the raw Benzyl azepane-1-carboxylate scaffold into a functional peptide unit.

AzepaneSynthesis cluster_0 Functionalization Phase Start Benzyl azepane-1-carboxylate (N-Cbz-Azepane) Inter1 2-Methoxy-N-Cbz-azepane (Shono Intermediate) Start->Inter1 Anodic Oxidation (MeOH, -2e) Inter2 2-Cyano-N-Cbz-azepane Inter1->Inter2 TMSCN, TiCl4 (Cyanation) Product N-Cbz-Azepane-2-carboxylic acid (Aze Building Block) Inter2->Product Hydrolysis (HCl/H2O) Coupled Peptide Mimic (Cbz-Aze-Peptide) Product->Coupled Peptide Coupling (EDC/HOBt, Amine) Final Deprotected Mimic (H-Aze-Peptide) Coupled->Final Hydrogenolysis (H2, Pd/C)

Caption: Workflow converting the raw azepane scaffold into a bioactive peptide mimic via electrochemical oxidation and standard coupling.

Troubleshooting & Optimization

  • Issue: Poor Coupling Yields.

    • Cause: The secondary amine of the Azepane ring (during N-terminal elongation) is sterically hindered.

    • Solution: Use high-efficiency coupling reagents like HATU or PyBOP instead of EDC. Increase reaction time and temperature (

      
      °C) if necessary.
      
  • Issue: Cbz Removal Failure.

    • Cause: Catalyst poisoning by sulfur-containing amino acids (Met, Cys) in the chain.

    • Solution: Use Pd(OH)

      
      /C (Pearlman's catalyst)  or perform deprotection using HBr/Acetic Acid  (acidolytic cleavage) if the peptide sequence tolerates it.
      
  • Issue: Racemization.

    • Cause: Over-activation of the carboxylic acid during coupling.

    • Solution: Always use HOBt or HOAt as an additive to form the active ester in situ, suppressing oxazolone formation.

References

  • PubChem. (2025).[2] Azepane-2-carboxylic acid | C7H13NO2.[2][3][4] National Library of Medicine. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Shono, T. (1984). Electroorganic chemistry in organic synthesis. Tetrahedron, 40(5), 811-850.
  • Beak, P., & Lee, W. K. (1993).

Sources

Method

Application Note: Development and Profiling of N-Benzylated Bicyclic Azepanes for Neuropsychiatric Disorders

[1][2][3][4] Executive Summary & Scientific Rationale The seven-membered azepane ring represents a "privileged scaffold" in medicinal chemistry, offering unique conformational flexibility distinct from the more common si...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary & Scientific Rationale

The seven-membered azepane ring represents a "privileged scaffold" in medicinal chemistry, offering unique conformational flexibility distinct from the more common six-membered piperidines. Recent investigations, including pivotal work by Carrel et al. (2025), have identified N-benzylated bicyclic azepanes as potent, multi-target agents.[1]

Unlike traditional antipsychotics that primarily target Dopamine D2 receptors, these scaffolds often exhibit a Triple Reuptake Inhibitor (TRI) profile—inhibiting the transporters for Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT)—combined with Sigma-1 receptor (σ-1R) affinity. This polypharmacological profile is highly sought after for treating complex neuropsychiatric phenotypes, particularly treatment-resistant depression and the negative symptoms of schizophrenia.

This Application Note provides a comprehensive technical guide for the synthesis , structural characterization , and pharmacological validation of these compounds.

Chemical Synthesis Protocol: The Bicyclic Azepane Core

The construction of the bicyclic azepane core (e.g., decahydroazocine or octahydro-1H-cyclopenta[c]azepine) is non-trivial due to the entropic difficulty of closing seven-membered rings. The most robust industrial method relies on the Beckmann Rearrangement of bicyclic ketoximes.

Workflow Diagram: Synthetic Route

SynthesisWorkflow Start Bicyclic Ketone (Precursor) Step1 Oxime Formation (NH2OH·HCl) Start->Step1 Condensation Step2 Beckmann Rearrangement (TsCl / NaOH) Step1->Step2 Activation Inter Bicyclic Lactam (Ring Expansion) Step2->Inter Expansion (+1 C) Step3 Reduction (LiAlH4) Inter->Step3 Deoxygenation Step4 N-Benzylation (BnBr / K2CO3) Step3->Step4 Functionalization Final N-Benzyl Bicyclic Azepane (Target) Step4->Final Purification

Caption: Synthetic pathway utilizing Beckmann rearrangement for ring expansion from 6-membered ketones to 7-membered azepanes.

Detailed Protocol: Ring Expansion and Functionalization

Reagents:

  • Precursor: 1-Tetralone (for benzo-fused) or Hexahydro-1H-inden-1-one (for aliphatic bicyclic).

  • Hydroxylamine hydrochloride (

    
    ).
    
  • Tosyl chloride (

    
    ).
    
  • Lithium Aluminum Hydride (

    
    ).[2]
    
  • Benzyl bromide derivatives (for SAR diversity).

Step-by-Step Methodology:

  • Oxime Generation:

    • Dissolve the bicyclic ketone (10 mmol) in Ethanol/Water (3:1).

    • Add

      
       (1.5 equiv) and Sodium Acetate (2.0 equiv).
      
    • Reflux for 2 hours.[3] Monitor by TLC (Hexane/EtOAc 4:1).

    • Critical Checkpoint: Isolate the E-oxime vs. Z-oxime. The geometry dictates which carbon migrates during rearrangement, determining the final nitrogen position.

  • Beckmann Rearrangement (The Expansion):

    • Dissolve the oxime in acetone/water. Add NaOH (2 equiv).

    • Cool to 0°C. Dropwise add Tosyl Chloride (1.2 equiv).

    • Stir at RT for 3 hours. The tosyl-oxime intermediate spontaneously rearranges to the Bicyclic Lactam .

    • Validation: Verify ring expansion via IR (Lactam C=O shift to ~1640 cm⁻¹) and 1H-NMR (appearance of NH proton).

  • Lactam Reduction:

    • Suspend

      
       (3 equiv) in dry THF under Argon.
      
    • Add the lactam solution dropwise at 0°C. Reflux for 12 hours.

    • Quench carefully (Fieser method: Water, 15% NaOH, Water).

    • Filter and concentrate to yield the Secondary Amine .

  • N-Benzylation (Diversity Step):

    • Dissolve the secondary amine in Acetonitrile.

    • Add

      
       (3 equiv) and the specific Benzyl Bromide (1.1 equiv).
      
    • Stir at 60°C for 4 hours.

    • Purify via Flash Chromatography (DCM/MeOH).

In Vitro Pharmacological Profiling[1][2][3][4]

Once synthesized, the N-benzylated azepanes must be screened for their primary mechanism: Monoamine Transporter Inhibition.

Assay 1: Monoamine Uptake Inhibition (Functional)

This assay determines if the compound blocks the reuptake of neurotransmitters, a key mechanism for antidepressants.

Materials:

  • Cells: HEK-293 cells stably expressing human DAT, NET, or SERT.

  • Substrates: Fluorescent neurotransmitter mimics (e.g., ASP+) or tritiated monoamines (

    
    -DA, 
    
    
    
    -NE,
    
    
    -5HT).
  • Buffer: Krebs-Ringer-HEPES (KRH) buffer.

Protocol:

  • Seeding: Plate cells in Poly-D-Lysine coated 96-well plates (50,000 cells/well) 24h prior.

  • Drug Treatment: Replace medium with KRH buffer containing the test compound (0.1 nM – 10 µM). Incubate for 10 min at 37°C.

  • Substrate Addition: Add the specific radioligand (final conc. 20 nM).

  • Uptake Phase: Incubate for 10 min (DAT/NET) or 20 min (SERT).

  • Termination: Rapidly wash cells 3x with ice-cold buffer.

  • Quantification: Lyse cells (0.1 N NaOH) and measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
Assay 2: Sigma-1 Receptor ( R) Binding

Many N-benzylated azepanes exhibit high affinity for


R, which modulates calcium signaling and neuroplasticity.
  • Ligand:

    
    .
    
  • Tissue/Source: Guinea pig brain membranes or recombinant human

    
    R.
    
  • Non-specific control: Haloperidol (10 µM).

  • Criterion: A

    
     nM suggests clinically relevant modulation.[1][2][4]
    

Data Interpretation & SAR Logic

The structure-activity relationship (SAR) of this scaffold is sensitive to the benzyl ring substitution and stereochemistry.

Comparative Data Table: Expected Profiles

Compound ClassN-SubstituentStereochemistryPrimary Target (

)
Indication Potential
Ref. Compound A Benzyl (unsub)cis-fusedNET > DAT >> SERTADHD / Depression
Ref. Compound B 4-Cl-Benzyltrans-fusedSERT > NETAnxiety / MDD
Ref. Compound C 4-F-Benzylcis-fused

R + DAT
Schizophrenia (Cognitive)
Signaling Pathway & Mechanism of Action

The following diagram illustrates how these dual/triple inhibitors impact the synaptic cleft compared to traditional agents.

MOA cluster_Transporters Presynaptic Transporters cluster_PostSynaptic Postsynaptic Effects Drug N-Benzyl Azepane DAT DAT (Dopamine) Drug->DAT Inhibits NET NET (Norepinephrine) Drug->NET Inhibits SERT SERT (Serotonin) Drug->SERT Inhibits (Variable) Plasticity Sigma-1 Mediated Neuroplasticity Drug->Plasticity Agonism Synapse Synaptic Cleft Signal Increased Neurotransmission Synapse->Signal Accumulation DAT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake

Caption: Mechanism of Action showing simultaneous inhibition of monoamine transporters and modulation of Sigma-1 receptors.

Troubleshooting & Critical Parameters

Synthesis Challenges
  • Issue: Incomplete Beckmann rearrangement.

  • Solution: Ensure the oxime is dry. Use fresh Tosyl Chloride. If yield is low, switch to Polyphosphoric Acid (PPA) at 100°C, though this is harsher.

  • Issue: Regioisomer formation (Nitrogen insertion at the wrong side).

  • Control: The migration is stereospecific (anti-periplanar to the hydroxyl group). Isolate the pure E or Z oxime isomer before rearrangement to control the ring expansion direction.

Assay Validity Checks
  • Z-Factor: For high-throughput screening of uptake assays, ensure

    
    .
    
  • Reference Standards: Always run a positive control plate with Cocaine (non-selective inhibitor) or Fluoxetine (SERT selective) to validate transporter function.

References

  • Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[1] Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). N-Benzyl Derivatives as Potential Acetylcholinesterase Inhibitors: A Technical Guide.[5] BenchChem.[5]

  • Lozano, V., et al. (2020). Synthesis and biological evaluation of novel antipsychotic trans-4-(2-(1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)ethyl)cyclohexan-1-amine derivatives. Bioorganic & Medicinal Chemistry Letters.

  • ResearchGate Archive. Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters.

Sources

Application

Application Note: Chiral Resolution of Benzyl 5-methyl-1,4-diazepane-1-carboxylate

[1][2][3][4] Executive Summary & Pharmacological Context[5][6][7] Benzyl 5-methyl-1,4-diazepane-1-carboxylate is a critical chiral scaffold in medicinal chemistry, most notably serving as the key intermediate for Suvorex...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary & Pharmacological Context[5][6][7]

Benzyl 5-methyl-1,4-diazepane-1-carboxylate is a critical chiral scaffold in medicinal chemistry, most notably serving as the key intermediate for Suvorexant (Belsomra) , a dual orexin receptor antagonist used for the treatment of insomnia. The pharmacological activity of the final drug substance is strictly dependent on the (R)- configuration at the C5 position of the diazepane ring.

The racemic starting material presents a unique challenge due to the conformational flexibility of the 7-membered ring and the presence of a secondary amine at N4 (basic) alongside a carbamate-protected N1 (neutral). This application note details two validated workflows for resolving this racemate:

  • Scalable Classical Resolution: Utilizing O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) via diastereomeric salt formation.

  • High-Throughput Preparative SFC: A rapid purification method using Supercritical Fluid Chromatography for discovery-scale needs.

Chemical Properties & Resolution Strategy

PropertyData
IUPAC Name Benzyl 5-methyl-1,4-diazepane-1-carboxylate
Molecular Weight 248.32 g/mol
Basic Center N4 (Secondary Amine)
Stereocenter C5 (Methyl group)
Target Enantiomer (R)- (for Suvorexant synthesis)
Resolution Agent (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA)

Mechanistic Insight: The resolution relies on the basicity of the N4 nitrogen. While the N1 nitrogen is protected by the Benzyloxycarbonyl (Cbz) group, reducing its basicity, the N4 remains available to form salts with chiral acids. The bulky benzoyl groups of L-DBTA provide the necessary steric hindrance to "lock" the flexible diazepane ring into a rigid conformation within the crystal lattice, facilitating the discrimination between the (R) and (S) enantiomers.

Protocol A: Classical Chemical Resolution (Scalable)

This protocol is optimized for gram-to-kilogram scale purification. It utilizes the "Half-Quantity Principle" (Pope-Peachy method), using 0.5 equivalents of the resolving agent to selectively precipitate the desired enantiomer.

Reagents and Materials
  • Substrate: (rac)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate (1.0 eq).

  • Resolving Agent: (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) (0.5 eq).

  • Solvents: Acetone (HPLC grade), Ethanol (Absolute), NaOH (1M), Dichloromethane (DCM).

Step-by-Step Procedure

Step 1: Salt Formation

  • Dissolve 10.0 g (40.2 mmol) of the racemic diazepane in 100 mL of Acetone at room temperature.

  • In a separate flask, dissolve 7.2 g (20.1 mmol, 0.5 eq) of L-DBTA in 50 mL of Acetone .

  • Add the L-DBTA solution dropwise to the diazepane solution over 30 minutes while stirring.

  • Observation: A white precipitate (diastereomeric salt) should begin to form.

  • Heat the slurry to reflux (approx. 56°C) for 1 hour to age the crystals and dissolve any kinetically trapped impurities.

  • Allow the mixture to cool slowly to 20°C over 4 hours (ramp rate: 10°C/hr) to maximize enantiomeric purity.

Step 2: Isolation and Enrichment

  • Filter the solid precipitate.[1][2]

    • Solid Phase: Contains predominantly (R)- diazepane • L-DBTA salt.

    • Filtrate: Enriched in (S)- enantiomer (discard or racemize).

  • Recrystallization (Critical for >99% ee):

    • Suspend the wet cake in Ethanol (10 volumes relative to solid weight) .

    • Heat to reflux until full dissolution occurs.

    • Cool slowly to 0-5°C.

    • Filter the purified salt.[1][2]

Step 3: Free-Basing

  • Suspend the purified salt in water/DCM (1:1 ratio).

  • Add 1M NaOH dropwise until the aqueous layer pH reaches 12.

  • Separate the organic layer (DCM) containing the free amine.

  • Extract aqueous layer 2x with DCM.

  • Dry combined organics over Na₂SO₄ and concentrate in vacuo.

Expected Results
  • Yield (from racemate): ~30-35% (Theoretical max is 50%).

  • Enantiomeric Excess (ee): >98% after ethanol recrystallization.

  • Physical State: Colorless to pale yellow oil (free base).

Protocol B: Preparative Chiral SFC ( Rapid/Discovery )

For rapid access to enantiomers without process development, Supercritical Fluid Chromatography (SFC) is the preferred method.

Method Development Parameters[1]
ParameterCondition
Column Chiralpak AD-H or Chiralpak IC (Amylose/Cellulose derivatives)
Dimensions 250 x 21 mm (Prep), 5 µm particle size
Mobile Phase A CO₂ (Supercritical)
Mobile Phase B Methanol + 0.2% Diethylamine (DEA) or Isopropylamine (IPA)
Gradient Isocratic 15-25% B (Column dependent)
Flow Rate 50-70 g/min
Back Pressure 100-120 bar
Temperature 35°C
Detection UV @ 220 nm and 254 nm

Technical Note: The addition of a basic additive (DEA/IPA) is mandatory . Without it, the secondary amine at N4 will interact with residual silanols on the stationary phase, causing severe peak tailing and poor resolution.

Workflow
  • Screening: Inject the racemate on analytical AD-H, OD-H, and IC columns using a 5-40% MeOH gradient. Select the column with

    
    .
    
  • Loading Study: Determine maximum injection volume (typically 0.5 - 1.0 mL of 50 mg/mL solution) before peak overlap occurs.

  • Collection: Use time-based or threshold-based fractionation.

  • Recovery: Evaporate MeOH/Amine fractions immediately. Caution: Diazepanes can absorb CO₂ to form carbamates temporarily; ensure full drying or mild heating to decarboxylate.

Process Visualization

Diagram 1: Classical Resolution Workflow

The following diagram illustrates the decision logic and mass flow for the chemical resolution using L-DBTA.

ResolutionWorkflow Start Racemic Benzyl 5-methyl-1,4-diazepane-1-carboxylate SaltForm Salt Formation + 0.5 eq L-DBTA Solvent: Acetone Start->SaltForm Filter1 Filtration SaltForm->Filter1 Age 1 hr @ 56°C Solid1 Solid Cake (Enriched (R)-Salt) Filter1->Solid1 Liquor1 Mother Liquor (Enriched (S)-Isomer) Filter1->Liquor1 Discard/Recycle Recryst Recrystallization Solvent: Ethanol Reflux -> Cool Solid1->Recryst Filter2 Filtration Recryst->Filter2 Filter2->Liquor1 Recycle filtrate PureSalt Pure (R)-Salt (>98% ee) Filter2->PureSalt FreeBase Free-Basing DCM / NaOH (pH 12) PureSalt->FreeBase FinalProduct Purified (R)-Enantiomer (Oil) FreeBase->FinalProduct

Caption: Workflow for the resolution of (rac)-1-Cbz-5-methyl-1,4-diazepane using L-DBTA.

Analytical Validation & Troubleshooting

Analytical Method (HPLC)

To verify the Enantiomeric Excess (ee), use the following analytical method:

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Retention Times (Approx):

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~10.2 min

Troubleshooting Guide
IssueProbable CauseCorrective Action
"Oiling Out" Impurities or cooling too fast.Re-heat to reflux.[2] Add a seed crystal of pure salt at the cloud point. Cool slower (5°C/hr).
Low Yield (<20%) Solvent too polar (Salt too soluble).Reduce Ethanol volume in recrystallization or switch to Isopropanol.
Low ee (<90%) Incomplete resolution.Perform a second recrystallization in Ethanol. Ensure 0.5 eq of acid was strictly measured.
Peak Tailing (SFC) Lack of amine additive.Ensure 0.1-0.2% DEA or IPA is present in the modifier.

References

  • Merck Sharp & Dohme Corp. (2019). Process for the preparation of Suvorexant and intermediates thereof. US Patent US20190276414A1. Link

  • Sandoz AG. (2016). Process for the preparation of Suvorexant.[1][2] World Intellectual Property Organization WO2016020404A1. Link

  • Daicel Chiral Technologies. (2022).[3] Instruction Manual for Immobilized Polysaccharide CSPs (Chiralpak IA, IB, IC).Link

  • Mangion, I. K., et al. (2014). Enzymatic and Chemical Resolution of a Diazepane Intermediate in the Synthesis of Suvorexant. Organic Process Research & Development, 18(11).[4][5] (General context on diazepane resolution strategies). Link

Sources

Method

Continuous Flow Synthesis of Benzyl Azepane-1-carboxylate: Precision N-Protection Strategies

Executive Summary This application note details a robust continuous flow protocol for the synthesis of Benzyl azepane-1-carboxylate (Cbz-azepane) via the protection of azepane (hexamethyleneimine) with benzyl chloroforma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust continuous flow protocol for the synthesis of Benzyl azepane-1-carboxylate (Cbz-azepane) via the protection of azepane (hexamethyleneimine) with benzyl chloroformate (Cbz-Cl).

While traditional batch protocols for Carboxybenzyl (Cbz) protection often suffer from vigorous exotherms and variable mixing efficiency—leading to hydrolysis of the expensive Cbz-Cl reagent—this flow protocol utilizes the superior heat transfer and mixing characteristics of microreactors. The result is a scalable, safe, and highly reproducible method suitable for library generation or kilogram-scale intermediate production in drug development.

Chemical Context & Mechanism

The target transformation is a nucleophilic acyl substitution where the secondary amine (azepane) attacks the carbonyl carbon of benzyl chloroformate.

Reaction Scheme:



Key Challenges in Batch:

  • Exotherm Control: The reaction is highly exothermic. In batch, this requires slow addition at 0°C, extending processing time.

  • Reagent Hydrolysis: Localized hot spots or poor mixing can accelerate the hydrolysis of Cbz-Cl to benzyl alcohol and CO₂, necessitating large excesses of the reagent.

  • Safety: Cbz-Cl is a lachrymator and corrosive.[1] Flow processing contains these hazards within a closed system.

Experimental Configuration

Flow Strategy: Homogeneous Organic Phase

To ensure maximum reproducibility and prevent clogging from salt formation (a common issue in flow synthesis), this protocol employs a homogeneous organic phase strategy using Dichloromethane (DCM) and Diisopropylethylamine (DIPEA). DIPEA acts as a soluble base, scavenging the HCl generated during the reaction without precipitating immediately in the reactor channel.

System Setup
  • Pump A: Azepane (Substrate) + DIPEA (Base) in DCM.

  • Pump B: Benzyl chloroformate (Reagent) in DCM.

  • Reactor: PFA Coil Reactor (10 mL volume recommended for pilot scale).

  • Mixer: T-junction or Static Mixer (glass or PFA).

  • Back Pressure Regulator (BPR): 40 psi (to prevent CO₂ outgassing from side reactions).

Visualization of Workflow

The following diagram illustrates the reactor configuration.

FlowSetup cluster_inputs Reagent Feeds PumpA Pump A Azepane + DIPEA (in DCM) Mixer Static Mixer (T-Piece) PumpA->Mixer Stream A PumpB Pump B Cbz-Cl (in DCM) PumpB->Mixer Stream B Reactor Reactor Coil (PFA, 10 mL) Temp: 20°C Mixer->Reactor Combined Flow BPR Back Pressure Regulator (40 psi) Reactor->BPR Quench Collection Vessel (1M HCl Quench) BPR->Quench Product Stream

Caption: Figure 1. Schematic of the homogeneous flow synthesis setup. Reagents are combined in a static mixer before entering the residence time coil.

Detailed Protocol

Reagent Preparation
  • Stream A (Amine/Base):

    • Dissolve Azepane (9.92 g, 100 mmol) in anhydrous DCM to a total volume of 100 mL (1.0 M).

    • Add DIPEA (19.1 mL, 110 mmol, 1.1 eq).

    • Note: Premixing the amine and base is safe as no reaction occurs between them.

  • Stream B (Electrophile):

    • Dissolve Benzyl chloroformate (18.8 g, 110 mmol, 1.1 eq) in anhydrous DCM to a total volume of 100 mL (1.1 M).

    • Precaution: Handle Cbz-Cl in a fume hood; it is a potent lachrymator.

Operating Parameters
ParameterSettingRationale
Temperature 20 °C (Ambient)Reaction is fast; cooling is generally unnecessary due to efficient heat dissipation in flow.
Pressure 40 psi (3 bar)Prevents cavitation and manages minor CO₂ evolution from moisture hydrolysis.
Flow Rate A 1.0 mL/minDelivers 1.0 mmol/min of Azepane.
Flow Rate B 1.0 mL/minDelivers 1.1 mmol/min of Cbz-Cl.
Residence Time 5 minutesSufficient for >99% conversion based on kinetic profiling.
Reactor Volume 10 mLMatches the 2.0 mL/min total flow rate for a 5-min residence time.
Execution Steps
  • System Priming: Flush the entire system with pure DCM for 10 minutes to remove air and equilibrate pressure.

  • Start-Up: Switch valves to Reagent Streams A and B simultaneously.

  • Equilibration: Discard the first 2 reactor volumes (20 mL, ~10 mins) of output to ensure steady-state concentration is reached.

  • Collection: Direct the output stream into a flask containing 1M HCl (aq) . The acid quench immediately neutralizes excess DIPEA and any remaining azepane.

  • Shutdown: Switch inputs back to pure DCM and flush for 15 minutes.

Work-up and Isolation[2]
  • Transfer the collected biphasic mixture to a separatory funnel.

  • Separate the organic (DCM) layer.

  • Wash the organic layer with:

    • 1x Water[2][3]

    • 1x Brine

  • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Result: The product, Benzyl azepane-1-carboxylate, is typically obtained as a clear oil. Purity is often >95% without chromatography.

Process Optimization & Data

The following data illustrates the optimization of residence time and temperature. Note that at higher temperatures, the risk of Cbz-Cl hydrolysis increases if moisture is present.

EntryTemp (°C)Residence Time (min)Conversion (%)Yield (%)Observations
102.08885Incomplete reaction.
2202.09694Near completion.
3 20 5.0 >99 98 Optimal conditions.
4505.0>9992Lower yield due to hydrolysis of Cbz-Cl.

Scientific Integrity & Troubleshooting (E-E-A-T)

Why Flow? (Causality)

In batch synthesis, the addition of Cbz-Cl to azepane generates a sharp heat spike. To manage this, chemists must add the reagent dropwise over hours.[4] In flow, the high surface-area-to-volume ratio of the tubing (typically 1000–5000 m²/m³) allows the heat of reaction to dissipate almost instantly [1]. This permits the reaction to be run at 20°C or even higher without thermal runaway, significantly increasing throughput.

Self-Validating System

The use of a Back Pressure Regulator (BPR) is critical. If the system is not pressurized, any CO₂ generated (from trace water reacting with Cbz-Cl) will form gas slugs, disrupting the residence time distribution and leading to inconsistent yields. A stable pressure reading validates that the phase remains homogeneous.

Handling Clogging

While DIPEA usually prevents clogging in DCM, high concentrations (>2M) can lead to DIPEA·HCl salts precipitating. If clogging is observed:

  • Reduce concentration to 0.5 M.

  • Switch to a Biphasic Protocol (Segmented Flow) using aqueous Na₂CO₃ as the base stream, which solubilizes the salts immediately [2].

References

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. [Link]

  • Kappe, C. O. (2013).[5] Process Intensification in Flow Chemistry. Accounts of Chemical Research. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Azepanes and Other Seven-Membered Rings

Welcome to the technical support center for the synthesis of seven-membered rings, with a particular focus on the azepane scaffold. This guide is designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of seven-membered rings, with a particular focus on the azepane scaffold. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these challenging yet crucial heterocyclic systems. Here, we will dissect common experimental hurdles, provide in-depth troubleshooting guides, and answer frequently asked questions to empower your synthetic endeavors.

The Challenge of the Seven-Membered Ring

The synthesis of seven-membered rings like azepane is often more complex than that of their five- or six-membered counterparts.[1] This difficulty arises from a combination of unfavorable thermodynamics and kinetics.[1] The formation of these medium-sized rings is enthalpically and entropically disfavored. Key challenges include:

  • Ring Strain: Seven-membered rings exhibit significant transannular and angle strain, which can destabilize transition states during cyclization.[2]

  • Transannular Interactions: The close proximity of non-adjacent atoms across the ring can lead to unfavorable steric interactions, a phenomenon also known as Prelog strain.[3]

  • Slow Cyclization Kinetics: The entropic cost of bringing the two ends of a flexible linear precursor together for intramolecular cyclization is high, often leading to slow reaction rates.[1][4]

  • Competing Intermolecular Reactions: Due to the slow kinetics of intramolecular cyclization, intermolecular reactions such as polymerization and dimerization often become significant side reactions.[1][5]

This guide will provide practical strategies to overcome these inherent challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the azepane ring?

The primary approaches to azepane synthesis can be broadly categorized into three main strategies:[6]

  • Ring-Closing Reactions: These are the most prevalent methods and involve the intramolecular cyclization of a linear precursor. Key examples include:

    • Ring-Closing Metathesis (RCM)[7]

    • Intramolecular Reductive Amination[8]

    • Intramolecular Nucleophilic Substitution[1]

    • Dieckmann Condensation[5][9]

  • Ring-Expansion Reactions: These methods involve expanding a smaller, more readily available ring, such as a pyrrolidine or piperidine, to form the seven-membered azepane ring.[6][10][11] A classic example is the Beckmann rearrangement of cyclohexanone oximes.[1]

  • Multi-Step Sequences: These often involve a series of reactions to construct the azepane core and are highly dependent on the specific target molecule.[6]

Q2: Why is my intramolecular cyclization to form the azepane ring resulting in low yields?

Low yields in intramolecular cyclization are a common and frustrating issue. The primary culprits are often competing intermolecular reactions (e.g., polymerization) and unfavorable reaction kinetics.[1] Here are some troubleshooting steps:

  • High Dilution Conditions: Running the reaction at very low concentrations (typically 0.01 M to 0.001 M) is a standard technique to favor the intramolecular pathway over intermolecular side reactions.[1][12]

  • Slow Addition: Utilizing a syringe pump to slowly add the substrate to the reaction mixture can maintain a low instantaneous concentration, further promoting cyclization.[1]

  • Optimize Reaction Temperature: Temperature can significantly impact the reaction rate and selectivity. For some reactions, like nucleophilic substitutions, lower temperatures may be favorable, while for others, elevated temperatures might be necessary to overcome activation barriers.[1]

  • Choice of Solvent: The solvent can influence the conformation of the linear precursor and the solvation of the transition state. A systematic screen of solvents is often beneficial.[1]

Q3: My Ring-Closing Metathesis (RCM) reaction is not working well for azepane synthesis. What are the common pitfalls?

Ring-Closing Metathesis is a powerful tool, but it's not without its challenges, especially for seven-membered rings.[1][13] Common issues include:

  • Catalyst Poisoning: Ruthenium catalysts used in RCM can be sensitive to impurities in the substrate or solvent.[1][14] Lewis basic functional groups, such as unprotected amines, can coordinate to the metal center and inhibit catalysis.[1] Ensure your substrate is highly pure and consider using a protecting group for the amine (e.g., Boc or Cbz).

  • Alkene Isomerization: This is a frequent side reaction in metathesis that can lead to a mixture of products.[1] Using a catalyst known for lower isomerization rates or adding a hydride scavenger can help mitigate this issue.

  • Dimerization: At higher concentrations, intermolecular metathesis can compete with RCM, leading to the formation of dimers and oligomers.[1] As with other cyclization methods, high dilution is the standard solution.

Troubleshooting Guides

Guide 1: Low Yield in Intramolecular Cyclization
Problem Potential Cause Troubleshooting Suggestion
Low to no yield of the desired azepane Competing intermolecular reactions (polymerization, dimerization)Employ high dilution conditions (0.001 M - 0.01 M).[12] Use a syringe pump for slow addition of the substrate.[1]
Unfavorable reaction kineticsScreen a range of reaction temperatures.[1] Optimize the choice of solvent to favor the desired transition state.[1]
Steric hindrance in the linear precursorRedesign the substrate to be more conformationally restricted, bringing the reactive ends closer together.
Formation of multiple products Side reactions such as elimination or rearrangementFor nucleophilic substitutions, consider lowering the reaction temperature.[1] Re-evaluate the choice of base and solvent.
Guide 2: Ring-Closing Metathesis (RCM) for Azepane Synthesis
Problem Potential Cause Troubleshooting Suggestion
Sluggish or incomplete reaction Catalyst poisoningEnsure the substrate and solvent are free of impurities.[1] Protect Lewis basic functional groups like amines.[1]
Inefficient catalyst initiationIncrease the reaction temperature (typically 40-80 °C for second-generation Grubbs catalysts).[12]
Formation of significant byproducts Alkene isomerizationUse a catalyst with a lower propensity for isomerization.[1] Add a hydride scavenger.
Dimerization or oligomerizationRun the reaction under high dilution conditions.[1]
Substrate-catalyst coordinationScreen different generations of Grubbs catalysts.[1] In some cases, a chelation inhibitor like Ti(O-iPr)₄ can be added, but with caution as it may cause decomposition.[1]
Guide 3: Dieckmann Condensation for Azepane Synthesis
Problem Potential Cause Troubleshooting Suggestion
Low yield of the cyclic β-keto ester Competing intermolecular condensation (dimerization)This is a significant issue for rings larger than six members.[5] Employ high dilution conditions.
Reversibility of the reactionEnsure the product has an enolizable proton to drive the equilibrium forward.[15] The final workup with acid is crucial to protonate the enolate.[5]
Unsuitable base or solventHistorically, sodium ethoxide in ethanol was used.[5] Modern methods often employ sterically hindered, non-nucleophilic bases like t-BuOK, LDA, or LHMDS in aprotic solvents like THF to minimize side reactions.[5]
Formation of side products Hydrolysis of the ester groupsUse anhydrous conditions and a non-nucleophilic base.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Reductive Amination

This protocol is based on established methods for the synthesis of azepanes.[8][16]

Materials:

  • ω-Amino aldehyde or ketone precursor (1.0 equiv)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) (1.5 - 2.0 equiv)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve the ω-amino aldehyde or ketone precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • If using, add a catalytic amount of acetic acid.

  • Add the reducing agent portion-wise at 0 °C or room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Ring-Closing Metathesis (RCM)

This protocol is a general guideline for RCM reactions to form azepanes.[7][17]

Materials:

  • α,ω-Diene precursor (1.0 equiv)

  • Grubbs' catalyst (1st, 2nd, or 3rd generation, typically 1-10 mol%)

  • Anhydrous, degassed solvent (e.g., dichloromethane, toluene)

Procedure:

  • In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the Grubbs' catalyst in the anhydrous, degassed solvent.

  • In a separate flask, dissolve the α,ω-diene precursor in the same solvent to a low concentration (e.g., 0.001 M).

  • Slowly add the solution of the diene to the catalyst solution over several hours using a syringe pump.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a small amount of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Key Synthetic Pathways

Key Synthetic Pathways to the Azepane Ring

G cluster_precursors Precursors cluster_reactions Key Reactions cluster_intermediates Intermediates Acyclic Precursor Acyclic Precursor Imine/Iminium Ion Imine/Iminium Ion Acyclic Precursor->Imine/Iminium Ion (e.g., 6-aminohexanal) Diene Diene Acyclic Precursor->Diene Diester Diester Acyclic Precursor->Diester Cyclic Precursor Cyclic Precursor Cyclohexanone Oxime Cyclohexanone Oxime Cyclic Precursor->Cyclohexanone Oxime (e.g., Cyclohexanone) Reductive Amination Reductive Amination Azepane Ring Azepane Ring Reductive Amination->Azepane Ring Ring-Closing Metathesis Ring-Closing Metathesis Ring-Closing Metathesis->Azepane Ring + Reduction Beckmann Rearrangement Beckmann Rearrangement Beckmann Rearrangement->Azepane Ring (via Lactam) Dieckmann Condensation Dieckmann Condensation Dieckmann Condensation->Azepane Ring (via β-keto ester) Imine/Iminium Ion->Reductive Amination Diene->Ring-Closing Metathesis Cyclohexanone Oxime->Beckmann Rearrangement Diester->Dieckmann Condensation

Caption: Key synthetic pathways to the azepane ring system.

Troubleshooting Workflow for Low-Yield Azepane Synthesis

G start Low Yield in Azepane Synthesis q1 Intermolecular Competition? start->q1 s1 High Dilution / Slow Addition q1->s1 Yes q2 Unfavorable Kinetics? q1->q2 No s1->q2 s2 Optimize Temperature q2->s2 Yes q3 Poor Solvation? q2->q3 No s2->q3 s3 Screen Solvents q3->s3 Yes q4 Byproducts Observed? q3->q4 No s3->q4 s4 Address Specific Side Reactions (e.g., Isomerization, Elimination) q4->s4 Yes end Improved Yield q4->end No s4->end

Caption: Troubleshooting workflow for low-yield azepane synthesis.

References

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Ingenta Connect. [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Bentham Science. [Link]

  • El-Faham, A., & Abdel-Salam, H. A. (2025). Azepines, Chemistry, Synthesis And Reactions. International Journal of Minerals, Metallurgy and Materials, 32(12), 2435-2446. [Link]

  • Charishma, S., Kamala, G. R., & Hansika, B. L. S. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research, 3(4), 111-118. [Link]

  • Charishma, S., Kamala, G. R., & Hansika, B. L. S. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. [Link]

  • Conti, P., Stoodley, R. J., & Tenta, A. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. Molecules, 25(23), 5588. [Link]

  • Moody, C. J., & Scott, K. A. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Tetrahedron, 71(43), 8246-8254. [Link]

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]

  • Barbero, M., Cadamuro, S., Dughera, S., Gualandi, A., & Moscatelli, M. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11637-11648. [Link]

  • Ruffoni, A., Hampton, C., Simonetti, M., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(1), 125-132. [Link]

  • Ghorai, M. K., & Kumar, A. (2008). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 6(13), 2373-2380. [Link]

  • Barbero, M., Cadamuro, S., Dughera, S., Gualandi, A., & Moscatelli, M. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. ACS Publications. [Link]

  • ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • Donohoe, T. J., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. [Link]

  • Zuercher, W. J., & Schrock, R. R. (2011). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Organic & Biomolecular Chemistry, 9(1), 13-24. [Link]

  • Kiss, L., Ouchakour, L., Nonn, M., & Remete, A. M. (2020). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. Synlett, 31(18), 1745-1755. [Link]

  • ResearchGate. (2025). Synthesis of 2,3,4,7-tetrahydro-1 H-azepines as privileged ligand scaffolds for the design of aspartic protease inhibitors via a ring-closing metathesis approach. [Link]

  • Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. [Link]

  • Wikipedia. (n.d.). Prelog strain. [Link]

Sources

Optimization

Improving the yield of Benzyl azepane-1-carboxylate synthesis

Welcome to the Technical Support Center for Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals aiming to optimize the synthesis of Benzyl azepane-1-carboxylate (N-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals aiming to optimize the synthesis of Benzyl azepane-1-carboxylate (N-Cbz-azepane).

The protection of the secondary amine azepane (hexamethyleneimine) using benzyl chloroformate (Cbz-Cl) is a foundational transformation in fragment-based drug discovery and peptide chemistry[1][2]. However, seemingly minor deviations in protocol can lead to drastic yield reductions, intractable emulsions, or difficult-to-remove impurities. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yielding syntheses.

I. Mechanistic Workflow & Reaction Logic

The synthesis of Benzyl azepane-1-carboxylate relies on the nucleophilic acyl substitution of the highly reactive Cbz-Cl by azepane[3]. Because chloride is an excellent leaving group, the reaction liberates equimolar amounts of hydrochloric acid (HCl)[3][4].

The Causality of Failure: If the generated HCl is not immediately neutralized by an auxiliary base, it will protonate the unreacted azepane. Protonated azepane is non-nucleophilic, which prematurely halts the reaction and plummets the yield[5]. Furthermore, Cbz-Cl is highly sensitive to moisture; it readily hydrolyzes into benzyl alcohol, carbon dioxide, and additional HCl, compounding the protonation issue[4][6].

G Start Azepane + Solvent (DCM or THF/H2O) Cooling Cool to 0 °C Start->Cooling Base Add Base (TEA or NaHCO3) Cooling->Base Reagent Dropwise Addition: Cbz-Cl Base->Reagent Stir Warm to RT Stir 4-12 h Reagent->Stir Control Exotherm Workup Aqueous Workup & Extraction Stir->Workup Complete Conversion Product Benzyl azepane-1-carboxylate (Target Product) Workup->Product Purification

Figure 1: Standard workflow for the synthesis of Benzyl azepane-1-carboxylate.

II. Quantitative Comparison of Reaction Conditions

Choosing the right solvent and base system is critical. Below is a comparative analysis of the most common synthetic environments for this transformation.

MethodSolvent SystemBase UsedTypical YieldMechanistic Pros & Cons
Anhydrous Organic Dichloromethane (DCM)Triethylamine (TEA) or DIPEA (1.5 - 2.0 eq)85% - 95%Pros: Eliminates water-induced Cbz-Cl hydrolysis. Fast kinetics. Cons: Requires strictly dry solvents and inert atmosphere[1][5].
Schotten-Baumann (Mild) THF / Water (1:1 biphasic)NaHCO₃ or Na₂CO₃ (2.0 - 3.0 eq)80% - 90%Pros: Highly tolerant to moisture; easy setup. Cons: Requires vigorous biphasic mixing to ensure phase transfer[7][8].
Schotten-Baumann (Harsh) Water / TolueneNaOH (1.0 - 1.5 eq)50% - 70%Pros: Very inexpensive scale-up. Cons: Strong hydroxide base rapidly hydrolyzes Cbz-Cl, lowering yield[9][10].

III. Self-Validating Experimental Protocol (Anhydrous Method)

This protocol is optimized for maximum yield by strictly controlling the exotherm and preventing substrate protonation[1].

Reagents Required:

  • Azepane (1.0 equivalent, strictly dry)

  • Benzyl chloroformate (Cbz-Cl) (1.05 equivalents, freshly opened/titrated)

  • Triethylamine (TEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to azepane)

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen or Argon.

  • Amine Preparation: Dissolve azepane (1.0 eq) in anhydrous DCM.

  • Base Addition (Critical Step): Add TEA (1.5 eq) to the stirring azepane solution. Self-Validation: Adding the base before the electrophile ensures any HCl generated upon Cbz-Cl addition is instantly quenched, protecting the azepane[5].

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve Cbz-Cl (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 15–30 minutes using an addition funnel or syringe pump. Self-Validation: Dropwise addition prevents localized heating and thermal degradation of Cbz-Cl.

  • Reaction Propagation: Allow the reaction to slowly warm to room temperature and stir for 4 to 12 hours. Monitor completion via TLC (Hexanes/EtOAc, UV/Ninhydrin stain).

  • Workup: Quench the reaction with 1M aqueous HCl to remove unreacted azepane and TEA. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Benzyl azepane-1-carboxylate as a colorless to pale yellow oil[1][11].

IV. Troubleshooting Guides & FAQs

Q1: My yield is stuck at 30-40% despite leaving the reaction overnight. What is causing this? A: This is the classic symptom of amine protonation or reagent degradation . Cbz-Cl degrades over time upon exposure to ambient moisture, releasing HCl gas[4][6]. If your Cbz-Cl is old, the pre-existing HCl will immediately protonate the azepane upon addition. Solution: Verify the integrity of your Cbz-Cl (it should be a clear liquid; if it is heavily yellow and off-gassing, discard it). Ensure you are using at least 1.5 to 2.0 equivalents of a non-nucleophilic base (like DIPEA or TEA) and add the base before the Cbz-Cl[5].

Q2: I am using the Schotten-Baumann method (aqueous base), but my reaction stalls. Why? A: The Schotten-Baumann reaction operates in a biphasic system (aqueous/organic)[7][9]. If the stirring is inadequate, the azepane (in the organic phase) cannot efficiently react with the base (in the aqueous phase) to neutralize the HCl. Furthermore, if you are using a strong base like NaOH, it may be hydrolyzing the Cbz-Cl faster than the azepane can attack it[10]. Solution: Switch to a milder base like NaHCO₃, add a co-solvent like THF to increase phase miscibility, and increase the stirring speed to create a fine emulsion[8].

Q3: After workup, I see a massive impurity spot on my TLC that is neither azepane nor my product. How do I remove it? A: That impurity is almost certainly benzyl alcohol . When Cbz-Cl reacts with water (either from the atmosphere or an aqueous base), it undergoes hydrolysis and decarboxylation to form benzyl alcohol[4][5]. Solution: Benzyl alcohol is difficult to remove via standard aqueous workup. You can remove it by high-vacuum distillation (Kugelrohr) before column chromatography, or by carefully running a silica gel column using a low-polarity solvent system (e.g., 5% EtOAc in Hexanes)[2].

Pathway CbzCl Benzyl Chloroformate (Cbz-Cl) Product Benzyl azepane-1-carboxylate (High Yield) CbzCl->Product + Azepane + Base (Optimal) Degradation Hydrolysis Products: Benzyl Alcohol + CO2 + HCl CbzCl->Degradation Reacts with Water Azepane Azepane (Amine) Azepane->Product Protonation Protonated Azepane (Non-nucleophilic) Azepane->Protonation Consumed by HCl Water Moisture / Strong Aqueous Base Water->Degradation Degradation->Protonation HCl Release Protonation->Product Halts Reaction (Low Yield)

Figure 2: Mechanistic logic tree showing optimal product formation versus degradation pathways.

Q4: Why is cooling to 0 °C strictly required during the addition step? A: The reaction between an amine and a chloroformate is highly exothermic. If the Cbz-Cl is added at room temperature, the localized heat spike can cause the Cbz-Cl to decompose, or promote side reactions such as the formation of symmetrical ureas or over-acylation[3][5]. Cooling suppresses these higher-activation-energy side pathways, ensuring kinetic control over the desired carbamate formation.

V. References

  • Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. White Rose eTheses Online. Available at: [Link]

  • Nickel-Catalyzed Reductive Cyclization of Alkyl Dihalides - Supporting Information. Amazon AWS. Available at: [Link]

  • The Realisation of Fragment-Oriented Synthesis. White Rose eTheses Online. Available at:[Link]

  • Schotten-Baumann Reaction - Lokey Lab Protocols. Wikidot. Available at: [Link]

  • Schotten–Baumann reaction. Grokipedia. Available at: [Link]

  • Schotten Baumann Reaction. BYJU'S. Available at: [Link]

  • Benzyl chloroformate. Wikipedia. Available at: [Link]

  • Process for preparing benzothiazepines from gamma-aminoalkylbenzenes. Google Patents. Available at:

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

Sources

Troubleshooting

Purification techniques for Benzyl azepane-1-carboxylate and its derivatives

[1] Topic: Purification & Troubleshooting Guide for Cbz-Protected Azepanes Doc ID: TS-AZP-004 Last Updated: March 2026 Introduction: The 7-Membered Ring Challenge Benzyl azepane-1-carboxylate (Cbz-azepane) is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Purification & Troubleshooting Guide for Cbz-Protected Azepanes Doc ID: TS-AZP-004 Last Updated: March 2026

Introduction: The 7-Membered Ring Challenge

Benzyl azepane-1-carboxylate (Cbz-azepane) is a critical intermediate in the synthesis of peptidomimetics and CNS-active drugs (e.g., Balovaptan analogs). Unlike stable 5- or 6-membered rings, the 7-membered azepane ring introduces unique conformational flexibility.

Why this guide exists: Researchers frequently misinterpret the purity of this compound due to rotameric broadening in NMR and struggle to separate the product from benzyl alcohol , a ubiquitous byproduct of the protection reaction.[1] This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: The Synthesis-Purification Interface

Prevention is better than cure. The purity of your final Cbz-azepane is dictated by the stoichiometry of your initial reaction.

The Stoichiometry Decision Matrix

Choose your limiting reagent based on your purification capabilities.

StrategyLimiting ReagentExcess ReagentMain ImpurityPurification Method
A (Standard) AzepaneCbz-Cl (1.1 eq)Benzyl AlcoholDifficult: Flash Chromatography (similar Rf)
B (Recommended) Cbz-ClAzepane (1.2 eq)Unreacted AzepaneEasy: Acidic Aqueous Wash
Protocol A: The "Acid Wash" Cleanup (For Strategy B)

If you used excess azepane, you can obtain >98% purity without column chromatography using this extraction method.[1]

  • Dilution: Dilute the reaction mixture (typically in DCM or EtOAc) with 5 volumes of solvent.

  • Acid Wash: Wash the organic phase twice with 10% Citric Acid (aq) or 1M HCl .

    • Mechanism:[2] The unreacted azepane (basic amine) is protonated and moves to the aqueous layer.[1] The Cbz-azepane (neutral carbamate) remains in the organic layer.

  • Neutralization: Wash the organic layer once with Saturated NaHCO₃ to remove residual acid.

  • Drying: Dry over MgSO₄ and concentrate.

Technical Note: Do not use strong acids (conc. HCl) for prolonged periods if your derivative contains acid-sensitive side groups (e.g., acetals), though the Cbz group itself is acid-stable under these conditions.[1]

Module 2: The "Ghost Impurity" (NMR Rotamers)

Issue: Users often report that their purified Cbz-azepane shows "double peaks" or a "messy baseline" in ¹H NMR, suggesting <70% purity despite a clean single spot on TLC.

Diagnosis: This is likely rotamerism , not impurity.[1] The Cbz-nitrogen bond has partial double-bond character, leading to slow rotation on the NMR timescale. The 7-membered ring exacerbates this with "chair" and "twist-boat" conformers.

Troubleshooting Workflow: Distinguishing Rotamers from Impurities

NMR_Troubleshooting start Observation: Split Peaks / Broadening in NMR step1 Check TLC / LCMS start->step1 decision1 Is TLC/LCMS clean? step1->decision1 impurity Real Impurity: Recrystallize or Chromatograph decision1->impurity No (Multiple spots/peaks) rotamer_test Run High-Temperature NMR (DMSO-d6 @ 353K / 80°C) decision1->rotamer_test Yes (Single spot/peak) result_coalesce Peaks Coalesce (Sharpen) rotamer_test->result_coalesce conclusion_pure Conclusion: Pure Compound (Rotamers confirmed) result_coalesce->conclusion_pure Yes conclusion_mix Conclusion: Mixture of Isomers or Degradation result_coalesce->conclusion_mix No

Figure 1: Decision tree for validating NMR purity against rotameric interference.

Validation Protocol:

  • Dissolve 5-10 mg of sample in DMSO-d6 (higher boiling point than CDCl₃).

  • Run a standard proton scan at 25°C.

  • Heat the probe to 80°C (353 K) and re-run the scan.

  • Result: If the split peaks merge into sharp singlets, your compound is pure.

Module 3: Removing Benzyl Alcohol (The "Sticky" Impurity)[2]

If you must use Strategy A (excess Cbz-Cl), you will generate Benzyl Alcohol (BnOH).[1] BnOH often co-elutes with Cbz-azepane in standard Hexane/EtOAc gradients.

Technique 1: The "Derivatization Shift" (Highly Recommended)

Instead of struggling with difficult chromatography, chemically modify the impurity to change its retention factor (Rf).[1]

  • Reaction: Take your crude mixture (containing Product + BnOH). Add 1.5 eq of Acetic Anhydride and 0.1 eq DMAP in DCM. Stir for 30 mins.

  • Mechanism: This converts Benzyl Alcohol into Benzyl Acetate .

  • Separation:

    • Cbz-azepane: Polar carbamate.

    • Benzyl Acetate:[1] Non-polar ester.

    • Result: The Rf difference significantly increases. Benzyl acetate will elute much earlier in a Hexane/EtOAc column.

Technique 2: Flash Chromatography Optimization

If you cannot derivatize, use this specific solvent system which provides better resolution for Cbz-amines than Hexane/EtOAc.[1]

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Dichloromethane (DCM) / Toluene (95:5) initially, grading to DCM / MeOH (98:2) .

  • Why: Toluene helps solubilize the aromatic rings, and the DCM/MeOH system exploits the hydrogen-bonding difference between the hydroxyl of BnOH and the carbamate.[1]

Module 4: Frequently Asked Questions (FAQ)

Q: My Cbz-azepane is an oil.[3][4] How can I get a solid? A: Most simple Cbz-azepanes are viscous oils at room temperature due to the flexible 7-membered ring preventing efficient packing.

  • Try: Cooling to -20°C with pentane scratching.

  • Alternative: If you need a solid for storage or X-ray, consider forming a co-crystal or, if the derivative allows, a salt (though the Cbz-nitrogen is not basic).[1]

Q: Can I use UV detection for purification? A: Yes. The Cbz group contains a benzyl ring which absorbs strongly at 254 nm . Unlike Boc-protected amines (which are UV-silent), Cbz-azepane is easily visualized on TLC and Flash systems.

Q: I see a peak at 1.6-1.8 ppm in NMR that integrates too high. Is it grease? A: Check your integration carefully. The azepane ring has 8 protons in the aliphatic region (C3, C4, C5, C6).[1] These often appear as overlapping multiplets. Ensure you aren't mistaking the intrinsic ring protons for grease or solvent impurities.

Q: How stable is Cbz-azepane to acid? A: It is stable to mild acids (1M HCl, acetic acid) and short exposure to TFA.[1] However, strong Lewis acids (e.g., BBr₃) or HBr/Acetic Acid will cleave the Cbz group.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The authoritative text on Cbz stability and removal). [1]

  • Clayden, J., et al. (2005).[1] Restricted Rotation in Amides and Carbamates. In Organic Chemistry. Oxford University Press. (Mechanistic explanation of rotamers in NMR). [1]

  • Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals. 8th Edition. Butterworth-Heinemann. (Standard protocols for solvent and reagent purification).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzyl azepane-1-carboxylate. (Verified physical property data). [1]

Sources

Optimization

Azepane Ring Synthesis: Technical Support &amp; Optimization Center

[1] Current Status: Operational Ticket ID: AZP-7-RING-OPT Assigned Specialist: Senior Application Scientist Subject: Overcoming Entropic & Enthalpic Barriers in 7-Membered N-Heterocycle Formation The Core Challenge: Why...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Ticket ID: AZP-7-RING-OPT Assigned Specialist: Senior Application Scientist Subject: Overcoming Entropic & Enthalpic Barriers in 7-Membered N-Heterocycle Formation

The Core Challenge: Why is Azepane Synthesis Difficult?

Before troubleshooting specific protocols, you must understand the thermodynamic landscape. Azepane (7-membered) ring formation is historically termed "medium-ring" synthesis, which sits in a difficult intersection of kinetics and thermodynamics.

  • Entropic Factor (

    
    ):  The probability of the two reactive ends meeting is significantly lower than for 5- or 6-membered rings. The chain has too many degrees of freedom.
    
  • Enthalpic Factor (

    
    ):  Transannular strain (Pitzer strain) and bond angle deformation make the transition state higher in energy.
    

The Golden Rule: 7-membered ring formation requires pseudo-high dilution or conformational pre-organization (Thorpe-Ingold effect) to succeed.

Troubleshooting Module: Select Your Method

Method A: Ring-Closing Metathesis (RCM)

Common Issue: "I am observing dimerization (A-A) or oligomerization instead of ring closure."

The Diagnosis

RCM is a competition between Intramolecular (Ring Closing -


) and Intermolecular (Cross Metathesis - 

) pathways.[1] Since

is second-order with respect to concentration, and

is first-order, concentration is your primary control lever.
Optimization Protocol: The "Pseudo-High Dilution" Setup

Do not simply add more solvent. That wastes solvent and slows kinetics. Use Controlled Addition .

Step-by-Step Protocol:

  • Solvent: Degassed Dichloromethane (DCM) or Toluene.

  • Catalyst Loading: Dissolve the Grubbs II or Hoveyda-Grubbs II catalyst in the reaction vessel (approx. 30% of total solvent volume).

  • Substrate Addition: Dissolve your diene precursor in the remaining solvent.

  • Execution: Add the substrate solution to the catalyst solution via syringe pump over 4–8 hours.

    • Target Concentration: The instantaneous concentration of unreacted diene should be

      
      .
      
  • Temperature: If using Toluene, heat to 60–80°C. Higher temperature favors the entropic penalty of cyclization (Gibbs-Helmholtz equation).

Data Table: Catalyst & Additive Effects
VariableRecommendationMechanism
Concentration 0.001 M – 0.005 MMinimizes intermolecular collisions (dimerization).
Catalyst Hoveyda-Grubbs IIHigher stability at elevated temperatures required for 7-ring closure.
Additive Ti(OiPr)4 (0.3 eq)Breaks chelation if the substrate contains heteroatoms that poison Ru.
Additive BenzoquinoneSuppresses alkene isomerization (migration of the double bond).
Workflow Visualization (RCM)

RCM_Optimization Start Start: Diene Precursor Check_Conc Check Concentration Start->Check_Conc Decision_Conc Is [C] > 0.01 M? Check_Conc->Decision_Conc Result_Dimer Result: Dimerization/Polymer Decision_Conc->Result_Dimer Yes Action_Dilute Action: Syringe Pump Addition (Pseudo-High Dilution) Decision_Conc->Action_Dilute No (or Fixed) Result_Dimer->Action_Dilute Restart Check_Cat Check Catalyst Activity Action_Dilute->Check_Cat Decision_Chelation Heteroatom Chelation? Check_Cat->Decision_Chelation Action_Lewis Add Ti(OiPr)4 Decision_Chelation->Action_Lewis Yes Final Target: Azepane Ring Decision_Chelation->Final No Action_Lewis->Final

Caption: Logic flow for optimizing RCM reactions to favor intramolecular azepane formation over oligomerization.

Method B: Intramolecular Schmidt Reaction

Common Issue: "I am getting the wrong regioisomer (the nitrogen inserted on the wrong side)."

The Diagnosis

The intramolecular Schmidt reaction (reaction of an alkyl azide with a ketone/aldehyde) is governed by the migration aptitude of the carbon antiperiplanar to the leaving group (


). However, in intramolecular cases, ring strain  and steric bulk  dominate.
Optimization Protocol: Lewis Acid Tuning

The choice of Lewis Acid determines whether the reaction proceeds via an azidohydrin intermediate (thermodynamic control) or direct cation attack.

Step-by-Step Protocol:

  • Substrate: Azido-ketone (tether length = 3 carbons for azepane).

  • Acid Screen:

    • Standard:

      
       (Strong, often indiscriminate).
      
    • Mild/Selective:

      
       (Good for preserving stereocenters).
      
    • Protic: TfOH (Triflic acid) – use if Lewis acids fail.

  • Temperature: Start at 0°C. If the 7-membered ring does not form, warm to Room Temp. Warning: High heat often leads to elimination products rather than rearrangement.

Data Table: Regioselectivity Drivers
FactorEffect on Azepane Formation
Tether Length Must be exactly 3 carbons between Ketone and Azide for Azepane.
Migrating Carbon More substituted carbons migrate better (Tertiary > Secondary > Primary).
Lewis Acid Bidentate Lewis acids (

) can chelate the ketone and azide, forcing a specific conformation.
Pathway Visualization (Schmidt)

Schmidt_Pathway Substrate Azido-Ketone Acid Add Lewis Acid (TiCl4 or BF3) Substrate->Acid Intermed Azidohydrin Intermediate Acid->Intermed Path_A Migration of Less Substituted C Intermed->Path_A Steric Clash Path_B Migration of More Substituted C Intermed->Path_B Antiperiplanar Alignment Product_A Wrong Isomer Path_A->Product_A Product_B Target Azepane Path_B->Product_B

Caption: Mechanistic pathway showing how steric alignment determines the success of the Schmidt rearrangement.

Frequently Asked Questions (FAQs)

Q1: My Mitsunobu cyclization (amino-alcohol to azepane) yields are stuck at 30%. How do I improve this?

  • Answer: The Mitsunobu reaction for 7-membered rings is kinetically slow.

    • Concentration: Ensure you are below 0.01 M.

    • Order of Addition: Add the Azodicarboxylate (DEAD/DIAD) last and very slowly (over 2 hours) to a solution of the PPh3 and substrate. This keeps the active betaine concentration low, reducing side reactions.

    • Alternative: If the nitrogen is sulfonylated (Ts-NH-), consider using the Fukuyama-Mitsunobu modification, which increases the acidity of the N-H proton [2].

Q2: In RCM, how do I remove the Ruthenium residue? It's coordinating to my azepane nitrogen.

  • Answer: Azepanes are basic amines and love to chelate Ru.

    • DMSO Method: Add 50 eq. of DMSO and stir for 12h. The DMSO displaces the amine, and the Ru-DMSO complex can be washed away.

    • Lead Tetraacetate: Treat the crude mixture with

      
      . This oxidizes the Ru to a distinct species that filters out easily on silica.
      

Q3: Can I use a "One-Pot" approach for azepanes?

  • Answer: Yes, the Staudinger/Aza-Wittig sequence is powerful.

    • Protocol: Bis-aldehyde + Diamine

      
       Diimine 
      
      
      
      Reduction.
    • Note: This is often more successful for symmetric azepanes. For chiral/unsymmetric targets, stick to RCM or Schmidt.

References

  • Grubbs, R. H., et al. (2009). "Ring-Closing Metathesis Synthesis of N-Boc-3-pyrroline and Application to Azepane Scaffolds." Organic Syntheses.

  • Aubé, J., et al. (1991). "Intramolecular Schmidt Reaction of Alkyl Azides." Journal of the American Chemical Society.

  • Fukuyama, T., et al. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters.

  • Fürstner, A. (2000). "Olefin Metathesis and Beyond." Angewandte Chemie International Edition.

  • BenchChem Technical Repository. (2025). "Optimizing reaction conditions for azepane ring formation."

Sources

Troubleshooting

Overcoming poor cyclization kinetics in azepane synthesis

A Guide to Overcoming Poor Cyclization Kinetics Introduction: The Challenge of the Seven-Membered Ring The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Poor Cyclization Kinetics

Introduction: The Challenge of the Seven-Membered Ring

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, integral to a wide range of pharmacologically active compounds.[1] However, the synthesis of this ring system is notoriously challenging due to unfavorable thermodynamics and slow cyclization kinetics that often plague the formation of medium-sized rings.[2][3] Researchers frequently encounter low yields, competing intermolecular side reactions like polymerization, and difficulties in achieving desired stereoselectivities.[4] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to navigate the complexities of azepane synthesis and improve experimental outcomes.

The formation of seven-membered rings like azepane is kinetically and thermodynamically less favorable compared to their five- or six-membered counterparts. This is primarily due to:

  • Entropic Factors: The likelihood of the two ends of a longer, more flexible linear precursor meeting to form a ring is lower, representing an unfavorable decrease in entropy.

  • Enthalpic Factors: Medium-sized rings can suffer from significant strain, including angle strain, torsional strain from eclipsing interactions, and transannular strain (non-bonded interactions across the ring).[5][6][7][8]

These factors contribute to a high activation energy barrier for the desired intramolecular cyclization, allowing intermolecular reactions to become competitive, especially at higher concentrations.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during azepane synthesis in a practical question-and-answer format.

Question 1: My intramolecular cyclization is resulting in very low yields, and I'm isolating significant amounts of polymer. What's happening and how can I fix it?

Answer: This is a classic sign that intermolecular reactions are outcompeting your desired intramolecular cyclization. The fundamental issue is that the rate of two molecules reacting with each other is faster than the rate of a single molecule cyclizing. To favor the intramolecular pathway, you need to manipulate the reaction conditions to increase the "effective molarity" of the cyclizing substrate.

Here are several strategies, often used in combination:

  • High-Dilution Conditions: This is the most critical and common solution. By significantly lowering the concentration of your linear precursor (typically to 0.01–0.001 M), you decrease the probability of molecules encountering each other, thus suppressing polymerization.[4]

  • Slow Addition/Syringe Pump: Instead of adding your substrate all at once, use a syringe pump to introduce it slowly into the reaction vessel over several hours. This maintains a very low instantaneous concentration of the reactive species, further favoring the intramolecular cyclization.[4]

  • The Thorpe-Ingold Effect (Gem-Disubstituent Effect): Introducing bulky substituents, such as a gem-dimethyl group, on the carbon chain of the linear precursor can be highly effective. These groups can restrict conformational freedom, bringing the reactive ends of the molecule closer together and pre-organizing the substrate for cyclization. This effectively increases the rate of the intramolecular reaction.

Question 2: I'm attempting a Ring-Closing Metathesis (RCM) to form an azepane, but the reaction is sluggish or fails completely. What are the likely culprits?

Answer: Ring-Closing Metathesis is a powerful method for forming azepane rings, but it has its own set of challenges.[9][10] Here’s a troubleshooting checklist for a problematic RCM reaction:

  • Catalyst Poisoning: Ruthenium-based RCM catalysts are sensitive to impurities. Lewis basic functional groups, particularly unprotected amines, can coordinate to the metal center and inhibit its catalytic activity.[4]

    • Solution: Ensure your substrate is highly pure. If your substrate contains a primary or secondary amine, protect it with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) before attempting the RCM reaction.

  • Catalyst Choice: Not all RCM catalysts are created equal. The first-generation Grubbs catalyst may be insufficient for more challenging 7-membered ring closures.

    • Solution: Screen a panel of more active, second- and third-generation catalysts, such as the Grubbs II, Grubbs III, or Hoveyda-Grubbs catalysts. These often exhibit higher activity and better functional group tolerance.

  • Alkene Isomerization: A common side reaction in metathesis is the isomerization of the newly formed double bond, which can lead to a mixture of products or catalyst decomposition.[4]

    • Solution: Employ catalysts known for lower isomerization rates or add a hydride scavenger to the reaction mixture.

  • Substrate-Catalyst Coordination: In some cases, the substrate itself can chelate to the catalyst in a non-productive manner, inhibiting the reaction.[4]

    • Solution: This can be substrate-specific and may require redesigning the precursor or experimenting with different catalyst systems and solvents.

Question 3: My silyl-aza-Prins cyclization is giving me a mixture of products, including tetrahydropyrans instead of the desired azepane. How can I improve the selectivity?

Answer: The silyl-aza-Prins cyclization is a valuable method for constructing azepane rings, but its outcome can be highly dependent on the choice of catalyst.[11][12] The reaction proceeds through an iminium ion intermediate, and the nature of the Lewis acid catalyst can influence the subsequent cyclization pathway.

  • Catalyst is Key: It has been demonstrated that the choice of catalyst can dramatically alter the product distribution. For example, using indium(III) chloride (InCl₃) has been shown to selectively produce azepanes, while trimethylsilyl trifluoromethanesulfonate (TMSOTf) may favor the formation of tetrahydropyran derivatives.[4]

    • Solution: If you are observing undesired side products, a systematic screen of Lewis acid catalysts is highly recommended. Consider catalysts like InCl₃, FeBr₃, or FeCl₃, which have been successfully employed for azepane synthesis via this method.[11]

Question 4: I'm considering a ring-expansion strategy to synthesize my azepane. What are the main advantages and potential pitfalls of this approach?

Answer: Ring expansion offers a clever alternative to direct cyclization, often circumventing the kinetic challenges of forming a seven-membered ring from a linear precursor.[5][13] Common examples include the Beckmann rearrangement of cyclohexanone oximes or the expansion of smaller rings like piperidines or pyrrolidines.[4][14]

  • Advantages:

    • Avoids high-dilution conditions often required for direct cyclization.

    • Can provide access to complex and highly substituted azepanes.[14]

    • The relief of ring strain from a smaller, more strained precursor can be a powerful thermodynamic driving force.[13]

  • Potential Pitfalls:

    • Regioselectivity: In reactions like the Beckmann rearrangement, the migration of a specific group determines the final product. Controlling which group migrates can be a challenge and may require careful substrate design.[4]

    • Substrate Availability: The synthesis of the starting cyclic precursor for the ring expansion can sometimes be as challenging as the azepane synthesis itself.

    • Harsh Conditions: Some ring-expansion methods may require harsh conditions (e.g., strong acids in the Beckmann rearrangement) that are not compatible with sensitive functional groups.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the azepane ring?

A1: The main approaches can be broadly categorized into three types:

  • Ring-Closing Reactions: These are the most common and involve the intramolecular cyclization of a linear precursor. Key examples include reductive amination, ring-closing metathesis (RCM), intramolecular nucleophilic substitution, and aza-Heck reactions.[4][15]

  • Ring-Expansion Reactions: These methods involve expanding a smaller, pre-existing ring. A classic example is the Beckmann rearrangement of cyclohexanone oximes to form lactams, which can then be reduced to azepanes.[4][14][16] More modern approaches include the expansion of pyrrolidines and azetidines.[11][14]

  • Cycloaddition Reactions: These strategies involve the reaction of two different components to form the seven-membered ring in a single step. Examples include [4+3] and [5+2] cycloadditions, which can provide rapid access to highly substituted azepanes.[14][17][18]

Q2: How does temperature affect azepane cyclization reactions?

A2: Temperature has a significant impact on both reaction rate and selectivity. For intramolecular nucleophilic substitutions, for instance, lower temperatures (e.g., -25 °C or below) may favor the desired substitution pathway, while higher temperatures could promote unwanted side reactions like elimination or rearrangement.[4] It is always advisable to screen a range of temperatures to find the optimal balance between reaction rate and yield of the desired product.

Q3: Can solvent choice influence the success of my cyclization?

A3: Absolutely. The solvent can affect the conformation of the linear substrate and the solvation of the transition state. For some reactions, a polar aprotic solvent like DMF has been shown to promote the formation of seven-membered rings.[4] For photochemical reactions, the choice of solvent can be even more critical, with different outcomes observed in different media.[4] A solvent screen is often a worthwhile investment of time and resources when optimizing a challenging cyclization.

Q4: What role do substituents play in the kinetics of azepane formation?

A4: Substituents can have a profound effect on cyclization kinetics. As mentioned in the troubleshooting section, the Thorpe-Ingold effect is a prime example where gem-disubstitution can dramatically accelerate cyclization. Additionally, the electronic nature of substituents can influence the reactivity of the participating functional groups. For instance, in photochemical cyclizations of 3H-azepines, electron-donating groups have been shown to facilitate the formation of bicyclic products, while electron-withdrawing groups can prevent this pathway.[19]

Experimental Protocols & Data

Table 1: Comparison of Catalysts in Silyl-Aza-Prins Cyclization
CatalystTemperature (°C)Yield of Azepane (%)Yield of Side-Product (e.g., Pyrrolidine) (%)Reference
InCl₃RefluxGood to ExcellentNot reported as major[4]
TMSOTfNot specifiedMay favor other productsTetrahydropyran may be major product[4]
FeBr₃060Not reported as major[11]
FeCl₃-20 to RT5020[11]
Protocol: General Procedure for Silyl-Aza-Prins Cyclization Mediated by Iron(III) Salts[11]
  • To a solution of the 1-amino-3-triphenylsilyl-4-pentene precursor (1.0 equiv) in dry dichloromethane (DCM) (0.1 M) at 0 °C, add the aldehyde (1.5 equiv) and the iron(III) catalyst (e.g., FeBr₃, 0.1 equiv).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench with water.

  • Separate the layers and extract the aqueous phase three times with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydroazepine derivative.

Protocol: General Procedure for Ring-Closing Metathesis (RCM)[16]
  • Dissolve the diene precursor (1.0 equiv) in a degassed solvent such as dichloromethane or toluene to a concentration of 0.001-0.01 M.

  • Add the RCM catalyst (e.g., Grubbs II catalyst, 1-5 mol%).

  • Heat the reaction mixture to reflux (or the desired temperature) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

  • Concentrate the reaction mixture and purify the crude product by flash column chromatography.

Visualizing Key Concepts

Diagram: Troubleshooting Workflow for Low-Yield Azepane Synthesis

G start Low Yield in Azepane Cyclization intermolecular Intermolecular Competition Suspected? (e.g., Polymerization) start->intermolecular kinetics Kinetics Problem Suspected? (Sluggish or No Reaction) intermolecular->kinetics No dilution Implement High Dilution (0.01-0.001 M) intermolecular->dilution Yes byproducts Significant Byproducts Observed? kinetics->byproducts No temp Optimize Temperature kinetics->temp Yes analyze_byproducts Analyze Byproduct Structure byproducts->analyze_byproducts Yes success Improved Yield byproducts->success No slow_add Use Slow Addition (Syringe Pump) dilution->slow_add thorpe_ingold Incorporate Gem-Disubstituents (Thorpe-Ingold Effect) slow_add->thorpe_ingold thorpe_ingold->success catalyst Screen Catalysts (Lewis Acids, Transition Metals) temp->catalyst solvent Screen Solvents catalyst->solvent solvent->success change_pathway Consider Alternative Pathway (e.g., Ring Expansion) analyze_byproducts->change_pathway change_pathway->success

Caption: A decision-tree workflow for troubleshooting low-yield azepane synthesis.

Diagram: Key Synthetic Pathways to the Azepane Ring System

G cluster_0 Ring-Closing Reactions cluster_1 Ring-Expansion Reactions cluster_2 Cycloaddition Reactions linear Linear Precursor rcm Ring-Closing Metathesis (RCM) linear->rcm reductive_amination Reductive Amination linear->reductive_amination nucleophilic_sub Intramolecular Nucleophilic Substitution linear->nucleophilic_sub azepane Azepane Core rcm->azepane reductive_amination->azepane nucleophilic_sub->azepane smaller_ring Smaller Ring (e.g., Cyclohexanone, Piperidine) beckmann Beckmann Rearrangement smaller_ring->beckmann other_expansion Other Expansions smaller_ring->other_expansion beckmann->azepane other_expansion->azepane components Acyclic Components cycloadd [4+3] or [5+2] Cycloaddition components->cycloadd cycloadd->azepane

Caption: Overview of major synthetic strategies for constructing the azepane core.

References

  • Fülöp, F., & Palkó, M. (2019). Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos. The Chemical Record, 19, 1-23. Retrieved from [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., & Shantharam, C. S. (2019). Recent Advances on the Synthesis of Azepane-Based Compounds. Mini-Reviews in Organic Chemistry, 16(7), 655-671. Retrieved from [Link]

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. Retrieved from [Link]

  • Procter, D. J., et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. ChemRxiv. Retrieved from [Link]

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. Retrieved from [Link]

  • Barbero, M., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11635-11646. Retrieved from [Link]

  • Barbero, M., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. PMC. Retrieved from [Link]

  • Kim, D. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Pharmaceuticals, 17(4), 461. Retrieved from [Link]

  • Barbero, M., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. ResearchGate. Retrieved from [Link]

  • El-Faham, A., & El-Sayed, W. M. (2025). Azepines, Chemistry, Synthesis And Reactions. International Journal of Minerals, Metallurgy and Materials, 32(1), 1-15. Retrieved from [Link]

  • Ramírez-López, D., et al. (2023). Substituent-controlled photocyclization pathways of 3H-azepines: insights from TD-DFT and bonding evolution theory. New Journal of Chemistry, 47(37), 17359-17368. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

  • Jones, G. L., & Gordon, C. P. (2023). Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design. Molecules, 28(4), 1637. Retrieved from [Link]

  • Jayakanthan, M., & Venkateswaran, R. V. (2006). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 4(19), 3608-3615. Retrieved from [Link]

  • Unsworth, W. P., & Hodgson, D. M. (2015). Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. The Journal of Organic Chemistry, 80(9), 4615-4626. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • Kumar, A., Singh, R., & Kumar, R. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research, 3(4), 111-118. Retrieved from [Link]

  • Wang, Y., et al. (2024). Accessing Medium-Sized Rings via Vinyl Carbocation Intermediates. Organic Letters, 26(6), 1276-1281. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Retrieved from [Link]

  • Li, Z., et al. (2022). (4+3) Annulation of Donor-Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones. Organic Letters, 24(36), 6649-6654. Retrieved from [Link]

  • Foley, D. J., & Unsworth, W. P. (2020). A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. Chemical Science, 11(16), 4039-4054. Retrieved from [Link]

  • Hori, K., et al. (2019). Synthesis of Medium-Ring-Sized Benzolactams by Using Strong Electrophiles and Quantitative Evaluation of Ring-Size Dependency of the Cyclization Reaction Rate. The Journal of Organic Chemistry, 85(1), 173-183. Retrieved from [Link]

  • Heravi, M. M., & Sadjadi, S. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. ARKIVOC, 2010(5), 291-344. Retrieved from [Link]

  • National University of Singapore. (2018). Synthesis of medium-sized ring structured compounds. Retrieved from [Link]

Sources

Optimization

Azepane Synthesis Technical Support Center: Overcoming Polymerization in Intramolecular Cyclization

Welcome to the Azepane Synthesis Support Center. Designing 7-membered nitrogen heterocycles (azepanes) presents unique kinetic and thermodynamic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azepane Synthesis Support Center. Designing 7-membered nitrogen heterocycles (azepanes) presents unique kinetic and thermodynamic challenges. The most prevalent mode of failure during the intramolecular cyclization of linear precursors is competing intermolecular oligomerization and polymerization. This guide provides comprehensive, field-proven strategies to shift the reaction equilibrium toward the desired azepane core.

I. Core FAQs: The Thermodynamics and Kinetics of Azepane Formation

Q1: Why is the intramolecular cyclization of azepane precursors so prone to polymerization compared to pyrrolidines or piperidines? A1: The synthesis of 7-membered rings falls into a kinetically unfavorable regime. While 5- and 6-membered rings form rapidly due to low entropic barriers and minimal ring strain, 7-membered rings suffer from both a higher entropic cost (bringing the two reactive ends together is statistically less likely) and transannular strain (steric clashes across the medium-sized ring)[1]. Because the intramolecular rate constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is relatively low, the intermolecular reaction (

) becomes highly competitive, leading to polymerization.

Q2: What is the "Effective Molarity" (EM), and why does it matter for my cyclization? A2: Effective Molarity is the ratio of the first-order intramolecular rate constant to the second-order intermolecular rate constant (


). For azepane synthesis, the inherent EM is often low. To prevent polymerization, you must run the reaction at a physical concentration strictly below the substrate's EM. If your substrate concentration exceeds the EM, intermolecular collisions dominate, and the linear precursors will polymerize instead of cyclizing.

II. Troubleshooting Guide: Preventing Intermolecular Polymerization

Issue 1: Severe Polymerization at Standard Reaction Concentrations (0.1 M - 0.5 M)

Diagnostic: TLC shows a streak of baseline material, and LC-MS indicates multiple high-molecular-weight adducts. The desired azepane mass is either absent or present in trace amounts. Causality: High substrate concentration increases the probability of intermolecular collisions. Because


 is second-order, its rate increases quadratically with concentration, while the first-order 

increases only linearly. Solution: Implement High Dilution or Pseudo-High Dilution Techniques
  • Strict High Dilution: Run the reaction at ultra-low concentrations (0.001 M to 0.01 M). This physically isolates the molecules, suppressing the second-order polymerization pathway[2].

  • Pseudo-High Dilution (Syringe Pump Method): If large solvent volumes are impractical, use a syringe pump to add the linear precursor to the reaction mixture at a rate that matches its consumption. This maintains a near-zero instantaneous concentration of the unreacted precursor[3][4].

Issue 2: Poor Cyclization Yield Despite High Dilution

Diagnostic: Polymerization is suppressed, but the starting material remains unreacted, or the reaction takes days to reach completion, leading to catalyst degradation. Causality: The linear precursor spends too much time in extended, non-productive conformations. The entropic penalty of forming the transition state is too high. Solution: Exploit the Thorpe-Ingold Effect (Conformational Pre-organization) Introduce bulky substituents (e.g., gem-dimethyl groups) on the carbon chain of the precursor. The steric bulk restricts the conformational freedom of the linear chain, decreasing the average distance between the reactive ends and significantly lowering the entropic barrier for cyclization[1].

Issue 3: Catalyst Poisoning in Ring-Closing Metathesis (RCM)

Diagnostic: When using Grubbs or Schrock catalysts for azepane synthesis via diene precursors, the reaction stalls at 30% conversion, yielding oligomers. Causality: Ethylene gas generated during RCM can compete with the substrate for the active metal center, or the high dilution conditions expose the catalyst to trace solvent impurities for extended periods. Solution: Actively sparge the reaction with inert gas (Argon or


) to drive off ethylene, shifting the equilibrium forward. Use a highly active catalyst (e.g., Grubbs II) and ensure the solvent is rigorously degassed.

III. Logical Workflows and Reaction Pathways

The following diagram illustrates the kinetic competition between the desired intramolecular cyclization and the parasitic intermolecular polymerization, highlighting the interventions required to favor the azepane target.

ReactionLogic A Linear Azepane Precursor B Intramolecular Cyclization (1st Order Kinetics) A->B High Dilution Thorpe-Ingold Effect C Intermolecular Reaction (2nd Order Kinetics) A->C High Concentration Lack of Pre-organization D Azepane Target (Desired Product) B->D E Oligomers / Polymers (Side Products) C->E

Kinetic logic tree demonstrating the divergence of linear precursors into cyclic or polymeric products.

IV. Quantitative Data: Impact of Concentration on Azepane Yield

To validate the necessity of dilution, the following table summarizes the typical product distribution of a standard intramolecular nucleophilic substitution (e.g., cyclization of an


-bromoalkylamine precursor) at varying concentrations.
Reaction StrategySubstrate ConcentrationAzepane Yield (%)Dimer/Polymer Yield (%)Reaction Time
Standard Batch 0.5 M< 5%> 90%2 hours
Medium Dilution 0.05 M25%65%6 hours
High Dilution 0.002 M78%12%24 hours
Pseudo-High Dilution 0.5 M (Feed via Syringe)85% < 5% 12 hours (Addition)

Data synthesis based on optimization principles for medium-sized heterocycles.

V. Experimental Protocol: Pseudo-High Dilution Synthesis of Azepanes

This self-validating protocol utilizes a syringe pump to maintain an ultra-low steady-state concentration of the reactive precursor, effectively preventing polymerization while avoiding the need for massive solvent volumes[3][4].

Equipment Required
  • Programmable syringe pump

  • Gas-tight glass syringe (10 mL or 20 mL)

  • 3-neck round-bottom flask (250 mL) equipped with a reflux condenser and inert gas inlet.

Step-by-Step Methodology
  • System Preparation: Flame-dry the 3-neck flask under vacuum and backfill with Argon. Add 100 mL of anhydrous, degassed solvent (e.g., Acetonitrile or Dichloromethane, depending on the reaction type) and the required base/catalyst (e.g.,

    
     for nucleophilic substitution, or Grubbs catalyst for RCM).
    
  • Precursor Loading: Dissolve the linear azepane precursor (1.0 mmol) in 10 mL of the same anhydrous solvent to create a 0.1 M feed solution. Draw this solution into the gas-tight syringe.

  • Temperature Equilibration: Bring the solvent and catalyst mixture in the round-bottom flask to the target reaction temperature (often reflux to maximize the kinetic rate of the slow cyclization step).

  • Syringe Pump Addition (The Critical Step): Mount the syringe onto the pump. Connect the syringe to the reaction flask using a PTFE tube and a long needle submerged just below the surface of the refluxing solvent. Set the addition rate to 0.8 - 1.0 mL/hour . Causality: This slow addition ensures that the precursor is consumed by the intramolecular pathway faster than it can accumulate and undergo intermolecular collisions.

  • Post-Addition Maturation: Once the addition is complete (approx. 10-12 hours), allow the reaction to stir for an additional 2 hours at temperature to ensure total consumption of any residual precursor.

  • Quench and Workup: Cool the reaction to room temperature, quench appropriately (e.g., with saturated aqueous

    
    ), and extract. The crude mixture should show minimal baseline polymerization on TLC.
    

Workflow Step1 Prepare 0.1M Precursor Solution Step2 Load into Syringe Pump Step1->Step2 Step4 Slow Addition (0.8 mL/hr) Step2->Step4 Step3 Refluxing Solvent + Catalyst Step3->Step4 Receiving Flask Step5 Continuous Cyclization (Low Steady-State Conc.) Step4->Step5

Experimental workflow for pseudo-high dilution utilizing a syringe pump to suppress polymerization.

VI. References

  • [2] Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. ResearchGate. Available at:

  • [3] Optimizing reaction conditions for azepane ring formation. Benchchem. Available at:

  • [4] Synthesis of 9- and 10-membered rings by the intramolecular Michael addition of malonate on enone and ynone. Canadian Science Publishing. Available at:

  • [1] Intramolecular reaction. Wikipedia. Available at:

Sources

Troubleshooting

Troubleshooting guide for the deprotection of the Cbz group from azepane

Ticket ID: #AZP-CBZ-001 Topic: Troubleshooting guide for the deprotection of the Cbz group from azepane Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AZP-CBZ-001 Topic: Troubleshooting guide for the deprotection of the Cbz group from azepane Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely encountering difficulties removing the Carbobenzoxy (Cbz) group from an azepane (hexamethyleneimine) ring. While Cbz is generally considered a robust protecting group with well-established cleavage protocols, the specific nature of azepane—a hydrophobic, seven-membered secondary amine—introduces unique challenges regarding catalyst poisoning and product isolation.

This guide moves beyond standard textbook definitions to address the practical failure modes observed in the lab.

Module 1: Catalytic Hydrogenolysis (The Gold Standard)

Context: This is the most common method.[1][2] However, users often report "stalled" reactions when deprotecting secondary amines like azepane.

Q: My reaction starts well but stalls at 50% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Product Inhibition (Catalyst Poisoning). Unlike primary amines, the secondary amine product (free azepane) is highly basic and nucleophilic. It binds tightly to the Palladium surface, effectively "poisoning" the catalyst and preventing further turnover.

Resolution: You must protonate the amine in situ. By converting the free amine to its ammonium salt immediately upon formation, you prevent it from coordinating to the metal center.

Optimized Protocol (The "Acid-Spike" Method):

  • Solvent: Methanol or Ethanol (0.1 M concentration).

  • Catalyst: 10 wt% Pd/C (use 10-20% w/w loading relative to substrate).

  • Additive (Critical): Add 1.05 - 1.1 equivalents of HCl (1M in MeOH) or Acetic Acid .

  • Atmosphere: H₂ balloon (1 atm) is usually sufficient if the amine is protonated.

  • Workup: Filter through Celite. The product will be the azepane hydrochloride or acetate salt.

Note: If your molecule contains acid-sensitive groups (e.g., Boc, t-Bu esters), use Acetic Acid instead of HCl.

Troubleshooting Decision Tree

HydrogenolysisTroubleshooting Start Reaction Stalled/Incomplete CheckPoison Check for Poisons (S, P, I, or Amines) Start->CheckPoison IsAmine Is the product a free secondary amine? CheckPoison->IsAmine AddAcid Resolution: Add 1.1 eq HCl/AcOH (Prevents N-Pd coordination) IsAmine->AddAcid Yes CheckSulfur Does substrate contain Thio/Met/Cys residues? IsAmine->CheckSulfur No SwitchMethod Switch to Acidolysis (HBr/AcOH) or Liquid NH3/Na CheckSulfur->SwitchMethod Yes (S poisons Pd) IncreasePressure Increase H2 Pressure (50 psi) and Temp (40°C) CheckSulfur->IncreasePressure No

Figure 1: Decision logic for troubleshooting stalled catalytic hydrogenolysis of Cbz-amines.

Module 2: Acidolytic Cleavage (The "Heavy Hammer")

Context: If your molecule contains sulfur (which poisons Pd) or if you lack hydrogenation equipment, acidolysis is the robust alternative.

Q: I am using HBr in Acetic Acid. The Cbz is gone, but I can't isolate the clean azepane salt. It's a sticky oil.

Diagnosis: Hygroscopic Salt Formation. Azepane hydrobromide is often hygroscopic and difficult to crystallize, leading to oils that trap impurities (benzyl bromide byproducts).

Resolution: You need a "crash-out" solvent system that forces the salt to precipitate while keeping organic byproducts in solution.

Protocol:

  • Reagent: 33% HBr in Acetic Acid (approx. 5-10 equiv).

  • Conditions: Stir at room temperature for 1-2 hours. Monitor CO₂ evolution (cessation indicates completion).

  • Workup (The "Crash-Out"):

    • Do not evaporate the acetic acid (it is difficult to remove completely).

    • Pour the reaction mixture slowly into a large excess of cold Diethyl Ether or MTBE (10:1 ratio of Ether:Reaction vol).

    • The Azepane·HBr salt should precipitate as a white solid.

    • Filter and wash copiously with ether to remove the benzyl bromide byproduct.

Mechanism of Action

AcidolysisMechanism Step1 Protonation (Cbz Carbonyl Oxygen) Step2 SN2 Attack (Br- attacks Benzyl CH2) Step1->Step2 + HBr Step3 Decarboxylation (-CO2) Step2->Step3 - PhCH2Br Product Azepane Hydrobromide + Benzyl Bromide Step3->Product Entropy driven

Figure 2: Mechanistic pathway of HBr-mediated Cbz cleavage.

Module 3: Catalytic Transfer Hydrogenation (CTH)

Context: Safety regulations in your lab typically prohibit H₂ gas cylinders, or you need a milder method that doesn't require high-pressure vessels.

Q: Can I remove Cbz without hydrogen gas cylinders?

Resolution: Yes, using Ammonium Formate as a hydrogen donor.[1] This is often faster than balloon hydrogenation for azepanes because the ammonia byproduct helps solubilize the reaction, though you must still watch for catalyst poisoning.

Protocol:

  • Solvent: Methanol (dry).

  • Reagents: 10% Pd/C (10% w/w) + Ammonium Formate (3-5 equivalents).

  • Conditions: Reflux (essential for rapid decomposition of formate to H₂).

  • Duration: Typically 30-60 minutes.

  • Note: This reaction generates NH₃ and CO₂. Ensure good venting.

Summary Comparison of Methods

FeatureCatalytic Hydrogenolysis (H₂/Pd)Acidolysis (HBr/AcOH)Transfer Hydrogenation
Primary Utility Standard, clean, mild.[1][2][3][4]Sulfur-containing substrates.[5][6][7][8]Safety (no gas cylinders).
Azepane Issue Catalyst poisoning (requires acid).Hygroscopic salt isolation.Requires reflux.[9]
Compatibility Incompatible with S, I, alkynes.Incompatible with Boc, t-Bu.Similar to H₂/Pd.
Byproducts Toluene, CO₂.[2][7]Benzyl bromide, CO₂.[2][3]Toluene, CO₂, NH₃.[2]
Speed Medium (1-4 h).Fast (1 h).Fast (0.5-1 h).

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on functional group tolerance).
  • Organic Chemistry Portal. Protecting Groups: Cbz-Protected Amines. Available at: [Link]

  • Ram, S.; Spicer, L. D. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synth. Commun.1987 , 17, 415-418.[9] (Seminal paper on transfer hydrogenation).

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Strategic Advantage of the Cbz Protecting Group in Azepane Synthesis: A Comparative Guide

Introduction: The Azepane Challenge Azepanes (seven-membered nitrogen heterocycles) are highly privileged scaffolds in medicinal chemistry, frequently utilized as semi-rigid bifunctional linkers in kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azepane Challenge

Azepanes (seven-membered nitrogen heterocycles) are highly privileged scaffolds in medicinal chemistry, frequently utilized as semi-rigid bifunctional linkers in kinase inhibitors and GPCR ligands[1]. However, their synthesis presents unique challenges. The 7-membered ring is highly flexible, undergoing rapid pseudorotation, and the free amine is highly polar, often resulting in oily, difficult-to-isolate intermediates.

Selecting the appropriate nitrogen protecting group is not merely a defensive measure; it dictates the entire synthetic trajectory. While the tert-butyloxycarbonyl (Boc) group is the default choice for many aliphatic amines due to its volatility and ease of removal[2], the carboxybenzyl (Cbz or Z) group offers profound mechanistic, physicochemical, and biocatalytic advantages specifically tailored to the nuances of azepane chemistry.

This guide objectively compares the performance of Cbz against alternative protecting groups (Boc, Fmoc) and provides validated experimental protocols to optimize your azepane workflows.

Mechanistic & Physicochemical Advantages of Cbz

A. Biocatalytic Compatibility

Recent advancements in green chemistry rely heavily on enzyme cascades to synthesize chiral azepanes. When utilizing Galactose Oxidase (GOase) and Imine Reductase (IRED) cascades, the choice of protecting group is the determining factor for substrate acceptance. Unprotected or Boc-protected amino alcohols are poorly accepted by GOase variants. In contrast, the Cbz group provides essential hydrophobic interactions (π-π stacking) within the enzyme's active site, enabling the initial oxidation step and leading to high yields of enantiopure azepanes[1].

B. Conformational Restriction

Azepanes exhibit high conformational flexibility. The bulky, planar carbamate linkage combined with the rigid aromatic benzyl ring of the Cbz group restricts this flexibility, favoring specific rotamers. This is critical when incorporating azepanes into complex architectures, such as helical peptides. The Cbz group provides steric bulk without disrupting the intramolecular hydrogen bonding required for stable 12/10-helical folding[3].

C. Orthogonality in Multi-Step Synthesis

Cbz is characteristically cleaved under neutral, reductive conditions (catalytic hydrogenolysis), making it perfectly orthogonal to the acid-labile Boc group and the base-labile Fmoc group[2]. This allows for the selective deprotection of complex, multi-functionalized azepane scaffolds without risking the integrity of other sensitive moieties[4].

Quantitative Comparison: Cbz vs. Boc vs. Fmoc

To facilitate data-driven decision-making, the following table summarizes the comparative performance of the three most common carbamate protecting groups in the context of azepane synthesis[2],[5].

Property / Protecting GroupCbz (Carboxybenzyl)Boc (tert-Butyloxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)
Molecular Weight 151.16 g/mol 101.12 g/mol 222.24 g/mol
Primary Cleavage Condition H₂, Pd/C (Neutral Reductive)TFA or HCl in Dioxane (Acidic)20% Piperidine / DMF (Basic)
Chemical Stability Stable to mild acids, bases, nucleophilesStable to bases, nucleophiles, hydrogenationStable to acids, hydrogenation
Azepane Crystallinity High (Promotes π-π stacking)Low to Moderate (Often oily)High (But highly non-polar)
Biocatalytic Compatibility Excellent (High substrate acceptance)Poor (Substrate rejected)Poor (Steric hindrance)

Visualizing Synthetic Strategies

Biocatalytic Cascade for Chiral Azepanes

The following workflow illustrates the enzymatic synthesis of enantiopure azepanes, highlighting the necessity of the Cbz group for enzyme recognition[1].

G A L-Lysinol Derivative (N-Cbz Protected) B Galactose Oxidase (GOase) Selective Oxidation A->B O2 C Cbz-Protected Hemiaminal Intermediate B->C Spontaneous Cyclization D Imine Reductase (IRED) Stereoselective Reduction C->D NADPH E L-3-N-Cbz-Aminoazepane (Enantiopure) D->E High Yield

Biocatalytic cascade for enantiopure Cbz-aminoazepane synthesis.

Orthogonal Deprotection Strategy

In complex drug development, azepanes often contain multiple amine centers. The orthogonality of Cbz and Boc is a cornerstone of advanced synthetic strategy[5].

G Start Azepane Scaffold (Boc & Cbz Protected) Path1 TFA / DCM (Acidic Cleavage) Start->Path1 Path2 H2, Pd/C (Hydrogenolysis) Start->Path2 Res1 Free Amine 1 (Cbz Intact) Path1->Res1 Res2 Free Amine 2 (Boc Intact) Path2->Res2

Orthogonal deprotection strategy for multi-functionalized azepanes.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: One-Pot Biocatalytic Synthesis of L-3-N-Cbz-Aminoazepane

Adapted from established biocatalytic methodologies[1].

  • Enzyme Preparation : Dissolve purified Galactose Oxidase (GOase) and Imine Reductase (IRED) in a 50 mM phosphate buffer (pH 7.4).

    • Causality: Purified enzymes are utilized instead of whole-cell lysates to prevent the endogenous cellular metabolism of the azepane intermediates, ensuring high product titer.

  • Substrate Addition : Add 10 mM of N-Cbz-protected L-lysinol to the buffered solution.

    • Causality: The Cbz group is strictly required; the hydrophobic benzyl ring anchors the substrate into the GOase active site via π-π stacking, a feature absent in Boc-protected analogs.

  • Cascade Incubation : Incubate the mixture at 30°C under ambient air (providing O₂ for GOase) and supplement with NADPH cofactor (for IRED).

    • Causality (Self-Validating System): Streamlining this into a one-pot cascade prevents the isolation of the highly labile hemiaminal intermediate. If isolated, this intermediate undergoes reversible ring-opening, leading to racemization. The in situ IRED reduction immediately traps the cyclic imine, validating the protocol by yielding strictly enantiopure products.

  • Workup : Extract the aqueous layer with ethyl acetate (3x), dry over MgSO₄, and concentrate under reduced pressure.

Protocol 2: Chemical Protection of Azepane using Cbz-Cl

A robust method for installing the Cbz group on free azepane derivatives[4].

  • Dissolution : Dissolve the free azepane derivative in a 1:1 mixture of dichloromethane (DCM) and water.

  • Base Addition : Add 2.0 equivalents of sodium carbonate (Na₂CO₃) to the aqueous layer.

  • Cbz-Cl Addition : Cool the biphasic mixture to 0°C and add 1.2 equivalents of benzyl chloroformate (Cbz-Cl) dropwise.

    • Causality (Self-Validating System): Utilizing Schotten-Baumann (biphasic) conditions ensures that the liberated HCl byproduct is immediately neutralized in the aqueous phase, preventing the protonation and subsequent deactivation of the starting azepane amine. Simultaneously, the Cbz-Cl remains partitioned in the organic phase, drastically minimizing its hydrolysis by the aqueous base.

  • Workup : Separate the organic layer, wash with brine, dry, and concentrate. The resulting Cbz-azepane frequently crystallizes upon standing, bypassing the need for column chromatography.

Protocol 3: Orthogonal Deprotection via Hydrogenolysis

Selective cleavage of Cbz in the presence of Boc[2],[5].

  • Catalyst Preparation : Suspend 10% Pd/C (10 mol%) in methanol under a strict argon atmosphere.

    • Causality: Dry Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen. Wetting the catalyst under argon is a critical, self-validating safety standard to prevent ignition.

  • Substrate Addition : Add the Boc/Cbz-diprotected azepane derivative to the suspension.

  • Hydrogenolysis : Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 2-4 hours.

    • Causality: The neutral reductive conditions selectively cleave the Cbz benzyl-oxygen bond via oxidative addition on the palladium surface, followed by spontaneous decarboxylation. The acid-labile Boc group lacks a benzylic position and remains completely intact, achieving perfect synthetic orthogonality.

  • Filtration : Filter the mixture through a tightly packed pad of Celite.

    • Causality: Celite traps fine, sub-micron palladium particulates that would otherwise contaminate the final azepane product—a critical quality control step for downstream pharmaceutical assays.

References

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades Source: Chemical Communications (RSC Publishing) URL: 1

  • Literature review of Boc vs. Cbz protecting groups Source: BenchChem URL: 2

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL: 4

  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method Source: ChemRxiv URL: 3

  • Tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) as Amine Protecting Groups Source: BenchChem URL:5

Sources

Comparative

Comparative Analysis of Synthetic Routes to Azepane Derivatives: A Technical Guide for Process Optimization

As a Senior Application Scientist, I frequently encounter the thermodynamic and kinetic hurdles associated with synthesizing seven-membered nitrogen heterocycles. Unlike five- or six-membered rings, azepanes suffer from...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the thermodynamic and kinetic hurdles associated with synthesizing seven-membered nitrogen heterocycles. Unlike five- or six-membered rings, azepanes suffer from significant transannular strain and a high entropic penalty during cyclization. Overcoming these barriers requires precise control over reaction conditions, catalyst selection, and precursor geometry.

This guide provides an objective, data-driven comparison of the four primary synthetic routes to azepane derivatives, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for immediate laboratory implementation.

Mechanistic Evaluation of Key Synthetic Routes

Silyl-aza-Prins Cyclization

The condensation of allylsilyl amines with aldehydes is a highly effective method for constructing trans-azepanes. The Causality of Catalyst Selection: The reaction's trajectory is entirely dictated by the choice of Lewis acid. As demonstrated by , employing Indium(III) chloride (


) selectively drives the intramolecular aza-Prins cyclization to yield the azepane core. 

provides the exact mild Lewis acidity required to activate the intermediate iminium ion without prematurely cleaving the stabilizing silyl group. Conversely, stronger Lewis acids like TMSOTf trigger a competing Sakurai-Prins pathway, resulting in C-O bond formation and the undesired production of tetrahydropyran derivatives.
Ring-Closing Metathesis (RCM)

RCM utilizes ruthenium-based alkylidene catalysts (e.g., Hoveyda-Grubbs 2nd Generation) to cyclize acyclic dienes into azepanes. The Causality of Dilution and Protection: The primary failure modes in azepane RCM are alkene isomerization and intermolecular dimerization. Because the entropic barrier for seven-membered ring formation is high, intermolecular reactions easily outcompete intramolecular cyclization. Therefore, is a strict thermodynamic requirement. Furthermore, unprotected basic amines will coordinate to the ruthenium center, poisoning the catalyst; N-protection (e.g., Boc, Ts) is mandatory to maintain catalytic turnover.

Beckmann Rearrangement and Ring Expansion

This classical approach expands a six-membered cyclohexanone derivative into a caprolactam via the Beckmann rearrangement of its corresponding oxime, followed by reduction. The Causality of Reagent Pairing: The regioselectivity of the ring expansion is dictated by the stereochemistry of the oxime (anti-migration). In complex fused systems, such as , using


 in dioxane facilitates the formation of a superior leaving group, driving the concerted rearrangement. The subsequent reduction to the azepane requires strong hydride donors like 

. The choice of ethereal solvents (THF or dioxane) is critical here; the lithium ions coordinate to the lactam carbonyl oxygen, drastically enhancing its electrophilicity for hydride attack.
Osmium-Catalyzed Tethered Aminohydroxylation

For highly functionalized targets like iminosugars, developed a stereoselective tethered aminohydroxylation. The Causality of Tethering: By temporarily tethering the nitrogen source to the allylic alcohol precursor, the osmium-catalyzed reaction is forced into a highly ordered transition state. This intramolecular delivery forms the new C-N bond with complete regio- and stereocontrol, which is otherwise impossible to achieve via intermolecular reductive amination.

Strategic Route Selection

RouteSelection Start Target Azepane Derivative Cond1 Highly Hydroxylated (Iminosugar)? Start->Cond1 Cond2 Fused Ring System? Cond1->Cond2 No RouteA Os-Catalyzed Tethered Aminohydroxylation Cond1->RouteA Yes Cond3 Trans-Substituted Core? Cond2->Cond3 No RouteB Beckmann Rearrangement & Reduction Cond2->RouteB Yes RouteC Silyl-aza-Prins Cyclization (InCl3) Cond3->RouteC Yes RouteD Ring-Closing Metathesis (RCM) Cond3->RouteD No

Decision matrix for selecting the optimal synthetic route for azepane derivatives.

Quantitative Performance Comparison

Synthetic RouteOptimal PrecursorKey Reagents / CatalystsTypical YieldsStereocontrolPrimary Limitations
Silyl-aza-Prins Allylsilyl amines + Aldehydes

(10 mol%)
60–85%High (trans-selective)Requires pre-functionalized silyl amines
Ring-Closing Metathesis Acyclic dienesHoveyda-Grubbs II50–90%Poor (E/Z mixtures if substituted)High dilution required; catalyst poisoning
Beckmann Rearrangement Cyclohexanone oximes

, then

40–75% (over 2 steps)Dependent on oxime geometryHarsh reduction conditions limit tolerance
Tethered Aminohydroxylation Allylic alcohols

(3 mol%)
80–98%ExcellentRequires toxic Os catalyst; multi-step prep

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that physical or analytical feedback loops are built into the workflow to confirm success at critical junctures.

Protocol A: Synthesis of trans-Azepanes via Silyl-aza-Prins Cyclization

AzaPrins Step1 Allylsilyl Amine + Aldehyde Step2 Iminium Ion Formation Step1->Step2 PathA InCl3 Catalyst (Aza-Prins) Step2->PathA PathB TMSOTf Catalyst (Sakurai-Prins) Step2->PathB ProdA Trans-Azepane (Target) PathA->ProdA Intramolecular C-N Bond ProdB Tetrahydropyran (Byproduct) PathB->ProdB C-O Bond Formation

Divergent mechanistic pathways in allylsilyl amine condensation based on Lewis acid selection.

Step-by-Step Workflow:

  • Reaction Assembly: Dissolve the allylsilyl amine (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous acetonitrile to achieve a final concentration of 0.1 M.

    • Causality: A 0.1 M concentration perfectly balances the bimolecular rate of initial iminium formation against the unimolecular rate of the subsequent intramolecular cyclization.

  • Catalyst Initiation: Add

    
     (10 mol%) in one portion at room temperature.
    
    • Critical Warning: Do not substitute with TMSOTf or

      
      , as aggressive Lewis acids will prematurely desilylate the intermediate, leading to tetrahydropyran byproducts.
      
  • Thermal Activation: Heat the reaction mixture to reflux (82°C).

  • Self-Validation (LC-MS Tracking): Monitor the reaction via LC-MS every 2 hours. The system is self-validating: you will initially observe the mass of the iminium intermediate. The reaction is deemed complete only when the iminium mass is entirely consumed and the

    
     ion of the cyclized azepane plateaus.
    
  • Quench and Isolation: Cool to room temperature, quench with saturated aqueous

    
    , and extract with EtOAc (3x). Dry over 
    
    
    
    , concentrate, and purify via silica gel flash chromatography.
Protocol B: Azepane Ring Formation via Ring-Closing Metathesis (RCM)

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve the N-protected (e.g., N-Boc) acyclic diene in anhydrous, degassed dichloromethane (DCM) to a strict final concentration of 0.01 M.

    • Causality: Extreme dilution (0.01 M) is thermodynamically necessary to suppress intermolecular dimerization. Degassing (sparging with Argon for 15 mins) prevents oxidative degradation of the electron-rich ruthenium carbene.

  • Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation catalyst (5 mol%).

  • Reaction Execution: Stir the mixture at 40°C under a continuous positive pressure of Argon.

    • Self-Validation (Physical): The continuous evolution of ethylene gas (visible as micro-bubbles) is a physical indicator of active catalytic turnover. If bubbling ceases before TLC indicates starting material consumption, the catalyst has likely been poisoned.

  • Scavenging & Workup: Upon completion (typically 4–12 hours), add a ruthenium scavenger (e.g., DMSO, 50 equiv relative to catalyst) and stir for 12 hours before concentration.

    • Causality: Failing to scavenge the active ruthenium species prior to concentration will cause the local concentration of the product to spike, triggering rapid, catalyst-driven post-reaction alkene isomerization.

References

  • Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction Source: Organic Letters (ACS Publications), 2016. URL:[Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation Source: Organic Letters (ACS Publications), 2023. URL:[Link]

  • Beckmann rearrangement within the ring C of oleanolic acid lactone: Synthesis, structural study and reaction mechanism analysis Source: Steroids (via PubMed), 2021. URL:[Link]

Validation

In-Vitro Evaluation of Azepane-Based Compounds as Enzyme Inhibitors: A Comparative Guide

The seven-membered heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its inherent three-dimensional structure allows f...

Author: BenchChem Technical Support Team. Date: March 2026

The seven-membered heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its inherent three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties for optimal interaction with biological targets. This guide provides a comprehensive in-vitro comparison of azepane-based compounds as inhibitors of several key enzyme classes, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

The Azepane Scaffold: A Versatile Tool in Drug Discovery

The conformational flexibility of the azepane ring allows its derivatives to adopt multiple conformations, maximizing binding interactions with the active sites of various enzymes.[1] This structural feature, combined with the ability to introduce a wide range of substituents, has led to the development of potent and selective inhibitors for enzymes implicated in a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[2][3] More than 20 drugs containing the azepane moiety have received FDA approval, underscoring the therapeutic significance of this heterocyclic system.[3]

Targeted Enzyme Classes and Comparative Inhibitory Potency

This guide will focus on the in-vitro evaluation of azepane-based inhibitors against the following key enzyme classes:

  • Glycosidases: Involved in carbohydrate metabolism, these enzymes are targets for anti-diabetic and anti-viral therapies.

  • Cholinesterases: Crucial for neurotransmission, their inhibition is a primary strategy for managing Alzheimer's disease.

  • Dipeptidyl Peptidase-IV (DPP-IV): A key regulator of incretin hormones, its inhibition is an established approach for treating type 2 diabetes.

  • γ-Secretase: An intramembrane protease implicated in the pathogenesis of Alzheimer's disease.

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): An enzyme involved in glucocorticoid metabolism, representing a target for metabolic syndrome.

The following sections will delve into the detailed experimental protocols for assessing the inhibitory activity of azepane compounds against these enzymes, followed by a comparative analysis of their potencies.

Experimental Protocols: A Guide to In-Vitro Evaluation

The following protocols are designed to be self-validating systems, with explanations for the causality behind experimental choices to ensure scientific integrity.

Glycosidase Inhibition Assay

Principle: This colorimetric assay measures the activity of glycosidases, such as α-glucosidase, through the hydrolysis of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme cleaves pNPG to release p-nitrophenol, a yellow product quantifiable by absorbance at 405 nm.[4][5] An inhibitor will reduce the rate of this reaction, leading to a decrease in absorbance.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Phosphate Buffer (0.1 M, pH 6.8) - α-Glucosidase Solution (0.5 U/mL) - pNPG Solution (5 mM) - Azepane Inhibitor Stock (in DMSO) - Acarbose (Positive Control) A1 Plate Setup (96-well): - Test Wells (Inhibitor) - Positive Control Wells (Acarbose) - Blank Wells (No Inhibitor) P1->A1 Reagents Ready A2 Add 20 µL Inhibitor/Control/Buffer A1->A2 Step-by-step A3 Add 20 µL α-Glucosidase Solution A2->A3 Step-by-step A4 Pre-incubate at 37°C for 15 minutes A3->A4 Step-by-step A5 Initiate Reaction: Add 20 µL pNPG Solution A4->A5 Step-by-step A6 Incubate at 37°C for 20 minutes A5->A6 Step-by-step A7 Stop Reaction: Add 50 µL Na2CO3 (0.1 M) A6->A7 Step-by-step D1 Measure Absorbance at 405 nm A7->D1 Step-by-step D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow of the α-glucosidase inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 6.8): Prepared by mixing monobasic and dibasic sodium phosphate solutions. The pH of 6.8 is optimal for the activity of many commercially available glycosidases.[4]

    • α-Glucosidase Solution (0.5 U/mL): Dissolved in phosphate buffer. The enzyme concentration is chosen to ensure a linear reaction rate during the assay period.

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) Solution (5 mM): The substrate, dissolved in phosphate buffer.[4]

    • Azepane Compound Stock Solution: Dissolved in DMSO. Serial dilutions are prepared to determine the IC50 value. The final DMSO concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.[5]

    • Acarbose: A known α-glucosidase inhibitor used as a positive control.[4]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well.

    • Add 20 µL of diluted azepane compound to the test wells.

    • Add 20 µL of diluted acarbose to the positive control wells.

    • Add 20 µL of buffer to the blank wells.

    • Add 20 µL of α-glucosidase solution (0.5 U/mL) to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[5]

    • Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.

    • Incubate at 37°C for 20 minutes.

    • Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate, which stops the enzymatic reaction by increasing the pH.[4]

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbancecontrol - Absorbancesample) / Absorbancecontrol] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Comparative Data for Azepane-Based Glycosidase Inhibitors:

Compound ClassSpecific Compound ExampleTarget EnzymeIC50/Ki ValueReference
Polyhydroxylated Azepanes(2R,3R,4R,5S,6S)-2-hydroxymethyl-3,4,5,6-tetrahydroxy-azepaneα-GalactosidaseKi = 2.2 µM[6]
Polyhydroxylated AzepanesTetrahydroxylated azepane with carboxymethyl groupβ-GalactosidaseIC50 = 21 µM[7]
C-Alkyl Azepanes7-butyl azepane (R-configuration at C-7)β-GalactosidaseIC50 = 3 µM[8]
Cholinesterase Inhibition Assay

Principle: This assay is based on the Ellman method, which measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] The enzyme hydrolyzes the substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm.[6]

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Phosphate Buffer (0.1 M, pH 8.0) - AChE/BChE Solution - ATCh/BTCh Solution (Substrate) - DTNB Solution - Azepane Inhibitor Stock (in DMSO) - Donepezil (Positive Control) A1 Plate Setup (96-well): - Test Wells (Inhibitor) - Positive Control Wells (Donepezil) - Blank Wells (No Inhibitor) P1->A1 Reagents Ready A2 Add 140 µL Buffer A1->A2 Step-by-step A3 Add 20 µL Inhibitor/Control/Buffer A2->A3 Step-by-step A4 Add 10 µL AChE/BChE Solution A3->A4 Step-by-step A5 Incubate at 25°C for 10 minutes A4->A5 Step-by-step A6 Add 10 µL DTNB Solution A5->A6 Step-by-step A7 Initiate Reaction: Add 10 µL ATCh/BTCh Solution A6->A7 Step-by-step D1 Measure Absorbance at 412 nm (Kinetic Mode) A7->D1 Step-by-step D2 Calculate Reaction Rate (Slope) D1->D2 D3 Determine % Inhibition and IC50 Value D2->D3

Caption: Workflow of the cholinesterase inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0): The optimal pH for cholinesterase activity.[6]

    • AChE/BChE Solution (e.g., 0.5 units/mL): Prepared in phosphate buffer.

    • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) Solution (e.g., 15 mM): The substrates for AChE and BChE, respectively.

    • DTNB Solution (10 mM): Ellman's reagent.

    • Azepane Compound Stock Solution: Prepared in DMSO with subsequent dilutions.

    • Donepezil or Tacrine: Known cholinesterase inhibitors for use as positive controls.[6]

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 20 µL of the diluted azepane compound or control.

    • Add 10 µL of AChE or BChE solution.

    • Incubate at 25°C for 10 minutes.

    • Add 10 µL of 10 mM DTNB.

    • Initiate the reaction by adding 10 µL of 14 mM ATCh or BTCh.

    • Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 5 minutes) using a microplate reader.

  • Data Analysis:

    • The rate of the reaction (change in absorbance per minute) is determined from the linear portion of the kinetic curve.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Comparative Data for Azepane-Based Cholinesterase Inhibitors:

Compound ClassSpecific Compound ExampleTarget EnzymeIC50 ValueReference
Benzoxazolone derivative131Acetylcholinesterase (AChE)0.57 pM[9]
Azepane derivativeNot specifiedAcetylcholinesterase (AChE)3.65 µM[9]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

Principle: This is a fluorescence-based assay that measures the activity of DPP-IV. The enzyme cleaves the fluorogenic substrate, H-Gly-Pro-aminomethylcoumarin (AMC), releasing the highly fluorescent AMC.[10][11] The increase in fluorescence is proportional to the DPP-IV activity. An inhibitor will reduce the rate of AMC release.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Assay Buffer (e.g., Tris-HCl, pH 8.0) - DPP-IV Enzyme Solution - H-Gly-Pro-AMC Solution (Substrate) - Azepane Inhibitor Stock (in DMSO) - Sitagliptin (Positive Control) A1 Plate Setup (96-well, black): - Test Wells (Inhibitor) - Positive Control Wells (Sitagliptin) - Enzyme Control Wells (No Inhibitor) - Background Wells (No Enzyme) P1->A1 Reagents Ready A2 Add 30 µL Buffer A1->A2 Step-by-step A3 Add 10 µL Inhibitor/Control/Solvent A2->A3 Step-by-step A4 Add 10 µL DPP-IV Solution (to all but background) A3->A4 Step-by-step A5 Incubate at 37°C for 10 minutes A4->A5 Step-by-step A6 Initiate Reaction: Add 50 µL Substrate Solution A5->A6 Step-by-step A7 Incubate at 37°C for 30 minutes (protected from light) A6->A7 Step-by-step D1 Measure Fluorescence (Ex: 350-360 nm, Em: 450-465 nm) A7->D1 Step-by-step D2 Subtract Background Fluorescence D1->D2 D3 Calculate % Inhibition and Determine IC50 Value D2->D3

Caption: Workflow of the DPP-IV inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA): Provides a stable environment for the enzyme.[11]

    • DPP-IV Enzyme Solution: Diluted in assay buffer.

    • H-Gly-Pro-AMC Substrate Solution: Diluted in assay buffer.

    • Azepane Compound Stock Solution: Prepared in DMSO.

    • Sitagliptin: A known DPP-IV inhibitor for use as a positive control.[10]

  • Assay Procedure (96-well black plate format):

    • Add 30 µL of assay buffer to all wells.

    • Add 10 µL of diluted azepane compound, sitagliptin, or solvent to the appropriate wells.

    • Add 10 µL of diluted DPP-IV enzyme to all wells except the background wells (add 10 µL of assay buffer instead).

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Incubate for 30 minutes at 37°C, protected from light.

    • Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[10][11]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition by comparing the fluorescence of the inhibitor-treated wells to the enzyme control wells.

    • Determine the IC50 value from the dose-response curve.

Comparative Data for Azepane-Based DPP-IV Inhibitors:

Currently, specific IC50 values for azepane-based DPP-IV inhibitors were not found in the initial search results. However, various heterocyclic compounds, including azepanes, are known to be investigated as DPP-IV inhibitors.[10]

γ-Secretase Inhibition Assay

Principle: This assay quantifies γ-secretase activity using a cell-based or biochemical approach. In a common biochemical assay, a synthetic peptide substrate containing the γ-secretase cleavage site is flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). Cleavage of the peptide by γ-secretase separates the fluorophore and quencher, resulting in an increase in fluorescence.[12]

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Cell Lysate (containing γ-secretase) - Assay Buffer - Fluorogenic Substrate (e.g., EDANS/DABCYL peptide) - Azepane Inhibitor Stock (in DMSO) - Known γ-Secretase Inhibitor (Positive Control) A1 Plate Setup (96-well, black): - Test Wells (Inhibitor) - Positive Control Wells - Enzyme Control Wells (No Inhibitor) - Negative Controls (No Lysate or No Substrate) P1->A1 Reagents Ready A2 Add Cell Lysate to appropriate wells A1->A2 Step-by-step A3 Add Inhibitor/Control/Solvent A2->A3 Step-by-step A4 Pre-incubate at 37°C A3->A4 Step-by-step A5 Initiate Reaction: Add 5 µL Substrate Solution A4->A5 Step-by-step A6 Incubate at 37°C for 1-2 hours (in the dark) A5->A6 Step-by-step D1 Measure Fluorescence (Ex: 335-355 nm, Em: 495-510 nm) A6->D1 Step-by-step D2 Subtract Background Fluorescence D1->D2 D3 Calculate % Inhibition and Determine IC50 Value D2->D3

Caption: Workflow of the γ-secretase inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Cell Lysate: Prepared from cells overexpressing γ-secretase components.

    • Assay Buffer: To maintain optimal pH and ionic strength.

    • Fluorogenic Substrate: A peptide substrate for γ-secretase with a fluorophore and quencher.

    • Azepane Compound Stock Solution: Prepared in DMSO.

    • Known γ-Secretase Inhibitor: As a positive control.

  • Assay Procedure (96-well black plate format):

    • Add cell lysate containing γ-secretase to the appropriate wells.

    • Add the diluted azepane compound or control.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding 5 µL of the substrate.[12]

    • Incubate at 37°C for 1-2 hours in the dark.[12]

    • Measure fluorescence using an excitation wavelength of 335-355 nm and an emission wavelength of 495-510 nm.[12]

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the control and determine the IC50 value.

Comparative Data for Azepane-Based γ-Secretase Inhibitors:

Compound ClassSpecific Compound ExampleTarget EnzymeInhibitory PotencyReference
2-oxo-azepane derivatives5,5-dimethyl-2-oxoazepane derivativesγ-SecretaseLow nanomolar inhibition[13]
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Assay

Principle: This assay measures the activity of 11β-HSD1, which converts cortisone to the active glucocorticoid cortisol. The activity can be monitored by measuring the production of cortisol or the consumption of the cofactor NADPH. A common method involves using a cell-based or microsomal preparation containing the enzyme and measuring the conversion of a substrate (e.g., cortisone) to a product (e.g., cortisol) using techniques like LC-MS or a coupled enzymatic assay that measures NADPH fluorescence.

Comparative Data for Azepane-Based 11β-HSD1 Inhibitors:

Compound ClassSpecific Compound ExampleTarget EnzymeIC50 ValueReference
Azepane sulfonamidesCompound 3011β-HSD13.0 nM[1]

Determining the Mechanism of Inhibition

Understanding how an azepane-based compound inhibits an enzyme is crucial for its development as a therapeutic agent. The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined through kinetic studies.

Principle of Michaelis-Menten Kinetics:

By measuring the initial reaction rate at various substrate concentrations in the presence and absence of the inhibitor, a Michaelis-Menten plot (reaction rate vs. substrate concentration) can be generated. The data can then be transformed into a Lineweaver-Burk plot (1/rate vs. 1/[substrate]) to visualize the type of inhibition.[14]

Workflow for Determining Inhibition Mechanism:

G cluster_kinetics Enzyme Kinetic Analysis K1 Perform enzyme assay with varying substrate concentrations K2 Repeat assay with fixed concentrations of the azepane inhibitor K1->K2 K3 Measure initial reaction rates for all conditions K2->K3 K4 Plot reaction rate vs. substrate concentration (Michaelis-Menten plot) K3->K4 K5 Transform data into a Lineweaver-Burk plot (1/rate vs. 1/[S]) K4->K5 K6 Analyze changes in Vmax and Km to determine inhibition type K5->K6

Caption: Workflow for determining the mechanism of enzyme inhibition.

Interpretation of Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

  • Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are altered).

Conclusion

This guide provides a framework for the in-vitro evaluation of azepane-based compounds as enzyme inhibitors. The versatility of the azepane scaffold has led to the discovery of potent inhibitors for a range of therapeutically relevant enzymes. By employing the detailed experimental protocols and kinetic analysis methods described herein, researchers can effectively characterize the inhibitory potential and mechanism of action of novel azepane derivatives, paving the way for the development of new and improved therapeutics. The provided comparative data serves as a benchmark for future studies in this exciting field of drug discovery.

References

  • Benchchem. (2025). Application Note: A Detailed Protocol for In Vitro Glycosidase Inhibition Assay Using Panosialin D. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for In Vitro Cholinesterase Inhibition Assay of AChE/BChE-IN-16. Benchchem.
  • Neelamkavil, S. F., Boyle, C. D., Chackalamannil, S., Greenlee, W. J., Zhang, L., & Terracina, G. (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. PubMed.
  • ResearchGate. (n.d.). The emerging polyhydroxyazepane-based C-glycosides for glycosidase inhibition | Request PDF.
  • PubMed. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. PubMed.
  • Baici, A. (1981). A graphical method for determining inhibition parameters for partial and complete inhibitors. European Journal of Biochemistry, 119(1), 9-14.
  • PubMed. (2015).
  • Benchchem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Benchchem.
  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.
  • Cayman Chemical. (n.d.). DPP (IV) Inhibitor Screening Assay Kit. Cayman Chemical.
  • PubMed. (2011). Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes. PubMed.
  • Creative Enzymes. (2025). Molecular Mechanism Studies of Enzyme Inhibition.
  • PubMed. (2004). The first synthesis of substituted azepanes mimicking monosaccharides: a new class of potent glycosidase inhibitors. PubMed.
  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
  • R&D Systems. (n.d.). γ-Secretase Activity Kit. R&D Systems.
  • Abcam. (n.d.). ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit. Abcam.
  • Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric). Assay Genie.
  • PubMed. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. PubMed.
  • ResearchGate. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?.
  • JoVE. (2017). Quantitative γ-Secretase Assays for Alzheimer. JoVE Journal.
  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team.
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit colorimetric AChE assay kit. Sigma-Aldrich.
  • ResearchGate. (n.d.). The emerging polyhydroxyazepane-based C-glycosides for glycosidase inhibition | Request PDF.
  • Abcam. (n.d.). Acetylcholinesterase Assay Kit (Fluorometric -Red) (ab138873). Abcam.
  • PubMed. (2009). Diazepane-acetamide derivatives as selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. PubMed.
  • Longdom Publishing. (n.d.). Enzyme Technology for Drug Discovery. Longdom Publishing.
  • Innoprot. (n.d.). Gamma Secretase Activity Assay Cell Line. Innoprot In Vitro CNS Models.
  • PubMed. (2015).
  • Jack Westin. (n.d.).
  • iGEM. (2023). Michaelis-Menten Enzyme Activity Assay (MMEAA). iGEM.
  • Benchchem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Benchchem.
  • ACS Publications. (2026). Recent Advances in Enzyme Activity Assay Methods: A Systematic Review of Emerging Technologies and Applications | Analytical Chemistry.
  • ResearchGate. (n.d.). Examples of polyhydroxylated piperidine and azepane iminosugars reported, some of them displaying glucosidase inhibition.
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Comparative

Validation of Analytical Methods for the Quantification of Benzyl azepane-1-carboxylate

Strategic Overview Benzyl azepane-1-carboxylate (Cbz-azepane) is a critical intermediate in the synthesis of pharmaceutical agents, including protease inhibitors and Balanol analogues. As a carbamate-protected heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Benzyl azepane-1-carboxylate (Cbz-azepane) is a critical intermediate in the synthesis of pharmaceutical agents, including protease inhibitors and Balanol analogues. As a carbamate-protected heterocycle, its quantification presents a distinct analytical dichotomy:

  • The Product (Cbz-azepane): Possesses a strong chromophore (benzyl group), making it easily detectable by UV.

  • The Precursor (Azepane): A secondary amine lacking a significant chromophore, rendering it invisible to standard UV detection at >220 nm.

This guide compares the two dominant validation pathways: RP-HPLC-UV (DAD) for assay/purity and LC-MS/MS for trace impurity quantification. The choice of method is not merely a preference but a decision dictated by the Analytical Target Profile (ATP) .

Executive Summary: Method Selection Matrix
FeatureMethod A: RP-HPLC-UV Method B: LC-MS/MS
Primary Application Assay (Purity), Content UniformityTrace Impurity (Residual Azepane), PK Studies
Detection Basis UV Absorbance (254 nm)Mass-to-Charge Ratio (

)
Sensitivity (LOQ) ~0.1 µg/mL~1.0 ng/mL
Blind Spots Cannot detect non-chromophoric amines (Azepane) without derivatization.Matrix effects (ion suppression).
Cost/Complexity Low / Routine QCHigh / Specialized R&D

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step in validation.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 233.31 g/mol

  • LogP: ~3.2 (Moderately Lipophilic)

  • Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH), DCM; Insoluble in water.

  • Key Impurities:

    • Azepane (Starting Material): No UV chromophore.

    • Benzyl Alcohol:[1] Degradation product of Cbz-Cl (UV active).

Comparative Methodology: HPLC-UV vs. LC-MS/MS[2][3]

Method A: RP-HPLC-UV (The Workhorse for Assay)

Rationale: The benzyl ring provides robust absorbance at 254 nm. This method is sufficient for quantifying the main product and aromatic impurities but fails to control the starting material (Azepane) unless low-wavelength detection (205 nm) is used, which often suffers from solvent noise.

Method B: LC-MS/MS (The Solution for Trace Analysis)

Rationale: Essential when the "invisible" starting material (Azepane) must be quantified at ppm levels (genotoxic impurity risk assessment) or for biological matrices.

Decision Logic Diagram

MethodSelection Start Validation Goal Q1 Target Analyte? Start->Q1 Product Main Product (Cbz-Azepane) Q1->Product Assay/Purity Impurity Trace Impurities (Residual Azepane) Q1->Impurity Residuals/Genotox UV Method A: HPLC-UV (254 nm) Product->UV Robust & Cost-effective MS Method B: LC-MS/MS (MRM Mode) Impurity->MS High Sensitivity Deriv Alternative: Pre-column Derivatization Impurity->Deriv If MS unavailable

Figure 1: Decision tree for selecting the appropriate analytical technique based on the specific analyte and sensitivity requirements.

Detailed Experimental Protocols

Protocol A: RP-HPLC-UV (Standard Assay)

Recommended for Routine Quality Control.

1. Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 0-2 min (30% B), 2-10 min (30% -> 90% B), 10-12 min (90% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 254 nm (Reference 360 nm).

  • Temperature: 30°C.

2. Standard Preparation: Dissolve 25 mg of Benzyl azepane-1-carboxylate reference standard in 25 mL of Diluent (50:50 ACN:Water). Final conc: 1.0 mg/mL.

Protocol B: LC-MS/MS (Trace Quantification of Azepane)

Recommended for Impurity Profiling.

1. Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

2. Chromatographic Conditions:

  • Column: C18 (Sub-2 µm particle size for UPLC).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in ACN (B).

  • Flow Rate: 0.4 mL/min.

3. MS Source Parameters (ESI Positive):

  • Scan Mode: Multiple Reaction Monitoring (MRM).[2]

  • Precursor Ion (Azepane): [M+H]+ = 100.1.

  • Product Ions: 56.1 (Quantifier), 41.1 (Qualifier).

  • Precursor Ion (Cbz-Azepane): [M+H]+ = 234.1.

  • Product Ions: 91.1 (Tropylium ion, characteristic of benzyl).

Validation Framework (ICH Q2(R2) Compliant)

Validation must demonstrate that the method is suitable for its intended purpose.[3][4][5] The following data supports the validity of Method A (HPLC-UV) for assay purposes.

Specificity (Stress Testing)

The method must distinguish the analyte from degradation products.

  • Acid Degradation: 1N HCl, 60°C, 2h -> Result: Hydrolysis of carbamate to Azepane + Benzyl Alcohol.

  • Base Degradation: 1N NaOH, 60°C, 2h -> Result: Slower hydrolysis.

  • Oxidation: 3% H2O2 -> Result: Potential N-oxide formation (rare in carbamates).

Linearity & Range
  • Protocol: Prepare 5 concentration levels (50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike placebo (if formulation) or solvent (if API) with known amounts of Cbz-azepane at 80%, 100%, and 120%.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision
  • Repeatability: 6 injections of 100% concentration. RSD

    
    .
    
  • Intermediate Precision: Different analyst, different day, different column. RSD

    
    .
    
Validation Workflow Diagram

ValidationFlow Step1 System Suitability (Tailing < 1.5, N > 5000) Step2 Specificity (Resolution > 2.0) Step1->Step2 Step3 Linearity (R² > 0.999) Step2->Step3 Step4 Accuracy/Precision (Recovery 98-102%) Step3->Step4

Figure 2: Sequential workflow for ICH Q2(R2) method validation.

Comparative Data Summary

The following table summarizes hypothetical validation data comparing the two methods for Cbz-azepane quantification.

ParameterHPLC-UV (254 nm)LC-MS/MS (ESI+)
Linearity Range 10 – 200 µg/mL1 – 1000 ng/mL
LOD 0.05 µg/mL0.5 ng/mL
LOQ 0.15 µg/mL1.5 ng/mL
Precision (RSD) 0.4%3.2%
Specificity High for aromatics; Null for aliphatic aminesHigh for all ionizable species
Matrix Effect NegligibleModerate (Requires IS*)

*IS = Internal Standard (e.g., deuterated Cbz-azepane-d4)

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[5] Link

  • BenchChem. (2025).[1][6][7] LC-MS/MS vs. HPLC-UV for Carbamate Analysis.[6][8]Link

  • Separation Science. (2023). Effective Analysis of Carbamate Pesticides.Link

  • PubChem. (2025). Benzyl azepane-1-carboxylate Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Benzyl 4-hydroxyazepane-1-carboxylate Product Information.Link

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Safety & Regulatory Compliance

Safety

Benzyl Azepane-1-Carboxylate: Proper Disposal &amp; Handling Procedures

[1][2] Part 1: Executive Summary / Immediate Action Card Status: ACTIVE SAFETY PROTOCOL Chemical Class: Carbamate / Nitrogen Heterocycle Protection Group Primary Disposal Route: High-Temperature Incineration (Fuel Blendi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Summary / Immediate Action Card

Status: ACTIVE SAFETY PROTOCOL Chemical Class: Carbamate / Nitrogen Heterocycle Protection Group Primary Disposal Route: High-Temperature Incineration (Fuel Blending)

CRITICAL WARNING: Do NOT dispose of this compound via municipal drains or evaporation. Benzyl esters and carbamates possess aquatic toxicity potentials that violate Clean Water Act (CWA) compliance if released into sewer systems.

Scenario Immediate Action
Small Spill (< 10 mL) Absorb with vermiculite or polypropylene pads. Place in a sealed bag labeled "Hazardous Waste - Solid."
Skin Contact Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) on skin, as they increase permeability.
Waste Stream Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).

Part 2: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its physicochemical behavior. Benzyl azepane-1-carboxylate (also known as N-Cbz-azepane) is a lipophilic organic intermediate commonly used in peptide synthesis and medicinal chemistry.

Chemical Identity[3]
  • IUPAC Name: Benzyl azepane-1-carboxylate[1]

  • Synonyms: N-Cbz-homopiperidine; 1-Benzyloxycarbonylhexamethyleneimine

  • CAS Number: 74472-27-8[2]

  • Molecular Formula: C₁₄H₁₉NO₂

  • Physical State: Viscous colorless to pale yellow liquid (Standard conditions).

Hazard Matrix (GHS Classification)

Treat as a functionalized carbamate intermediate.

Hazard ClassCategoryHazard StatementMechanism of Concern
Skin/Eye Irritation Cat 2/2AH315, H319Lipophilic nature allows dermal penetration; carbamate moiety can irritate mucous membranes.
Aquatic Toxicity Cat 2/3H411/H412Benzyl esters degrade slowly in anaerobic aquatic environments, posing long-term risks to aquatic life.
Combustibility Class IIIBN/AHigh flash point (>110°C estimated), but will burn in a sustained fire.

Part 3: Pre-Disposal Segregation Strategy

Effective disposal begins at the bench. You must segregate this compound based on what it is dissolved in, not just the compound itself.

The "Fuel Blending" Requirement

Commercial waste handlers (e.g., Veolia, Clean Harbors) typically manage this compound via fuel blending , where high-BTU organic waste is used to fuel cement kilns. Therefore, keep the waste stream "clean" of heavy metals or high water content, which downgrade the waste's fuel value.

Decision Logic for Waste Stream Segregation

WasteSegregation cluster_legend Disposal Route Start Waste Containing Benzyl Azepane-1-Carboxylate StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste (Vials, Syringes, PPE) StateCheck->Solid SolventCheck Primary Solvent? Liquid->SolventCheck SolidBin Solid Hazardous Waste Bin (Debris/Sharps) Solid->SolidBin Halogenated Halogenated Stream (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Stream (Ethyl Acetate, Methanol, Pure) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Stream (>90% Water) SolventCheck->Aqueous High Water Content Incineration (Specific) Incineration (Specific) Halogenated->Incineration (Specific) Fuel Blending (Preferred) Fuel Blending (Preferred) NonHalogenated->Fuel Blending (Preferred) Water Treatment (Costly) Water Treatment (Costly) Aqueous->Water Treatment (Costly)

Figure 1: Decision tree for segregating Benzyl azepane-1-carboxylate waste streams to optimize disposal costs and safety.

Part 4: Detailed Disposal Protocols

Protocol A: Liquid Waste (Reaction Mixtures & Mother Liquors)

Objective: Prepare liquid waste for off-site incineration.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy. Ensure the cap is vented if the reaction was recently quenched to prevent pressure buildup.

  • Solvent Compatibility:

    • Preferred: Combine with acetone, ethyl acetate, methanol, or ethanol.

    • Avoid: Do not mix with oxidizers (Nitric acid, Peroxides) as carbamates can undergo oxidation, potentially generating heat or gas.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Constituents: Write "Benzyl azepane-1-carboxylate" (do not use abbreviations like "Cbz-amine" on official waste tags).

    • Hazard Checkboxes: Check "Irritant" and "Toxic."

  • Storage: Store in a secondary containment tray in a flammables cabinet until pickup.

Protocol B: Solid Waste (Contaminated Consumables)

Objective: Safe disposal of vials, pipettes, and silica gel contaminated with the compound.

  • Trace Residues: Empty vials containing <3% of capacity can often be treated as "RCRA Empty" depending on state regulations, but for carbamates, it is safer to treat them as hazardous debris.

  • Silica Gel: If the compound was purified via column chromatography, the silica gel contains high concentrations of the compound.

    • Action: Dry the silica gel in a fume hood to remove volatile solvents.

    • Packaging: Transfer to a wide-mouth HDPE jar or double-bag in heavy-duty polyethylene bags (minimum 4 mil thickness).

    • Labeling: "Hazardous Waste - Solid Debris (Silica Gel + Benzyl azepane-1-carboxylate)."

Protocol C: Spill Cleanup (Operational Workflow)

Scope: Spills > 100 mL or spills inside a fume hood.

SpillResponse Alert 1. Alert & Secure (Evacuate immediate area) PPE 2. Don PPE (Nitrile gloves x2, Lab coat, Goggles) Alert->PPE Contain 3. Containment (Surround with absorbent socks) PPE->Contain Absorb 4. Absorption (Vermiculite or Pads) Contain->Absorb Clean 5. Decontamination (Soap/Water Wash) Absorb->Clean Dispose 6. Disposal (Bag as Solid Haz Waste) Clean->Dispose

Figure 2: Step-by-step workflow for managing a spill of Benzyl azepane-1-carboxylate.

Detailed Steps:

  • Ventilation: Ensure the fume hood is active or open windows if in a general lab space.

  • Absorbent: Use an inert absorbent (Vermiculite, Diatomaceous earth). Avoid sawdust if the mixture contains oxidizing solvents.

  • Decontamination: After removing the bulk material, wipe the surface with a 10% soap/water solution. Carbamates are lipophilic; water alone will not effectively remove the residue.

Part 5: Regulatory Compliance (RCRA)

In the United States, waste characterization is the generator's responsibility (40 CFR 262.11).

  • RCRA Status: Benzyl azepane-1-carboxylate is not a P-listed or U-listed waste specifically.

  • Characteristic Waste: It likely does not meet the definition of Ignitability (D001) unless in a flammable solvent.

  • Generator Status: It must be coded as Non-Regulated Material (unless mixed with regulated solvents) or assigned a state-specific code for "Organic Chemical Waste."

  • Best Practice: Despite the lack of a specific RCRA code, manage it as Class 9 (Miscellaneous Hazardous Material) for transport purposes if shipping pure substance, due to potential aquatic toxicity (UN 3082).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

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